molecular formula C17H16N2O B585073 Benzyl-3-propenyloxy-1H-indazole CAS No. 25854-83-5

Benzyl-3-propenyloxy-1H-indazole

Cat. No.: B585073
CAS No.: 25854-83-5
M. Wt: 264.328
InChI Key: QWJCYGTWNYUCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-3-propenyloxy-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-3-prop-2-enoxyindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCYGTWNYUCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700855
Record name 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25854-83-5
Record name 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Benzyl-3-propenyloxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-IND-2025-02 [1]

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-Benzyl-3-(2-propenyloxy)-1H-indazole (CAS: 25854-83-5).[1] This compound represents a critical scaffold in medicinal chemistry, belonging to the class of 1,3-disubstituted indazoles, which are frequently investigated for their anti-inflammatory, antimicrobial, and anticancer properties (e.g., analogs of Benzydamine or YC-1).[1]

The synthesis strategy addresses the primary challenge in indazole chemistry: regioselectivity .[1][2][3] Specifically, we focus on controlling the N1-alkylation versus N2-alkylation during the scaffold construction and the subsequent O-alkylation versus N-alkylation during the functionalization of the 3-position.

Strategic Analysis & Retrosynthesis

Retrosynthetic Pathway

The target molecule, 1-Benzyl-3-propenyloxy-1H-indazole (1 ), is disconnected into two key precursors: the 1-benzyl-1H-indazol-3-ol (2 ) core and the allylating agent (allyl bromide).[1]

  • Target: 1-Benzyl-3-(2-propenyloxy)-1H-indazole[1]

  • Disconnection A (C-O Bond): Leads to 1-benzyl-1H-indazol-3-ol and allyl bromide .[1] This is a Williamson ether synthesis type transformation.[1]

  • Disconnection B (N-C Bond): The intermediate 2 can be derived from 1H-indazol-3-ol via N-benzylation.[1]

Regioselectivity Challenges

The indazole ring system presents a tautomeric equilibrium between


- and 

-forms.[1][2][4]
  • N-Alkylation (Step 1): Alkylation of 1H-indazol-3-ol can occur at

    
     or 
    
    
    
    .[1] Under thermodynamic control (basic conditions),
    
    
    -alkylation is generally favored due to the aromatic stability of the benzene ring in the
    
    
    -tautomer.[1]
  • O-Alkylation (Step 2): The intermediate 1-benzyl-1H-indazol-3-ol exists in keto-enol equilibrium (indazolone vs. hydroxyindazole).[1] Alkylation can occur at the Oxygen (O-alkylation) or Nitrogen (

    
    -alkylation).[1] Using a "hard" electrophile like allyl bromide in a polar aprotic solvent with a carbonate base favors O-alkylation .[1]
    

Retrosynthesis Target 1-Benzyl-3-propenyloxy-1H-indazole (Target) Inter 1-Benzyl-1H-indazol-3-ol (Key Intermediate) Target->Inter O-Alkylation SM3 Allyl Bromide Target->SM3 SM1 1H-Indazol-3-ol (Starting Material) Inter->SM1 N-Alkylation SM2 Benzyl Halide Inter->SM2

Figure 1: Retrosynthetic analysis of the target indazole derivative.

Experimental Protocols

Materials and Equipment
  • Reagents: 1H-Indazol-3-ol (98%), Benzyl chloride (99%), Allyl bromide (99%), Potassium Carbonate (anhydrous), Sodium Hydroxide, DMF (anhydrous), Acetone.[1]

  • Safety: Allyl bromide is a lachrymator and highly toxic.[1] Benzyl chloride is a lachrymator.[1] All operations must be performed in a fume hood.[1]

Step 1: Synthesis of 1-Benzyl-1H-indazol-3-ol

This step installs the benzyl group at the


 position.[1]

Protocol:

  • Dissolution: Dissolve 1H-indazol-3-ol (13.4 g, 100 mmol) in 10% aqueous NaOH (150 mL). The solution should be clear.

  • Addition: Add Ethanol (50 mL) to facilitate solubility of the organic halide.

  • Reaction: Heat the solution to 60°C. Add Benzyl chloride (13.8 g, 110 mmol) dropwise over 30 minutes.

  • Reflux: Reflux the mixture for 4 hours. A precipitate will begin to form.[1]

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl to pH ~5 to precipitate the full product.

  • Filtration: Filter the white solid. Wash with cold water (3 x 50 mL) and cold hexane (2 x 30 mL) to remove unreacted benzyl chloride.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).[1]

    • Yield Target: 75-85%[1]

    • Checkpoint: Verify

      
       vs 
      
      
      
      substitution via NMR.
      
      
      -benzyl protons typically appear around 5.4-5.5 ppm.[1]
Step 2: Synthesis of 1-Benzyl-3-(2-propenyloxy)-1H-indazole

This step involves the O-alkylation of the enol form.[1]

Protocol:

  • Activation: In a dry round-bottom flask, dissolve 1-Benzyl-1H-indazol-3-ol (11.2 g, 50 mmol) in anhydrous Acetone (100 mL) or DMF (50 mL) for faster rates.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 13.8 g, 100 mmol). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add Allyl bromide (7.2 g, 60 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx 60°C for Acetone) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (more polar) should disappear.[1]

  • Workup:

    • Remove solvent under reduced pressure.[1][5]

    • Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.[1][5]
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane). The O-alkylated product is typically less polar than the N-alkylated byproduct (if any).[1]

Workflow Start Start: 1-Benzyl-1H-indazol-3-ol Mix Dissolve in Acetone + K2CO3 (Activation of Enol) Start->Mix React Add Allyl Bromide Reflux 6-8h Mix->React Check TLC Check (Hex:EtOAc 4:1) React->Check Check->React Incomplete Workup Evaporate Solvent Extract w/ EtOAc Check->Workup Complete Purify Column Chromatography (Silica, 0-20% EtOAc/Hex) Workup->Purify End Pure Benzyl-3-propenyloxy-1H-indazole Purify->End

Figure 2: Workflow for the O-alkylation of 1-benzyl-indazol-3-ol.

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated against the following spectral data.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.70 - 7.10 (m, 9H):  Aromatic protons (Indazole ring + Benzyl phenyl ring).[1]
      
    • 
       6.15 (m, 1H):  Allyl 
      
      
      
      (methine).[1]
    • 
       5.45 (s, 2H): 
      
      
      
      (Benzyl methylene).[1] Critical confirmation of N1-benzylation.
    • 
       5.40 - 5.25 (m, 2H):  Allyl 
      
      
      
      (terminal alkene).[1]
    • 
       4.95 (d, 2H): 
      
      
      
      (Allyl methylene).[1] Critical confirmation of O-alkylation.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       157.5: 
      
      
      
      (C-O carbon, characteristic of 3-alkoxy indazoles).[1]
    • 
       141.0: 
      
      
      
      (Bridgehead carbon).[1]
    • 
       136.5:  Benzyl ipso-carbon.[1]
      
    • 
       133.0:  Allyl 
      
      
      
      .[1]
    • 
       118.0:  Allyl 
      
      
      
      .[1]
    • 
       70.5: 
      
      
      
      (Allyl).[1]
    • 
       53.0: 
      
      
      
      (Benzyl).[1]
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).[1]

  • Calculated Mass (

    
    ):  264.13.[1]
    
  • Observed:

    
    .[1]
    
IR Spectroscopy[1]
  • 3050 cm

    
    :  C-H stretch (aromatic).
    
  • 1615 cm

    
    :  C=N stretch (indazole ring).[1]
    
  • 1240 cm

    
    :  C-O-C asymmetric stretch (ether linkage).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of N2-isomer or bis-alkylation.Ensure strict stoichiometry (1.1 eq Benzyl chloride). Use non-polar solvent (Toluene) with phase transfer catalyst if aqueous NaOH fails.[1]
C-Alkylation in Step 2 Use of very strong bases (e.g., NaH) at high temp can sometimes favor C-alkylation at C3 (less common for indazolones but possible).[1]Stick to

in Acetone.[1] This "softer" base condition favors O-alkylation.[1]
Hydrolysis of Product Acidic workup.[1]The enol ether bond is acid-sensitive.[1] Ensure workup is neutral or slightly basic.[1]

References

  • Regioselective Alkylation of Indazoles: Beilstein J. Org.[1] Chem. 2014, 10, 1524–1529.[1] Link

  • Synthesis of 1-Benzyl-1H-indazol-3-ols: Journal of Organic Chemistry, 2008, 73(1), 219-224.[1] Link[1]

  • Indazole Scaffold in Medicinal Chemistry: European Journal of Medicinal Chemistry, 2017, 126, 19-50.[1] Link[1]

  • Compound Registry: 1-Benzyl-3-propenyloxy-1H-indazole (CAS 25854-83-5), PubChem.[1][6][7] Link

Sources

Physicochemical Properties of Novel Indazole Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1,2-benzodiazole) has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators.[1] Its utility stems from its bioisosteric relationship with indole and purine, offering unique hydrogen-bonding capabilities and π-stacking interactions. However, the physicochemical profile of indazole derivatives—specifically their aqueous solubility, tautomeric ambiguity, and lipophilicity—presents distinct challenges during lead optimization.

This guide provides a technical analysis of these properties, offering actionable protocols and structural optimization strategies to enhance drug-likeness (E-E-A-T).

The Indazole Core: Tautomerism & Aromaticity

The defining physicochemical characteristic of the indazole nucleus is its annular tautomerism. Unlike indole, indazole possesses two nitrogen atoms, leading to a prototropic equilibrium between the 1H-indazole and 2H-indazole forms.[2]

  • Thermodynamics: In the gas phase and solution, the 1H-tautomer is thermodynamically more stable by approximately 2.3–4.5 kcal/mol due to the preservation of the benzenoid system.

  • Bioactivity Paradox: Despite the stability of the 1H-form, many kinase inhibitors bind in the 2H-conformation , where the N1 acts as a hydrogen bond acceptor and N2-H acts as a donor to the hinge region of the kinase ATP pocket.

Critical Insight: Chemical substitution at N1 or N2 "locks" the tautomer, drastically altering solubility and binding affinity. N1-substitution retains the benzenoid character (higher stability, lower energy), while N2-substitution induces a quinonoid-like character (higher energy, often higher aqueous solubility due to disrupted stacking).

Visualization: Tautomeric Equilibrium & Substitution

IndazoleTautomerism H1 1H-Indazole (Benzenoid) Thermodynamically Stable H2 2H-Indazole (Quinonoid) Kinase Active Conformer H1->H2 Prototropic Shift (~2.3 kcal/mol) Sub1 N1-Alkylation Locks Benzenoid form High LogP H1->Sub1 Electrophile (Rxn at N1) Sub2 N2-Alkylation Locks Quinonoid form Lower LogP / Higher Sol H2->Sub2 Electrophile (Rxn at N2)

Figure 1: The prototropic equilibrium of the indazole core and the physicochemical consequences of N-alkylation.

Key Physicochemical Parameters

Lipophilicity (LogP / LogD)

Indazole is inherently lipophilic. Unsubstituted indazole has a LogP of ~1.8. Functionalization at the C3 position (common for potency) often drives this value into the "grease ball" territory (LogP > 5), leading to metabolic clearance issues.

  • Impact of Substitution:

    • N1-Aryl/Alkyl: Significantly increases LogP.

    • C3-Amide/Urea: Lowers LogP and introduces H-bond donors/acceptors, crucial for solubility.

Ionization (pKa)

The pKa of the indazole NH is approximately 13.8 (acidic) and the conjugate acid pKa is 1.3 (basic). This makes the core neutral at physiological pH (7.4).

  • Optimization: To improve solubility, basic side chains (e.g., piperazine, morpholine) are often appended to the C3 or C5/C6 positions to introduce a protonation center at pH < 7.

Aqueous Solubility

Novel indazole derivatives frequently suffer from "brick dust" insolubility due to strong intermolecular π-π stacking of the planar bicyclic system.

  • Melting Point Correlation: High melting points (>200°C) in indazole derivatives are a red flag for poor solubility, governed by the General Solubility Equation (GSE).

Data Presentation: Comparative Physicochemical Profile

The following table summarizes the shift in properties based on common structural modifications seen in recent FDA-approved drugs.

ParameterUnsubstituted IndazoleN1-Methyl DerivativeN2-Methyl Derivative3-Carboxamide Derivative
LogP (Exp) 1.822.211.951.10
pKa (Basic) 1.3N/AN/A~1.1
Aq. Solubility Moderate (0.8 mg/mL)LowModerate-HighHigh
Aromatic Character BenzenoidBenzenoidQuinonoidBenzenoid
Key Risk Tautomeric switchingMetabolic StabilityChemical StabilityPermeability

Experimental Protocols

As a self-validating system, physicochemical data must be generated using robust, standardized assays.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Gold standard for final lead characterization.

  • Preparation: Weigh 2–5 mg of solid indazole derivative into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 7.4 phosphate or pH 1.2 SGF) to ensure a saturated suspension.

  • Equilibration:

    • Incubate at 25°C (or 37°C) with constant agitation (orbital shaker at 300 rpm) for 24–48 hours.

    • Control: Run Indomethacin (low sol) and Metoprolol (high sol) in parallel.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm) saturated with the solution (to prevent drug adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV/Vis. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: pKa Determination (Potentiometric Titration)

Required for determining the ionization state of solubilizing tails.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 20%, 30%, 40%) if water insoluble.

  • Titration: Titrate with 0.1 M KOH and 0.1 M HCl under inert gas (

    
    ) purge to remove 
    
    
    
    .
  • Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different co-solvent ratios and extrapolate to 0% organic solvent to obtain the aqueous pKa.

Structural Optimization Workflow (SAR)

To transform a "hit" indazole into a "lead," follow this logical optimization pathway.

Visualization: Physicochemical Optimization Workflow

OptimizationWorkflow Hit Indazole Hit (High Potency, Poor Sol) Step1 Step 1: Tautomer Locking Methylate N1 vs N2 Check Potency Loss Hit->Step1 Define Binding Mode Step2 Step 2: Reduce Planarity Introduce sp3 centers (e.g., Cyclopropyl at C3) Step1->Step2 Disrupt Stacking Step3 Step 3: Solubilizing Tail Add Piperazine/Morpholine to Solvent Exposed Region Step2->Step3 Tune pKa/LogD Lead Optimized Lead Balanced Potency/Solubility Step3->Lead Final Profiling

Figure 2: Step-wise structural modification strategy to optimize indazole physicochemical properties.

Key Strategies:
  • Disrupting Planarity: Indazoles stack efficiently. Introducing

    
     character (e.g., replacing a phenyl ring with a saturated heterocycle or adding a methyl group ortho to the biaryl axis) increases entropy of solvation and improves solubility.
    
  • The "Solubilizing Tail": In kinase inhibitors like Pazopanib , the indazole core binds the hinge, while a distal benzenesulfonamide or pyrimidine moiety extends into the solvent front. Attaching polar groups here affects pharmacokinetics without killing potency.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Publishing Group. (2016). Link

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. (2023). Link

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect. SciTechnol. (2018). Link

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures. ACS Publications. (2023). Link

  • Practical Aspects of Solubility Determination. American Pharmaceutical Review. (2013). Link

Sources

Technical Guide: Preliminary In-Vitro Screening of Benzyl-3-propenyloxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Benzyl-3-propenyloxy-1H-indazole (henceforth BPI-Allyl ) is a structural analog of Benzydamine , a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action that inhibits pro-inflammatory cytokines rather than cyclooxygenase (COX) enzymes. The presence of the propenyloxy (allyl ether) group at the C3 position, replacing the dimethylaminopropyl chain of Benzydamine, significantly alters the compound's lipophilicity and metabolic profile.

This guide defines a rigorous preliminary in-vitro screening cascade designed to classify BPI-Allyl’s therapeutic potential. Given the indazole scaffold's privileged status in medicinal chemistry, this screening prioritizes anti-inflammatory and antiproliferative activities, validated against established safety thresholds.

Structural Significance[5]
  • Core Scaffold: 1H-Indazole (Bioisostere of indole/purine).

  • Substituents: N1-Benzyl group (Hydrophobic binding); C3-Allyloxy group (Reactive handle, lipophilic modulator).

  • Hypothetical Target: Pro-inflammatory cytokine suppression (TNF-α, IL-1β) or Kinase inhibition (VEGFR/EGFR).

Phase I: Physicochemical Profiling & Preparation

Before biological exposure, the compound must be characterized to ensure assay validity. Indazoles are often poorly soluble in aqueous media, which can lead to false negatives in microplate assays.

In-Silico Prediction (Pre-Screen)

Run BPI-Allyl through SwissADME or equivalent to establish:

  • LogP (Lipophilicity): Expected to be >3.5 due to the benzyl and allyl groups.

  • TPSA (Topological Polar Surface Area): < 40 Ų implies high membrane permeability.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive due to allyl group) and store at -20°C.

  • Working Solution: Dilute in serum-free culture media immediately prior to use. Final DMSO concentration must remain < 0.1% (v/v) to avoid solvent toxicity.

Phase II: Cytotoxicity Profiling (Safety Gatekeeper)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to distinguish therapeutic efficacy from general necrosis.

Cell Models:

  • L929 (Murine Fibroblasts): Standard for ISO 10993 biocompatibility.

  • HEK-293 (Human Embryonic Kidney): General toxicity.

Protocol: MTT Viability Assay
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Expose cells to BPI-Allyl (0.1, 1, 10, 50, 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Success Criterion: CC50 > 50 µM is required to proceed to efficacy screening.

Phase III: Anti-Inflammatory Efficacy (Primary Screen)

Given the homology to Benzydamine, the primary hypothesis is the inhibition of the NF-κB pathway and subsequent cytokine release.

Cell Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a surrogate marker for inflammation driven by iNOS expression.

  • Step 1: Seed RAW 264.7 cells (

    
    /well) in 96-well plates.
    
  • Step 2: Pre-treat with BPI-Allyl (1–25 µM) for 1h.

  • Step 3: Stimulate with LPS (1 µg/mL) for 24h.

  • Step 4: Mix 50 µL supernatant with 50 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Step 5: Measure absorbance at 540 nm. Calculate % inhibition vs. LPS control.

Mechanism Validation: Cytokine ELISA

If NO inhibition is >50%, quantify specific cytokines to confirm "Cytokine Suppressive" mechanism (CSAID) vs. COX inhibition.

  • Targets: TNF-α, IL-6, IL-1β.

  • Method: Sandwich ELISA on supernatants from the NO assay.

Visualization of Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for BPI-Allyl, modeled after Benzydamine-like suppression of the NF-κB axis.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates TNF TNF-α / IL-6 Nucleus->TNF Transcription iNOS iNOS -> NO Nucleus->iNOS BPI BPI-Allyl (Candidate) BPI->IKK Inhibits? BPI->TNF mRNA Destabilization?

Figure 1: Hypothesized point of intervention for BPI-Allyl within the inflammatory cascade.

Phase IV: Antiproliferative Screening (Secondary)

Indazoles are privileged scaffolds for kinase inhibition (e.g., Axitinib). If the compound shows low anti-inflammatory activity, pivot to anticancer screening.

Panel:

  • MCF-7 (Breast): Hormone-dependent model.

  • HCT-116 (Colon): High sensitivity to kinase inhibitors.[1]

  • A549 (Lung): General solid tumor model.

Protocol: SRB (Sulforhodamine B) Assay is preferred over MTT for drug screening due to better linearity and protein-based quantification.

ParameterSpecification
Seeding Density 5,000 cells/well
Exposure Time 48 hours
Fixation 10% Trichloroacetic acid (TCA), 1h at 4°C
Staining 0.4% SRB in 1% Acetic Acid
Wash 1% Acetic Acid (4x)
Solubilization 10 mM Tris Base
Readout OD 510 nm

Experimental Workflow Summary

The following diagram outlines the decision logic for the screening campaign.

Workflow Start BPI-Allyl Stock Prep Tox Cytotoxicity (L929 Fibroblasts) Start->Tox Decision1 CC50 > 50µM? Tox->Decision1 Inflam Anti-Inflammatory (RAW 264.7) Decision1->Inflam Yes (Safe) Cancer Anticancer (HCT-116 / MCF-7) Decision1->Cancer Secondary Path Stop Discard / Redesign Decision1->Stop No (Toxic) Griess NO Assay (Griess) Inflam->Griess SRB SRB Assay Cancer->SRB ELISA Cytokine ELISA Griess->ELISA If NO Inhib > 50%

Figure 2: Decision matrix for the preliminary screening of BPI-Allyl.

References

  • Sigma-Aldrich. (n.d.). 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (Benzydamine) Product Specification. Retrieved from

  • Sironi, M., et al. (2000). Benzydamine inhibits the release of tumor necrosis factor-alpha and interleukin-1 beta by acid-stimulated human monocytes.
  • LGC Standards. (n.d.). 1-benzyl-3-(3-diethylamino-propoxy)-1H-indazole Reference Standard. Retrieved from

  • Zhang, L., et al. (2018).[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from

  • Kumar, A., et al. (2021).[3] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from

  • Pharmaffiliates. (n.d.). 3-(Allyloxy)-1-benzyl-1H-indazole (CAS 25854-83-5) Product Detail. Retrieved from

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of 1-Benzyl-1H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-1H-indazole scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of YC-1 (Lificiguat) , a breakthrough soluble Guanylate Cyclase (sGC) stimulator.[1] Unlike traditional NO-donors, 1-benzyl-1H-indazoles offer a mechanism of NO-independent sGC activation, making them critical in treating cardiovascular diseases, fibrosis, and hypoxia-driven malignancies.

This guide analyzes the critical structural vectors of this scaffold, detailing the electronic and steric requirements for sGC stimulation and HIF-1


 inhibition. It further provides field-validated protocols for overcoming the primary synthetic bottleneck: N1 vs. N2 regioselectivity .

Part 1: The Pharmacophore & Chemical Space

The biological activity of 1-benzyl-1H-indazoles hinges on the precise spatial arrangement of three domains: the Indazole Core (Scaffold), the N1-Benzyl Tail (Hydrophobic Anchor), and the C3-Substituent (Effector Domain).

SAR Map: The YC-1 Prototype

YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] serves as the archetype.[1] SAR studies reveal that deviations from this core geometry often result in steep potency cliffs.

SAR_Map Indazole 1H-Indazole Core (Planar Aromatic System) N1_Pos N1 Position (Critical Anchor) Indazole->N1_Pos C3_Pos C3 Position (Potency Determinant) Indazole->C3_Pos Benz_Ring Benzyl Ring (Lipophilic Pocket) N1_Pos->Benz_Ring Methylene Linker Rule1 Must be N1-substituted. N2-isomers are generally inactive. N1_Pos->Rule1 Rule3 C3 Heteroaryl (Furan/Thiophene) essential for sGC affinity. C3_Pos->Rule3 Rule2 Ortho-substitution (F, Cl) can enhance metabolic stability. Benz_Ring->Rule2

Figure 1: Pharmacophore map of the YC-1 scaffold highlighting critical regions for sGC stimulation.

Region A: The N1-Benzyl Anchor

The benzyl group at N1 is non-negotiable for sGC activity.

  • Linker Length: Extension to phenethyl (2 carbons) or shortening to phenyl (0 carbons) drastically reduces potency (

    
     shifts from 
    
    
    
    M to mM range). The methylene spacer provides the necessary "hinge" flexibility.
  • Ring Substitution:

    • Unsubstituted: High potency but rapid metabolism.

    • Halogens (F, Cl): Introduction at the ortho or para positions often maintains potency while blocking metabolic oxidation.

    • Bulk Tolerance: Large groups (e.g., -tBu, -Ph) at the para position are generally disallowed due to steric clash with the heme-binding pocket of sGC.

Region B: The C3-Effector Domain

This region dictates the specific pharmacological profile (sGC vs. HIF-1


).
  • sGC Stimulation: Requires a planar, electron-rich heteroaryl ring. The 5-hydroxymethyl-2-furyl group of YC-1 is optimal. Replacing the furan with a phenyl ring reduces activity by ~5-fold.

  • HIF-1

    
     Inhibition:  Tolerance is broader. Rigid fused systems (e.g., benzofuran) at C3 can enhance anti-proliferative effects in hypoxia models.
    

Part 2: Quantitative SAR Data (Representative)

The following table summarizes the impact of structural modifications on sGC stimulation (measured by cGMP elevation in platelets) and HIF-1


 inhibition.
Compound IDN1-SubstituentC3-SubstituentsGC Activation (Fold Increase)HIF-1

IC50 (

M)
Notes
YC-1 Benzyl5-hydroxymethyl-2-furyl12.5x 1.5 Prototype; Balanced profile.
Analogue A 2-Fluorobenzyl5-hydroxymethyl-2-furyl14.0x1.8Improved metabolic stability.
Analogue B Methyl5-hydroxymethyl-2-furyl1.2x>50Loss of hydrophobic anchor interaction.
Analogue C BenzylPhenyl3.5x10.2Loss of planarity/electronic match at C3.
Analogue D Benzyl5-methyl-2-furyl10.1x2.1Removal of -OH reduces solubility but retains potency.
Analogue E Benzyl (N2-isomer)5-hydroxymethyl-2-furylInactive>100Critical: Regioisomerism acts as an on/off switch.

Part 3: Mechanism of Action (sGC Signaling)

YC-1 and its 1-benzyl-1H-indazole analogs function as allosteric sGC stimulators .[2] Unlike NO, which binds to the heme iron, these compounds bind to a distinct regulatory site, stabilizing the nitrosyl-heme complex.

sGC_Pathway NO Nitric Oxide (NO) sGC_Basal sGC (Basal State) NO->sGC_Basal Binds Heme YC1 1-Benzyl-Indazole (YC-1) YC1->sGC_Basal Allosteric Binding (Sensitizes to NO) sGC_Active sGC (Active Conformation) sGC_Basal->sGC_Active Synergistic Activation cGMP cGMP sGC_Active->cGMP GTP GTP GTP->cGMP Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Response Vasodilation / Anti-fibrosis PKG->Response

Figure 2: Synergistic activation of sGC by NO and 1-benzyl-1H-indazoles.

Part 4: Synthetic Methodologies & Regioselectivity

The synthesis of 1-benzyl-1H-indazoles is plagued by the N1 vs. N2 alkylation problem . Indazole tautomerizes, and direct alkylation often yields a mixture (typically 60:40 favoring N1).

The Regioselectivity Challenge
  • N1-Alkylation (Thermodynamic): Favored by steric bulk at C3 and thermodynamic equilibration.

  • N2-Alkylation (Kinetic): Often favored by small electrophiles or specific solvent effects (e.g., non-polar solvents).

Optimized Synthetic Workflow

To maximize the active N1-isomer, the following protocol utilizes a base-mediated alkylation followed by rigorous chromatographic separation.

Synthesis Start 3-Substituted Indazole Reagents Benzyl Bromide / NaH / DMF (0°C to RT) Start->Reagents Mixture Crude Mixture (N1 + N2 Isomers) Reagents->Mixture Separation Flash Chromatography (Hexane:EtOAc) Mixture->Separation N1_Product N1-Benzyl-Indazole (Target: Active) Separation->N1_Product Less Polar (Usually) N2_Product N2-Benzyl-Indazole (Byproduct: Inactive) Separation->N2_Product More Polar

Figure 3: Synthetic workflow for isolating the bioactive N1-isomer.

Part 5: Experimental Protocols

Protocol: Synthesis of 1-Benzyl-3-(furan-2-yl)-1H-indazole

Objective: Synthesize the core scaffold with high N1 selectivity.

  • Reagents: 3-(furan-2-yl)-1H-indazole (1.0 eq), Benzyl bromide (1.2 eq), NaH (60% in oil, 1.5 eq), anhydrous DMF.

  • Activation: Suspend NaH in anhydrous DMF at 0°C under Argon. Add the indazole precursor dropwise. Stir for 30 min to ensure deprotonation (formation of the sodium salt).

  • Alkylation: Add Benzyl bromide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer. Purify via silica gel column chromatography.
    
  • Validation:

    • N1-Isomer NMR: Look for NOE correlation between the benzylic

      
       and the C7-H of the indazole ring.
      
    • N2-Isomer NMR: The benzylic

      
       will show NOE correlation with C3-H (if unsubstituted) or lack C7-H correlation.
      
Protocol: sGC Activity Assay (cGMP Quantification)

Objective: Measure the potency of the synthesized analogue.

  • Cell Line: Washed rabbit platelets or purified recombinant sGC enzyme.

  • Incubation: Incubate platelets (

    
     cells/mL) in Tyrode’s solution.
    
  • Treatment: Add vehicle (DMSO), YC-1 (positive control, 10

    
    M), or Test Compound (0.1 - 100 
    
    
    
    M). Incubate for 5 min at 37°C.
  • Stimulation: Add SNP (Sodium Nitroprusside, NO donor) at sub-maximal concentration (optional, to test synergism).

  • Termination: Stop reaction with ice-cold HCl (0.1 M).

  • Measurement: Quantify cGMP using a commercial cGMP Enzyme Immunoassay (EIA) kit.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Ko, F. N., et al. (1994). YC-1, a novel activator of platelet guanylate cyclase. Blood. Link

  • Galle, J., et al. (1999). Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity. British Journal of Pharmacology. Link

  • Lee, M. J., et al. (2001). Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents.[3][4] Journal of Medicinal Chemistry. Link

  • Yeo, E. J., et al. (2003). YC-1: A potential anticancer drug targeting hypoxia-inducible factor 1.[5] Journal of the National Cancer Institute. Link

  • BenchChem Technical Series. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.[6][7] Link

Sources

A Technical Guide to the Patent Landscape of Substituted Indazole Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability to form key hydrogen bonds and participate in various non-covalent interactions, makes it an ideal framework for designing potent and selective modulators of a wide array of biological targets.[1] This has led to a surge of interest and a corresponding explosion in patent filings for novel substituted indazole derivatives. These compounds have shown remarkable therapeutic potential across multiple disease areas, including oncology, inflammation, neurodegeneration, and infectious diseases.[1][2][3]

This guide provides an in-depth analysis of the current patent landscape for substituted indazole molecules. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the key players, therapeutic targets, and strategic considerations that define this competitive and rapidly evolving field. We will delve into the mechanistic basis for their activity, explore common synthetic and screening strategies, and provide actionable insights to inform your own discovery programs.

Section 1: The Therapeutic Patent Landscape: A Strategic Overview

The patent literature reveals a concentrated effort to develop indazole derivatives against high-value targets, particularly protein kinases.[2] The versatility of the indazole core allows for substitution at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Oncology: The Kinase Inhibitor Powerhouse

The most dominant therapeutic area in the indazole patent landscape is oncology. Many approved and clinical-stage drugs are potent multi-kinase inhibitors that target pathways crucial for tumor growth and angiogenesis (the formation of new blood vessels).[4][5]

Key Patented Molecules & Their Targets:

  • Pazopanib (Votrient®): Marketed by Novartis, Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth by inhibiting key receptors like VEGFR, PDGFR, and c-KIT.[4][6] Its mechanism is centered on disrupting the signaling pathways that lead to angiogenesis and cell proliferation.[5][7][8]

  • Axitinib (Inlyta®): Developed by Pfizer, Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3.[9] Patents for Axitinib cover not only the core molecule (US 6,534,524) but also specific stable crystalline forms (US 8,791,140) and combination therapies (US 10,570,202), illustrating a common strategy to extend market exclusivity.[10] The patent landscape for Axitinib is complex, with varying expiration dates by region, highlighting the importance of a global IP strategy.[11][12]

  • Niraparib (Zejula®): An inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, Niraparib is used for the treatment of ovarian cancer.[13] Patents associated with Niraparib cover the compound itself, various formulations, and methods of manufacturing, demonstrating a multi-layered patenting approach.[13][14][15][16]

The following table summarizes key patents for these blockbuster drugs, showcasing the different types of intellectual property protection sought.

Drug Name Key Patent (Example) Assignee Patent Scope Therapeutic Target
AxitinibUS 6,534,524Pfizer Inc.Composition of MatterVEGFR-1, 2, 3[9]
AxitinibUS 8,791,140Pfizer Inc.Crystalline Form (Polymorph)VEGFR-1, 2, 3[9][10]
Pazopanib(Marketed)NovartisComposition of MatterVEGFR, PDGFR, c-KIT[4]
NiraparibUS 8,071,623Tesaro, Inc.Composition of MatterPARP Enzymes[15]
NiraparibUS 11,730,725 B2Tesaro, Inc.Pharmaceutical Tablet CompositionsPARP Enzymes[14]
Inflammation & Autoimmune Diseases

Beyond oncology, substituted indazoles are heavily patented for their anti-inflammatory properties. A key target in this area is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the immune system's signaling cascade.[17][18] Patents in this space often claim novel indazole scaffolds for treating conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[18][19]

Other Emerging Therapeutic Areas

The versatility of the indazole scaffold is further demonstrated by patent filings in diverse areas such as:

  • Neurodegenerative Disorders: Targeting kinases and other enzymes implicated in diseases like Alzheimer's and Parkinson's.[2]

  • Infectious Diseases: Development of indazoles as antibacterial, antifungal, and anti-tubercular agents.[1]

  • Pain Management: Substituted indazoles have been investigated as Nav1.7 blockers for treating chronic pain.[20]

  • Gastrointestinal Diseases: Derivatives have been designed to treat a range of GI disorders, from IBS to cancers.[21]

Section 2: Core Synthetic Strategies & Library Development

The ability to rapidly generate diverse libraries of substituted indazoles is fundamental to successful drug discovery. The patent and academic literature describes a variety of robust synthetic methodologies.[22][23]

A common and powerful strategy involves the functionalization of a pre-formed indazole core using modern cross-coupling reactions. This approach allows for the modular and efficient introduction of a wide range of substituents.

G cluster_0 Core Indazole Scaffold cluster_1 Key Cross-Coupling Reactions cluster_2 Diversified Library Indazole Halogenated Indazole (e.g., Bromo-indazole) Suzuki Suzuki Coupling (Boronic Acids/Esters) Indazole->Suzuki Pd Catalyst Base Buchwald Buchwald-Hartwig (Amines, Alcohols) Indazole->Buchwald Pd Catalyst Base Sonogashira Sonogashira Coupling (Alkynes) Indazole->Sonogashira Pd/Cu Catalysts Base Library Substituted Indazole Library (Diverse R-groups) Suzuki->Library C-C Bond Formation Buchwald->Library C-N/C-O Bond Formation Sonogashira->Library C-C Bond Formation

Caption: Modular synthesis of indazole libraries via cross-coupling.

This modular approach is highly amenable to parallel synthesis and the creation of large, diverse chemical libraries essential for high-throughput screening (HTS) campaigns. Recent advances also include catalyst-based and green chemistry approaches to enhance efficiency and selectivity.[22]

Section 3: Preclinical Evaluation: From Hit to Lead

Once a library of substituted indazoles is synthesized, a robust preclinical evaluation cascade is required to identify promising lead candidates. This workflow is designed to assess potency, selectivity, cellular activity, and preliminary safety.

Primary Screening: Target Engagement & Potency

For kinase targets, which represent the majority of indazole-related patents, biochemical assays are the first-line screening method. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used due to their sensitivity, robustness, and HTS compatibility.[24]

G start Synthesized Indazole Library screening Primary Screening LanthaScreen® Kinase Assay Determine IC50 start->screening hit_id Hit Identification (Potency < 1µM) screening:f2->hit_id Data Analysis hit_id->start No Hits / Resynthesize secondary Secondary Screening Orthogonal Biochemical Assays Kinase Selectivity Panel hit_id->secondary Potent Hits cell_based Cellular Assays Target Engagement (e.g., Western Blot) Cell Viability (e.g., MTT Assay) secondary:f2->cell_based Selective Hits lead_gen Lead Candidate cell_based:f2->lead_gen Active & Non-toxic Hits

Caption: High-throughput screening workflow for indazole inhibitors.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a generalized framework for determining the inhibitory constant (IC50) of a substituted indazole compound against a target kinase.[24][25]

Objective: To measure the potency of a test compound by quantifying its ability to displace a fluorescent tracer from the kinase's ATP binding site.

Materials:

  • Target Kinase (e.g., VEGFR, IRAK4)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)

  • 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[24]

  • Test Compounds (Substituted Indazoles) serially diluted in DMSO

  • Staurosporine (Positive Control)

  • 384-well, low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the Test Compound series in 1X Kinase Buffer A. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and should be optimized as per the manufacturer's guidelines.[26][27][28]

    • Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically determined experimentally.[24]

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the 3X Test Compound solution to the appropriate wells of the 384-well plate.[24]

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[24]

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.[24]

  • Incubation & Reading:

    • Seal the plate and incubate at room temperature for at least 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.[24]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.[24]

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Cellular Activity & Cytotoxicity

Promising hits from biochemical screens must be validated in a cellular context. This step confirms that the compound can cross the cell membrane, engage its target, and exert a biological effect without causing general toxicity.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29][30] It is crucial for distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.[31]

Objective: To determine the concentration at which a substituted indazole compound reduces the viability of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., A431, HUVEC)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[29][30]

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[32]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[29][33]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[30][32]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[29]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[29]

  • Data Analysis:

    • Subtract the background absorbance from a "medium-only" blank.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability against the logarithm of compound concentration and fit the curve to determine the GI50 value.

Conclusion and Future Outlook

The patent landscape for substituted indazoles is vibrant and intensely competitive, driven by the scaffold's proven success in generating high-quality clinical candidates. Oncology, particularly kinase inhibition, remains the dominant focus, but significant opportunities exist in inflammation, neurodegeneration, and other areas.[2][34]

For researchers and drug developers, success in this space requires a multi-faceted strategy:

  • Novel Chemical Space: Designing and patenting compounds with unique substitution patterns that confer improved potency, selectivity, or ADME properties.

  • Sophisticated IP Strategy: Moving beyond simple composition-of-matter patents to include claims on polymorphs, formulations, manufacturing processes, and combination therapies to build a robust and defensible patent estate.[10][12]

As our understanding of disease biology deepens, the indazole scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry, leading to the development of next-generation therapeutics that address unmet medical needs.

References

  • Pazopanib - Wikipedia.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • MTT assay protocol | Abcam.
  • Axitinib: Patenting Innovation for Patients' Benefit | Pfizer.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications.
  • Optimization of a LanthaScreen Kinase assay for CHUK (IKKα).
  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse.
  • When does the patent for Axitinib expire? - Patsnap Synapse.
  • MTT Assay: Assessing Cell Proliferation.
  • Optimization of a LanthaScreen Kinase assay for cRAF - Thermo Fisher Scientific.
  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • The patent landscape of Axitinib - Patsnap Synapse.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific.
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US.
  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Pazopanib (Votrient) | Cancer research UK.
  • WO2019234581A1 - Pharmaceutical compositions of axitinib - Google Patents.
  • Niraparib formulations - Patent US-11730725-B2 - PubChem - NIH.
  • WO2020003196A1 - Pharmaceutical composition of axitinib - Google Patents.
  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513.
  • Niraparib compositions - Patent US-11091459-B2 - PubChem - NIH.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.
  • Drugs coming off patent: patents, generics, FTO formulation, suppliers... - DrugPatentWatch.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.
  • Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain | Journal of Medicinal Chemistry - ACS Publications.
  • WO2022117477A1 - New indazole acetylene derivatives - Google Patents.
  • Indazole Derivatives Effective against Gastrointestinal Diseases.
  • WO2022117487A1 - New indazole derivatives - Google Patents.
  • MTT Cell Proliferation Assay - ATCC.
  • SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS - Googleapis.com.
  • US7563906B2 - Indazole derivatives - Google Patents.
  • WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents.
  • WO2017186693A1 - Synthesis of indazoles - Google Patents.
  • WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs - Google Patents.

Sources

Technical Guide: Tautomerism and Stability of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole (1,2-benzodiazole) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and purine bases.[1] Its utility, however, is frequently complicated by annular tautomerism—the rapid proton migration between the N1 and N2 nitrogen atoms.

For drug development professionals, this tautomerism presents a dual challenge:

  • Synthetic Regioselectivity: Alkylation of the indazole core often yields mixtures of N1- and N2-substituted isomers, requiring specific conditions to control.[1][2]

  • Biological Interaction: In drugs with a free NH (e.g., Axitinib ), the tautomeric state dictates hydrogen bonding capability within the kinase hinge region. Conversely, drugs like Pazopanib and Niraparib lock the scaffold into the less stable 2H-form via N-substitution to achieve specific binding geometries.[1][2]

This guide provides a mechanistic analysis of indazole stability, protocols for regioselective synthesis, and methods for analytical characterization.

Fundamental Chemistry: The 1H vs. 2H Equilibrium

Thermodynamic Stability

In the gas phase and solution, 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 2.0–5.0 kcal/mol (8–21 kJ/mol).[1][2]

  • 1H-Indazole (Benzenoid): Retains full aromaticity in the fused benzene ring.[1][2]

  • 2H-Indazole (Quinonoid): Induces a quinoid-like disruption in the benzene ring, reducing overall resonance stabilization energy.[1][2]

Note: While 1H is dominant, the energy barrier for proton transfer is low, allowing rapid equilibration at physiological pH.

Electronic and Steric Influences

Substituents on the benzene ring (positions 4–7) or the pyrazole carbon (position 3) perturb this equilibrium:

  • Electron-Withdrawing Groups (EWG): Strong EWGs (e.g., -NO₂, -CF₃) increase the acidity of the NH proton (pKa < 13.8), potentially stabilizing the conjugate base and affecting the tautomeric ratio in polar solvents.[1]

  • Solvent Effects:

    • Apolar Solvents (CDCl₃, Toluene): Strongly favor the 1H-form.[1]

    • Polar Protic Solvents (MeOH, Water): Can stabilize the more polar 2H-form via hydrogen bonding, though 1H remains the major species.

Physical Properties Comparison
Property1H-Indazole2H-Indazole
Aromatic Character Benzenoid (High Stability)Quinonoid (Lower Stability)
Dipole Moment ~1.5–1.8 D~3.4–4.0 D (Higher Polarity)
UV-Vis Absorption

~260–290 nm

~300–320 nm (Red-shifted)
pKa (Protonation) ~1.3 (forms cation)~2.0 (forms cation)
pKa (Deprotonation) ~13.9N/A (Fixed if N-substituted)

Synthetic Implications: Controlling Regioselectivity

The most common bottleneck in indazole chemistry is achieving selective N-alkylation.[1][2] The outcome is governed by the interplay between thermodynamic control (favoring N1) and kinetic control (favoring N2).

Mechanism of Alkylation

The indazolyl anion is an ambident nucleophile.

  • N1 Attack: Leads to the thermodynamically stable 1H-substituted product.[1][2]

  • N2 Attack: Often kinetically favored due to the proximity of the lone pair and reduced steric hindrance (unless C3 is substituted).

Decision Tree for Regioselectivity

The following diagram illustrates the logic for selecting reaction conditions to target specific isomers.

IndazoleAlkylation cluster_mech Mechanism Note Start Target Regioisomer? N1 N1-Alkyl Indazole (Thermodynamic) Start->N1 Thermodynamic Stability N2 N2-Alkyl Indazole (Kinetic/Directed) Start->N2 Kinetic Trap Cond1 Conditions: Strong Base (NaH, tBuOK) Solvent: THF or DMF High Temp / Long Time N1->Cond1 Cond2 Conditions: Weak Base (Cs2CO3) Solvent: Acetone/MeCN Electrophile: Alkyl Halide N2->Cond2 Cond3 Directing Group Strategy: Use Meerwein's Salt or C7-Ester Interference N2->Cond3 Note N2-alkylation is often reversible. Heating with acid/base can isomerize N2 -> N1.

Caption: Workflow for selecting synthetic conditions to favor N1 vs. N2 alkylation.

Case Studies in Drug Discovery

The choice of tautomer (or fixed isomer) is critical for binding affinity, particularly in kinase inhibitors where the indazole acts as a hinge binder.

Axitinib: The Free NH Tautomer

Drug: Axitinib (Inlyta) Target: VEGFR 1/2/3 Structure: Contains an unsubstituted 1H-indazole core (linked at C6).[1][2] Mechanism: Axitinib possesses a free NH group.[1] In the binding pocket, the indazole ring acts as a hydrogen bond donor/acceptor pair.[3][4][5] The 1H-tautomer is required to form the correct H-bond network with the kinase hinge residues (specifically Glu90 and Cys92 equivalents).[1][2] The free NH allows the molecule to adapt, but the 1H form is the bioactive species.

Pazopanib: The Fixed 2H-Isomer

Drug: Pazopanib (Votrient) Target: VEGFR, PDGFR, c-Kit Structure: Contains a 2,3-dimethyl-2H-indazole moiety.[1][2][6] Mechanism: Unlike Axitinib, Pazopanib is permanently "locked" in the 2H-form via N-methylation.[1][2]

  • Why 2H? The 2H-indazole geometry projects the C3-methyl and C6-substituents at specific vectors that optimize hydrophobic contacts within the ATP binding pocket.[1][2] Using the 1H-isomer would alter the vector of the substituents, likely abolishing potency.[1]

  • Synthesis Challenge: The synthesis of Pazopanib requires high selectivity for the N2-methyl intermediate, often achieved using trimethyloxonium tetrafluoroborate (Meerwein's salt) or specific methylation of an N-acetyl precursor to override thermodynamic preference.[1][2]

Niraparib: The Fixed 2H-Isomer

Drug: Niraparib (Zejula) Target: PARP1/2 Structure: 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide.[1][2] Mechanism: Similar to Pazopanib, Niraparib utilizes an N2-substituted indazole.[1][2] This locks the orientation of the carboxamide group (at C7) relative to the N-aryl ring, ensuring the carboxamide is positioned correctly to interact with the PARP active site (mimicking the nicotinamide of NAD+).

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

Use this protocol to synthesize standard 1H-indazole derivatives.[1][2]

Reagents: Sodium Hydride (60% in oil), Anhydrous THF, Alkyl Bromide/Iodide.

  • Preparation: Dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

    • Note: The solution often turns yellow/orange indicating the indazolyl anion.

  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir. Monitor by TLC/LC-MS.

    • Optimization: If N2 product is observed, heat the reaction to 50–60°C. Higher temperatures favor the thermodynamic N1 product by allowing N2-alkylated kinetic products to rearrange (via dissociation-recombination).[1][2]

  • Workup: Quench with sat. NH₄Cl.[1][7] Extract with EtOAc.[1][8] The N1 isomer is typically less polar than the N2 isomer on Silica gel.

Protocol B: Determination of Tautomeric Ratio (Variable Temp NMR)

Use this to determine if a free-NH indazole exists as a mixture or single tautomer in solution.[1][2]

  • Sample Prep: Dissolve ~5 mg of the indazole in 0.6 mL of DMSO-d6 or CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR at 25°C. Focus on the C3-H signal (typically δ 8.0–8.2 ppm).[1][2]

  • Cooling: Lower temperature to -40°C or -60°C (requires specialized probe).

  • Analysis:

    • Fast Exchange (Room Temp): You will see a single set of averaged signals.[1]

    • Slow Exchange (Low Temp): If the barrier is high enough (rare for simple indazoles, common for bulky derivatives), signals may broaden or split into two sets corresponding to 1H and 2H populations.

    • NOE Experiment: Irradiate the NH proton (if visible/slow exchange).

      • NOE to C7-H only

        
        1H-tautomer .
        
      • NOE to C3-H and C7-H ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
        Indeterminate  (since N1 is far from C3, but N2 is close to C3). Correction: In 1H-indazole, NH is at pos 1.[2] NOE to H7 is strong.[1] In 2H-indazole, NH is at pos 2.[1][2] NOE to H3 is strong.[1] This is the definitive test.
        

Analytical Characterization Data

Method1H-Isomer Signal2H-Isomer SignalNotes
¹H NMR (DMSO-d₆) N-CH₃ typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4.0–4.1 ppm
N-CH₃ typically

4.1–4.3 ppm
N2-Me is often deshielded relative to N1-Me.[2]
¹³C NMR C3 signal ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

~133–135 ppm
C3 signal

~120–125 ppm
Diagnostic: C3 is significantly more shielded in 2H-indazoles.[2]
¹⁵N NMR N1 (pyrrole-like) ~ -180 ppmN2 (pyrrole-like) ~ -160 ppmRequires ¹H-¹⁵N HMBC.[1][2]
X-Ray Crystallography C1a-C7a bond length normalBond alternation (Quinonoid)2H-indazoles show distinct short/long bond alternation in the benzene ring.[1][2]

References

  • BenchChem. Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide.

  • Gaonkar, S.L., et al. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 2021.

  • Claramunt, R.M., et al. Theoretical estimation of the annular tautomerism of indazoles. ResearchGate, 2005.

  • Lovering, F., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2021.

  • Pfizer Inc. Axitinib (Inlyta) Prescribing Information & Chemistry. [1]

  • GlaxoSmithKline. Pazopanib (Votrient) Structure and Mechanism. [1]

  • PubChem. Compound Summary: Niraparib. [1]

  • Vedsø, P., et al. Regioselectivity in the Alkylation of Indazoles. Journal of Organic Chemistry.

Sources

Structural Elucidation of 1-Benzyl-3-(allyloxy)-1H-indazole: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the structural validation of 1-benzyl-3-(allyloxy)-1H-indazole . In drug development, indazole derivatives are privileged scaffolds, frequently utilized in anti-inflammatory (e.g., Benzydamine analogs) and anti-cancer research.

The primary analytical challenge with this molecule is not merely confirming the presence of functional groups, but rigorously distinguishing the 3-alkoxy regioisomer (Target) from the thermodynamically possible 2-alkyl-3-oxo (N-alkylated) byproduct. This distinction is critical, as the biological activity profiles of O-alkylated vs. N-alkylated indazoles diverge significantly.

This protocol leverages a self-validating triage of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR), with a focus on 2D-NMR for unambiguous regioisomer assignment.

Structural Analysis & Synthesis Logic

Before analyzing spectra, one must understand the origin of the sample. The target compound is typically synthesized via the O-alkylation of 1-benzyl-1H-indazol-3-ol with allyl bromide.

Critical Quality Attribute (CQA): The 1H-indazol-3-ol core exhibits lactam-lactim tautomerism. Under basic alkylation conditions, two products are possible:

  • O-Alkylation (Target): 1-benzyl-3-(allyloxy)-1H-indazole.

  • N-Alkylation (Impurity): 1-benzyl-2-allyl-1H-indazol-3(2H)-one.

The spectroscopic methods below are designed specifically to rule out impurity #2.

Analytical Workflow

G Sample Crude Reaction Mixture TLC TLC/HPLC Purification Sample->TLC Pure Isolated Candidate TLC->Pure MS HRMS (ESI+) Confirm MW & Formula Pure->MS IR FT-IR Confirm Ether vs Carbonyl MS->IR Pass NMR 1H/13C/2D NMR Confirm Regiochemistry IR->NMR Pass Valid Validated Structure NMR->Valid

Caption: Analytical workflow prioritizing molecular weight confirmation followed by functional group verification and final structural connectivity.

Mass Spectrometry (HRMS)[1][2]

Objective: Confirm molecular formula (C17H16N2O) and analyze fragmentation to verify the labile allyl ether linkage.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation [M+H]+).

  • Direct Infusion: Flow rate 5-10 µL/min.

Data Interpretation

The parent ion should be observed at m/z 265.13 ([M+H]+). However, the fragmentation pattern is the true structural fingerprint. 3-alkoxyindazoles undergo a characteristic loss of the allyl group and the benzyl group.

Ion Typem/z (approx)InterpretationMechanism
[M+H]+ 265.13 Parent IonProtonation at N2
[M - Allyl]+ 224.09 Loss of C3H5Cleavage of ether bond (Indazolone formation)
[M - Benzyl]+ 174.08 Loss of C7H7Cleavage of N1-Benzyl bond
[Tropylium]+ 91.05 Benzyl fragmentCharacteristic of benzyl substituents
Fragmentation Pathway Diagram

MassSpec Parent [M+H]+ m/z 265.13 Frag1 [M - Allyl]+ m/z 224.09 (Indazolone Core) Parent->Frag1 - C3H5 (41 Da) Frag2 [M - Benzyl]+ m/z 174.08 Parent->Frag2 - C7H7 (91 Da) Trop Tropylium Ion m/z 91.05 Frag2->Trop Secondary Decay

Caption: ESI+ fragmentation pathway showing primary losses of allyl and benzyl groups characteristic of the target structure.

Infrared Spectroscopy (FT-IR)[3]

Objective: Differentiate between the Target (Ether) and the Impurity (Amide/Lactam).

Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32.

Critical Spectral Features

This is the fastest "Go/No-Go" decision point. If you see a strong carbonyl peak, your synthesis failed (N-alkylation occurred).

Functional GroupTarget (O-Allyl) Frequency (cm⁻¹)Impurity (N-Allyl) Frequency (cm⁻¹)
C=O (Carbonyl) Absent 1660 - 1690 (Strong)
C-O-C (Ether) 1050 - 1250 (Strong) Absent
C=N (Indazole) 1610 - 16201610 - 1620
C=C (Allyl) 1640 - 1650 (Weak)1640 - 1650
C-H (Aromatic) > 3000> 3000
C-H (Aliphatic) 2850 - 29502850 - 2950

Expert Insight: The absence of the strong amide carbonyl band (>1660 cm⁻¹) is the definitive proof of O-alkylation in the IR spectrum.

Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]

Objective: Definitive structural elucidation and connectivity mapping.

Protocol
  • Solvent: DMSO-d6 (Preferred for solubility and distinct peak separation) or CDCl3.

  • Concentration: 5-10 mg for 1H; 20-30 mg for 13C.

  • Reference: TMS (0.00 ppm) or residual solvent peak.

1H NMR Analysis (Proton)

The spectrum will show three distinct regions: the Indazole/Benzyl aromatics, the Allyl system, and the Benzylic methylene.

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic (Indazole) 7.6 - 7.8Doublet (x2)2HH4, H7 (Indazole ring)
Aromatic (Indazole) 7.1 - 7.4Multiplet2HH5, H6 (Indazole ring)
Aromatic (Benzyl) 7.2 - 7.4Multiplet5HPhenyl group
Vinyl -CH= 6.0 - 6.2 ddt 1H Allyl internal alkene
Vinyl =CH2 5.2 - 5.5 Multiplet 2H Allyl terminal alkene
Benzyl -CH2- 5.4 - 5.6 Singlet 2H N-CH2-Ph
Allyl -O-CH2- 4.9 - 5.1 Doublet 2H O-CH2-CH=

Key Diagnostic: The O-CH2 protons in the target (ether) typically appear upfield (lower ppm, ~4.9-5.0) compared to N-CH2 protons if N-alkylation occurred (typically ~5.2-5.4 ppm). However, this is subtle; 2D NMR is safer.

2D NMR (HMBC) - The "Smoking Gun"

To prove the allyl group is on the Oxygen (C3-O) and not the Nitrogen (N2), use Heteronuclear Multiple Bond Correlation (HMBC) .

  • Target (O-Allyl): The Allyl -CH2- protons (approx 5.0 ppm) will show a correlation to the C3 carbon of the indazole (approx 155-160 ppm).

  • Impurity (N-Allyl): The Allyl -CH2- protons would correlate to a Carbonyl carbon (C3=O, >160 ppm) and potentially N2/C7a carbons.

Isomer Differentiation Logic

NMRLogic Start Analyze HMBC Spectrum Check Check Correlation of Allyl -CH2- protons Start->Check Result1 Correlation to C3 (C-O Carbon ~158 ppm) Check->Result1 Observed Result2 Correlation to C3 (C=O Carbon >165 ppm) Check->Result2 Observed Concl1 CONFIRMED: 3-Allyloxy (Ether) Result1->Concl1 Concl2 REJECTED: 2-Allyl-3-oxo (Amide) Result2->Concl2

Caption: Logic flow for using HMBC NMR to distinguish regioisomers.

References

  • Indazole Synthesis & Characterization: Title: Synthesis and biological evaluation of 1-benzyl-3-alkoxy-1H-indazoles. Source:Journal of Heterocyclic Chemistry (General reference for class characteristics). URL:[Link] (Journal Landing Page)

  • Spectroscopic Data of Indazoles: Title: Comparative Spectroscopic and Electrochemical Study of Nitroindazoles: 3-alkoxy, 3-hydroxy and 3-oxo Derivatives. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008.[1] URL:[Link]

  • Mass Spectrometry of Ethers: Title: Mass Spectrometry of Ethers (General Fragmentation Rules). Source:NIST Chemistry WebBook. URL:[Link]

  • Compound Database Entry: Title: 3-(Allyloxy)-1-benzyl-1H-indazole (CAS 25854-83-5).[2][3] Source:PubChem.[4] URL:[Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening of Indazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, screening large libraries of indazole derivatives presents specific challenges, including solubility-driven aggregation and potential autofluorescence. This guide details a robust High-Throughput Screening (HTS) workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike standard fluorescence intensity assays, TR-FRET offers a ratiometric readout that minimizes compound interference, making it the gold standard for validating indazole libraries against kinase targets.

Experimental Logic & Workflow

The Rationale for TR-FRET

Indazole derivatives often possess planar, conjugated systems that can emit fluorescence in the blue-green spectrum, interfering with standard intensity-based assays. TR-FRET circumvents this by using a long-lifetime lanthanide donor (Europium or Terbium).[1] The measurement is delayed (typically 50–100 µs) after excitation, allowing the short-lived background fluorescence of the compound to decay before the specific signal is read.

Workflow Visualization

The following diagram outlines the critical path from library management to hit validation.

HTS_Workflow Library Indazole Library (10mM in DMSO) Echo Acoustic Dispensing (2.5 - 10 nL) Library->Echo Source AssayPlate 384-Well Low Volume Plate Echo->AssayPlate Spotting Incubation Equilibrium (60 min) AssayPlate->Incubation Reagents Kinase + ATP + Tracer/Antibody Reagents->AssayPlate Dispense Reader TR-FRET Reader (Dual Emission) Incubation->Reader Analysis Data Analysis (Z-Factor & IC50) Reader->Analysis Ratio Calculation

Figure 1: Automated HTS workflow for indazole screening. Acoustic dispensing ensures precise nanoliter transfer, minimizing DMSO impact on kinase activity.

Protocol: Compound Management (Library Prep)

Objective: To prepare assay-ready plates (ARPs) while preventing compound precipitation, a common issue with planar indazoles.

Equipment & Reagents[1][2][3][4][5][6][7][8][9]
  • Liquid Handler: Acoustic Droplet Ejector (e.g., Labcyte Echo 650).

  • Source Plate: 384-well LDV (Low Dead Volume) COP plate.

  • Destination Plate: 384-well White, Low-Volume Polystyrene (Corning #4513).

Step-by-Step Procedure
  • Centrifugation: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

  • Dispensing: Transfer 10 nL of 10 mM indazole compounds into the destination plate.

    • Control Wells: Columns 1 and 2 should receive 10 nL pure DMSO (High Control/No Inhibition). Columns 23 and 24 receive 10 nL of a reference inhibitor (e.g., Staurosporine) at 100 µM (Low Control/Full Inhibition).

  • Storage: Seal ARPs immediately with aluminum foil seals. If not using within 24 hours, store at -20°C.

    • Critical Note: Indazoles can crystallize at high concentrations. Ensure the destination plate is dry before sealing.

Protocol: TR-FRET Kinase Assay

Objective: To measure the displacement of a tracer or the phosphorylation of a substrate in the presence of indazole derivatives. Mechanism: This protocol describes a tracer-displacement assay (binding assay), which is less susceptible to ATP concentration artifacts than activity assays.

Assay Principle Diagram

TRFRET_Mechanism cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Indazole Bound) Kinase Kinase (Tagged) Ab Eu-Antibody (Donor) Ab->Kinase Binds Tag Tracer Alexa-647 Tracer (Acceptor) Ab->Tracer FRET Signal (665 nm) Tracer->Kinase Binds Pocket Kinase2 Kinase Tracer2 Displaced Tracer Kinase2->Tracer2 No Binding Indazole Indazole Compound Indazole->Kinase2 Competes

Figure 2: Competitive binding mode. The indazole derivative displaces the fluorescent tracer, reducing the FRET signal.

Reagents
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent indazole aggregation).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent Alexa Fluor conjugate.

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

Procedure
  • Buffer Prep: Prepare 1X Kinase Buffer A. Add DTT (2 mM) fresh immediately before use.

  • Enzyme/Antibody Mix (2X): Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in buffer.

  • Tracer Mix (2X): Dilute Tracer to

    
     (previously determined) in buffer.
    
  • Reaction Assembly:

    • To the assay plate containing 10 nL compound:

    • Add 5 µL of Enzyme/Antibody Mix .

    • Add 5 µL of Tracer Mix .

    • Total Volume: 10 µL. Final DMSO concentration: 0.1%.

  • Incubation: Cover plate to protect from light. Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 615 nm (Donor/Europium).

    • Emission 2: 665 nm (Acceptor/Tracer).[1][2]

    • Delay: 50 µs. Window: 100 µs.

Data Analysis & Validation

Objective: Convert raw fluorescence units (RFU) into robust inhibition data.

Ratiometric Calculation

To correct for well-to-well variability and compound interference:



Percent Inhibition


Assay Quality Control (Z-Factor)

The Z-factor must be calculated for every plate to validate the screen. A value > 0.5 is required for acceptance.

MetricFormulaAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background


CV% (Controls)


Where


 is standard deviation and 

is mean of positive (p) and negative (n) controls.[3][4]

Troubleshooting & Optimization

Common Issues with Indazole Libraries

ProblemProbable CauseSolution
High Background (615 nm) Compound AutofluorescenceTR-FRET usually mitigates this, but extreme cases require checking compound at 337ex/615em without reagents.
Steep Hill Slope (> 1.5) Aggregation / PromiscuityIndazoles are hydrophobic. Increase Brij-35 to 0.05% or add 0.01% Triton X-100.
Low Z-Factor Pipetting Error or EvaporationUse acoustic dispensing (Echo). Ensure plates are sealed tightly during incubation.
False Positives (PAINS) Pan-Assay InterferenceCross-reference hits against PAINS filters (e.g., Baell & Holloway, 2010).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6] Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.

  • Cisbio (Revvity). HTRF® Kinase Assays: The Reference for Kinase Screening.

  • Wood, S. D., et al. (2015). In silico HTS and Structure-Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Protocols for the N-Alkylation of the 1H-Indazole Scaffold: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The N-alkylated indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The strategic introduction of alkyl groups onto the indazole nitrogen atoms (N1 and N2) is a critical step in the synthesis of these compounds, as the position of the alkyl substituent can profoundly influence their pharmacological profiles. However, the presence of two nucleophilic nitrogen atoms within the 1H-indazole ring system presents a significant challenge in achieving regioselective alkylation, often leading to mixtures of N1 and N2 isomers.[1][2]

This comprehensive guide provides detailed application notes and protocols for the regioselective N-alkylation of the 1H-indazole scaffold. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal factors behind experimental choices and providing self-validating protocols for reproducible results.

Understanding the Landscape of Indazole N-Alkylation: Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of 1H-indazole is a delicate interplay of several factors, including the choice of base, solvent, the nature of the alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[2][3] The two nitrogen atoms of the indazole ring exist in a tautomeric equilibrium between the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][4][5] This equilibrium is a key determinant of the final product distribution.

A fundamental understanding of these influencing factors is paramount for the rational design of a synthetic strategy that favors the desired N1 or N2 isomer.

Key Determinants of Regioselectivity:

  • Base and Solvent System: The combination of the base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][3][4][6] This is often attributed to the formation of a sodium-chelated intermediate, particularly with a C3-carboxylate substituent, which sterically hinders the N2 position.[2] Conversely, the use of potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in mixtures of N1 and N2 isomers.[1][2]

  • Counter-ion Effects: The cation of the base can significantly influence the reaction's regioselectivity. For instance, cesium carbonate (Cs2CO3) in dioxane has demonstrated high efficacy for selective N1-alkylation, potentially through a chelation mechanism.[1][2]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-indazole.[4][5] Conditions that allow for equilibration tend to favor the thermodynamically more stable N1-substituted product.[4][7][8] In contrast, kinetically controlled reactions may favor the N2-isomer.[9]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can impact the N1/N2 ratio.

  • Ring Substituents: The electronic and steric nature of substituents on the indazole ring can dramatically alter the nucleophilicity of the N1 and N2 positions, thereby influencing the regioselectivity.[3][4][10] For example, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity.[3][4][10]

Strategic Approaches to Regioselective N-Alkylation

The following sections detail robust protocols for achieving high regioselectivity for both N1 and N2 alkylation of the 1H-indazole scaffold.

Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is particularly effective for achieving high N1-regioselectivity, especially for indazoles bearing a C3-carboxylate group.[2] The use of NaH in THF is a well-established system for promoting selective N1-alkylation.[2][4]

Workflow for N1-Alkylation:

N1_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Indazole 1H-Indazole Derivative Solvent Anhydrous THF Indazole->Solvent Dissolve Base NaH (portion-wise at 0°C) Solvent->Base Add AlkylatingAgent Alkyl Halide/Tosylate (dropwise at 0°C) Base->AlkylatingAgent Stir, then add Stir Stir at RT (16-24h) AlkylatingAgent->Stir Quench Quench (sat. aq. NH4Cl) Stir->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify N1_Product Pure N1-Alkylated Indazole Purify->N1_Product Isolate

Caption: General workflow for the N1-alkylation of 1H-indazole.

Detailed Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 1H-indazole derivative (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[2]

Quantitative Data for N1-Alkylation:

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF50>99:189
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1-
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1-
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylateCs2CO3Dioxane90High N1High

Data compiled from multiple sources.[1][2][4][6]

Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and reliable method for the selective N2-alkylation of 1H-indazoles.[1][6] This reaction typically employs an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12]

Mechanism of N2-Selectivity in Mitsunobu Reaction:

Mitsunobu_Mechanism cluster_activation Activation cluster_alkylation N2-Alkylation Indazole 1H-Indazole N2_Attack N2 attacks Phosphonium Indazole->N2_Attack Alcohol R-OH PPh3 PPh₃ Alcohol->PPh3 Reacts with DEAD DEAD/DIAD Phosphonium [Ph₃P-OR]⁺ DEAD->Phosphonium Forms PPh3->DEAD Activates Phosphonium->N2_Attack SN2 Sₙ2 Displacement N2_Attack->SN2 N2_Product N2-Alkylated Indazole SN2->N2_Product Yields Byproduct Ph₃P=O SN2->Byproduct Byproduct

Caption: Simplified mechanism for N2-alkylation via the Mitsunobu reaction.

Detailed Step-by-Step Methodology:

  • Dissolve the 1H-indazole derivative (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the N2-alkylated product.[2]

Quantitative Data for N2-Alkylation (Mitsunobu):

Indazole SubstrateAlcoholReagentsSolventTemp (°C)N1:N2 RatioYield (%)
Methyl 1H-indazole-3-carboxylaten-PentanolPPh3, DEADTHF501:2.558 (N2)
Methyl 5-bromo-1H-indazole-3-carboxylateVarious alcoholsPPh3, DEADTHF50High N2>90

Data compiled from multiple sources.[1][6]

Protocol 3: Highly Selective N2-Alkylation under Acidic Conditions

Recent advancements have demonstrated that N2-alkylation can be achieved with high selectivity under acidic conditions.[13][14] One such method involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a Brønsted or Lewis acid.[9][13][14] This approach avoids the use of strong bases and often proceeds with excellent regioselectivity.

Proposed Mechanism for Acid-Catalyzed N2-Alkylation:

The reaction is believed to proceed through the protonation of the alkyl 2,2,2-trichloroacetimidate, which activates it for nucleophilic attack by the indazole.[13] Quantum mechanical calculations suggest that while the N1-alkylation pathway has a slightly lower activation energy from the ground state, the overall reaction barrier for N2-alkylation is lower when considering the tautomeric equilibrium of the indazole. The reaction proceeds through the more stable 1H-indazole tautomer for N2-alkylation, whereas N1-alkylation requires the formation of the less stable 2H-indazole tautomer, thus incurring a higher energetic penalty.[13]

Detailed Step-by-Step Methodology (General Procedure):

  • To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the alkyl 2,2,2-trichloroacetimidate (1.1-1.5 equiv).

  • Add a catalytic amount of a Brønsted acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid (e.g., copper(II) triflate).[9][14]

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure N2-alkylated indazole.

Note: The optimal acid catalyst and reaction conditions may vary depending on the specific indazole substrate and alkylating agent.

Alternative and Emerging Methodologies

The field of indazole functionalization is continuously evolving. Other notable methods for N-alkylation include:

  • Reductive Amination: A two-step, one-pot procedure involving the condensation of an indazole with an aldehyde or ketone to form an enamine, followed by hydrogenation, has been shown to be highly selective for N1-alkylation.[15][16] This method is robust and tolerates a wide range of functional groups.[15]

  • Brønsted Acid-Catalyzed Alkylation with Sulfoxonium Ylides: A metal-free approach that can be tuned to achieve either N1 or N2 selectivity by modulating the Brønsted acid catalyst.[17]

  • Buchwald-Hartwig Amination: While primarily used for C-N bond formation, this palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of N-substituted indazoles, particularly for accessing complex aryl or heteroaryl substituents.[18][19][20][21][22]

Conclusion

The regioselective N-alkylation of the 1H-indazole scaffold is a critical transformation in the synthesis of a vast array of biologically active molecules. By carefully selecting the reaction conditions—primarily the base, solvent, and alkylating agent—researchers can effectively control the regiochemical outcome of the reaction. The protocols detailed in this guide provide a solid foundation for achieving high yields and selectivities for both N1- and N2-alkylated indazoles. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient and selective N-alkylation methods will remain an area of significant research interest.

References

  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem.
  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Smith, A. B., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Inamoto, K. (2008, July 15). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed.
  • Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
  • ResearchGate. (2025, August 10). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
  • Smith, A. B., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC.
  • Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • American Chemical Society. (2025, September 6). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications.
  • ResearchGate. (2025, August 6). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • ResearchGate. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate.
  • ResearchGate. (2025, August 10). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
  • Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Potential of Benzyl-3-propenyloxy-1H-indazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Indazole derivatives have demonstrated a wide array of biological activities, including potent anti-tumor effects.[2][3] Several FDA-approved anti-cancer drugs, such as axitinib and pazopanib, feature the indazole core, highlighting its clinical relevance.[1] These molecules often exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4]

This document provides detailed application notes and protocols for the investigation of a novel indazole derivative, Benzyl-3-propenyloxy-1H-indazole, in cancer cell line studies. While this specific molecule is presented here for illustrative purposes, the methodologies described are broadly applicable to the preclinical evaluation of other novel anti-cancer compounds.

Compound Profile: this compound

  • Structure:

    • A hypothetical structure is presented for illustrative purposes.

    Chemical structure of this compound
  • Molecular Formula: C₁₇H₁₆N₂O

  • Molecular Weight: 264.32 g/mol

  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in DMSO (≥ 10 mM) and other organic solvents. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and dilute it with cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]

Postulated Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Based on the known activities of structurally related indazole derivatives, this compound is postulated to function as a kinase inhibitor.[4] Many indazole-based compounds target receptor tyrosine kinases (RTKs) or intracellular signaling kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[3][4] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

A plausible mechanism involves the inhibition of a key pro-survival kinase, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the caspase cascade and ultimately leading to apoptotic cell death.[6]

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes expression Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Compound Benzyl-3-propenyloxy -1H-indazole Compound->RTK Inhibits

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer effects of this compound in vitro. It is recommended to perform these assays on a panel of cancer cell lines to assess the compound's spectrum of activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, medium with 0.1% DMSO) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: MTT Assay

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add compound dilutions and vehicle control incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3]

  • Incubate the fixed cells for at least 30 minutes on ice.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.[8]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as Bax and Bcl-2.[9]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Data Presentation

Table 1: Hypothetical Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Cancer2.5 ± 0.3
A549Lung Cancer5.1 ± 0.6
HCT116Colon Cancer3.8 ± 0.4
HeLaCervical Cancer7.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.130.5 ± 1.514.3 ± 1.2
Compound (5 µM)48.7 ± 1.825.1 ± 1.326.2 ± 1.9
Compound (10 µM)35.4 ± 2.518.9 ± 1.745.7 ± 3.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Troubleshooting

  • Low Solubility: If the compound precipitates in the cell culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may also help dissolve the compound.[5]

  • High Background in MTT Assay: Ensure that the formazan crystals are fully dissolved before reading the absorbance. Phenol red in the culture medium can also contribute to background; using a phenol red-free medium for the final steps can mitigate this.

  • Weak Signal in Western Blot: Increase the amount of protein loaded, optimize the primary antibody concentration, or use a more sensitive ECL substrate. Ensure efficient protein transfer from the gel to the membrane.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These studies are a critical first step in the drug discovery and development pipeline.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15735-15746. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

Sources

Application Note: Strategic Deployment of Indazole Derivatives as Kinase Inhibitors in Oncology

[1]

Abstract & Introduction

The indazole scaffold (benzo[c]pyrazole) has emerged as a "privileged structure" in medicinal chemistry, particularly within oncology. Its planar, bicyclic heteroaromatic nature allows it to function as a potent bio-isostere of the purine ring found in Adenosine Triphosphate (ATP).

In the context of kinase inhibition, indazole derivatives are primarily utilized to target the ATP-binding pocket (hinge region) of receptor tyrosine kinases (RTKs) and serine/threonine kinases. This guide details the mechanistic rationale for selecting indazoles, provides optimized protocols for biochemical and cellular validation, and outlines the critical path for lead optimization.

Key Advantages of the Indazole Scaffold:
  • Hinge Binding: The nitrogen atoms (N1/N2) serve as high-affinity hydrogen bond donors/acceptors to the kinase hinge region backbone.

  • Vector Positioning: The C3 and C6 positions allow for the attachment of solubilizing groups or "tails" that extend into the solvent-exposed region or the hydrophobic back-pocket, facilitating Type I or Type II inhibition profiles.

  • Metabolic Stability: Superior resistance to oxidative metabolism compared to indole analogs.

Rational Design & Mechanism of Action

The ATP-Mimetic Binding Mode

Most indazole-based inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ) function as ATP-competitive inhibitors.

  • Interaction: The indazole core occupies the adenine binding pocket.

  • H-Bonding: A critical hydrogen bond is typically formed between the N1-H (donor) or N2 (acceptor) of the indazole and the backbone carbonyl/amide of the kinase hinge residues (e.g., Cys694 in FLT3 or Glu/Cys residues in VEGFR).

  • Selectivity: Selectivity is achieved not by the indazole core itself (which is promiscuous), but by the substituents at C3 (targeting the gatekeeper residue) and N1 (targeting the solvent front).

Signaling Pathway Intervention

Indazoles are frequently deployed to intercept aberrant signaling in the MAPK/ERK and PI3K/AKT pathways driven by oncogenic fusion proteins (e.g., NTRK fusions) or mutated RTKs (e.g., VEGFR, PDGFR).

KinaseSignalingRTKRTK (VEGFR/TRK)(Membrane Receptor)RASRAS (GTPase)RTK->RAS ActivationIndazoleIndazole Inhibitor(e.g., Axitinib/Entrectinib)Indazole->RTK ATP CompetitionRAFRAF (MAPKKK)RAS->RAFMEKMEK (MAPKK)RAF->MEKERKERK (MAPK)MEK->ERKTranscriptionTranscription Factors(Proliferation/Survival)ERK->Transcription

Figure 1: Mechanism of Action. Indazole derivatives competitively bind the RTK ATP-pocket, preventing autophosphorylation and downstream RAS/MAPK cascade activation.

Experimental Protocols

Protocol 1: Biochemical Profiling via TR-FRET (IC50 Determination)

Objective: Quantify the potency of indazole derivatives against a recombinant kinase (e.g., VEGFR2 or TRKA) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: A Europium (Eu)-labeled antibody binds to the phosphorylated product. A fluorescent tracer (AlexaFluor-647) binds to the antibody or substrate. When close, FRET occurs. Inhibitors decrease the signal.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-labeled Anti-Phosphotyrosine Antibody.

  • Fluorescent Kinase Tracer (optimized for specific kinase).[1]

  • Test Compounds (Indazole library).

Workflow:

  • Preparation: Dilute indazole compounds in 100% DMSO (100x final concentration) to create a 10-point dose-response series.

  • Enzyme Addition: Dispense 5 µL of recombinant Kinase (0.5 nM final) into a 384-well low-volume white plate.

  • Inhibitor Incubation: Add 100 nL of compound via pin-tool or acoustic dispenser. Incubate for 15 min at RT (allows "Type II" slow-off binders to equilibrate).

  • Reaction Start: Add 5 µL of Substrate/ATP mix (ATP concentration should be at

    
     apparent to ensure competitive sensitivity).
    
  • Reaction Stop/Detection: After 60 min, add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + Tracer).

  • Equilibration: Incubate 1 hour at RT.

  • Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate Emission Ratio (

    
    ). Fit data to a 4-parameter logistic equation to determine 
    
    
    .

Validation Criteria:

  • 
    [2][3]
    
  • Reference Inhibitor (e.g., Staurosporine)

    
     within 3-fold of historical mean.
    
Protocol 2: Cellular Target Engagement (Phospho-Western Blot)

Objective: Confirm that biochemical potency translates to cellular efficacy (membrane permeability) by measuring the inhibition of specific phosphorylation sites (e.g., Y490 on TRKA).

Critical Control: Phosphatase activity must be halted immediately upon lysis to preserve the transient phosphorylation state.

Workflow:

  • Seeding: Seed KM-12 (TRK fusion+) or HUVEC (VEGFR+) cells in 6-well plates (

    
     cells/well). Adhere overnight.
    
  • Starvation: Replace media with serum-free media for 4–16 hours (reduces basal noise).

  • Treatment: Treat cells with Indazole derivative (0, 10, 100, 1000 nM) for 2 hours.

    • Stimulation (Optional): If targeting non-constitutive kinases, stimulate with ligand (e.g., VEGF-A, 50 ng/mL) for 10 min prior to lysis.

  • Lysis (The "Cold" Step):

    • Place plates on ice . Wash 2x with ice-cold PBS.

    • Add 150 µL RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (1 mM

      
      , 10 mM NaF, 1 mM PMSF).
      
    • Scrape and collect lysate. Sonicate 3x 10 sec. Centrifuge at 14,000xg for 15 min at 4°C.

  • Electrophoresis: Load 30 µg protein per lane on 4-12% Bis-Tris gel. Run at 120V.

  • Transfer: Wet transfer to PVDF membrane (0.45 µm).

  • Blocking: Block with 5% BSA in TBST for 1 hour.

    • Note: Do NOT use non-fat milk for phospho-antibodies; casein in milk contains phosphoproteins that cause high background.[4]

  • Primary Antibody: Incubate with Phospho-specific antibody (e.g., p-TRKA Tyr490) overnight at 4°C.

  • Detection: Wash 3x TBST. Add HRP-secondary.[4][5] Develop with ECL substrate.

  • Normalization: Strip membrane and re-probe for Total Kinase (e.g., Total TRKA) and GAPDH/Actin.

Comparative Data: FDA-Approved Indazole Inhibitors

The following table highlights how the indazole core has been successfully adapted for different oncology indications.

Drug NameTarget ProfileIndicationBinding ModeKey Structural Feature
Axitinib VEGFR1/2/3, PDGFR, c-KITRenal Cell Carcinoma (RCC)Type II (DFG-out)1H-indazole acts as hinge binder; styryl extension targets hydrophobic pocket.
Pazopanib VEGFR, PDGFR, FGFR, c-KITRCC, Soft Tissue SarcomaType I (DFG-in)2-amino-pyrimidine linked to indazole; targets ATP pocket.
Entrectinib TRKA/B/C, ROS1, ALKNTRK+ Solid Tumors (Tissue Agnostic)Type ICompact indazole designed to cross Blood-Brain Barrier (CNS activity).
Linifanib VEGFR, PDGFRHepatocellular Carcinoma (Investigational)Type IIUrea moiety linked to indazole facilitates DFG-out stabilization.

Strategic Discovery Workflow

This diagram outlines the decision matrix for developing novel indazole inhibitors, moving from library screening to candidate selection.

DiscoveryWorkflowLibraryIndazole ScaffoldLibrary SynthesisHTSBiochemical HTS(TR-FRET / Protocol 1)Library->HTSHitValHit Validation(IC50 < 100 nM)HTS->HitVal Selectivity FilterCellAssayCellular Assay(Western Blot / Protocol 2)HitVal->CellAssay Permeability CheckADMEADME/Tox(Microsomal Stability)CellAssay->ADME Metabolic StabilityADME->Library SAR OptimizationInVivoIn Vivo Xenograft(Tumor Regression)ADME->InVivo PK/PD Correlation

Figure 2: Lead Optimization Workflow. The iterative cycle between synthesis, biochemical potency, and cellular efficacy is critical for refining the indazole core.

References

  • Discovery of Entrectinib: Menichincheri, M., et al. (2016).[6] Discovery of Entrectinib: A New 3-Aminoindazole as a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) Inhibitor.[6] Journal of Medicinal Chemistry, 59(7), 3392–3408.[6] Link

  • Indazole Scaffold Review: Zhang, M., et al. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 150, 202-213. Link

  • Axitinib Mechanism: Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. Link

  • TR-FRET Assay Optimization: Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Application Note. Link

  • Phospho-Western Blotting: Abcam. (n.d.). Western blot for phosphorylated proteins protocol. Technical Guide. Link

Application Note: Preclinical Evaluation of Analgesic and Antipyretic Properties in Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Indazole (1H-indazole) scaffolds represent a distinct class of bioactive heterocycles in medicinal chemistry.[1][2][3] Unlike traditional acidic NSAIDs (e.g., aspirin, diclofenac), many indazole derivatives—such as benzydamine —are weak bases.[4] This physicochemical difference allows them to accumulate in inflamed tissues via lysosomal trapping, offering a unique pharmacokinetic advantage.

While traditional NSAIDs primarily target cyclooxygenase (COX) enzymes, indazoles often exhibit a mixed mechanism of action . They may inhibit the synthesis of pro-inflammatory cytokines (TNF-α, IL-1β), modulate the p38 MAPK pathway, or interact with cannabinoid receptors, in addition to varying degrees of COX inhibition.

This guide outlines the rigorous in vivo protocols required to differentiate between the central (supraspinal) and peripheral analgesic effects of novel indazole compounds, as well as their antipyretic efficacy.

Mechanistic Rationale

Before screening, it is critical to understand the signaling pathways indazoles modulate. Unlike pure COX inhibitors, indazoles often act upstream on cytokine production or downstream on nociceptor sensitization.

Signaling Pathway Visualization

The following diagram illustrates the multi-target potential of indazole derivatives compared to standard NSAIDs.

IndazoleMechanism Stimulus Inflammatory Stimulus (LPS / Tissue Injury) p38 p38 MAPK Pathway Stimulus->p38 PLA2 Phospholipase A2 Stimulus->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines COX2 COX-2 Enzyme Cytokines->COX2 Up-regulation Arachidonic Arachidonic Acid PLA2->Arachidonic Arachidonic->COX2 PGE2 Prostaglandin E2 (Pain/Fever Mediator) COX2->PGE2 Nociceptors Peripheral Nociceptor Sensitization PGE2->Nociceptors Indazole INDAZOLE COMPOUND (Test Agent) Indazole->p38 Inhibits Indazole->Cytokines Suppresses Release Indazole->COX2 Weak/Moderate Inhibition NSAID Traditional NSAID (Control) NSAID->COX2 Strong Inhibition

Figure 1: Proposed mechanism of action for Indazole derivatives (blue) contrasting with traditional NSAIDs (grey). Indazoles often target upstream cytokine release (p38 MAPK) in addition to potential COX modulation.

Peripheral Analgesic Evaluation: Acetic Acid Writhing Test

This assay is the primary screen for peripherally acting analgesics.[5] The intraperitoneal (i.p.) injection of acetic acid causes the release of endogenous mediators (prostaglandins, bradykinin) leading to a characteristic "writhing" response (abdominal constriction and hind limb extension).[6][7]

Experimental Protocol

Animals: Swiss albino mice (20–25 g), n=6 per group. Fasting: 2 hours prior to the experiment (water ad libitum).

GroupTreatmentDoseRoute
I (Negative Control) Vehicle (1% Tween 80/Saline)10 mL/kgp.o. / i.p.
II (Positive Control) Diclofenac Sodium or Indomethacin10 mg/kgp.o. / i.p.
III (Test Low) Indazole Derivative25 mg/kgp.o. / i.p.
IV (Test High) Indazole Derivative50 mg/kgp.o. / i.p.

Step-by-Step Workflow:

  • Acclimatization: Allow animals to acclimatize to the observation chamber (transparent glass/plexiglass) for 30 minutes.

  • Drug Administration: Administer vehicle, standard, or test indazole compounds 30–60 minutes prior to the noxious stimulus (depending on route: 30 min for i.p., 60 min for p.o.).

  • Noxious Stimulus: Inject 0.6% v/v Acetic Acid solution (10 mL/kg) intraperitoneally.[7]

  • Latency Period: Wait exactly 5 minutes post-injection to allow diffusion and initial irritation.

  • Quantification: Count the number of writhes (abdominal constriction + hind limb stretching) for a period of 15 minutes .

Validation Criteria:

  • The control group must exhibit a robust writhing response (typically >30 writhes in 15 mins).

  • The positive control (Diclofenac) must show significant inhibition (>50%).

Central Analgesic Evaluation: Hot Plate Method

To determine if the indazole compound possesses central (supraspinal) analgesic activity (opioid-like or central modulation), the hot plate test is used. Unlike the writhing test, this method is specific to supraspinal reflex integration.

Experimental Protocol

Equipment: Eddy’s Hot Plate Analgesiometer. Temperature: Maintained strictly at 55 ± 1°C .

Step-by-Step Workflow:

  • Pre-Screening: Place mice on the hot plate 24 hours prior. Discard animals with baseline latency <5 seconds or >15 seconds to ensure a homogenous population.

  • Basal Latency (T0): Measure the reaction time immediately before drug administration.

    • Endpoint: Paw licking (fore/hind) or jumping.[8]

    • Cut-off Time:15 seconds strictly enforced to prevent tissue damage.[9]

  • Drug Administration: Administer treatments (as per Section 3.1). Morphine (5 mg/kg s.c.) is the preferred positive control for this assay.[5]

  • Testing Intervals: Measure latency at 30, 60, 90, and 120 minutes post-administration.

Workflow Visualization

HotPlateWorkflow Start Start: Pre-screen Mice (Discard outliers) Basal Measure Basal Latency (T0) Start->Basal Dose Administer Indazole or Morphine Basal->Dose Wait Wait 30/60/90 mins Dose->Wait Test Place on Hot Plate (55°C) Wait->Test Observe Observe Response (Licking/Jumping) Test->Observe Cutoff Cut-off: 15s (Safety Stop) Observe->Cutoff No Response Record Record Latency (s) Observe->Record Response < 15s Cutoff->Record Record 15s Record->Wait Next Timepoint

Figure 2: Operational workflow for the Hot Plate Analgesic Assay ensuring animal safety via strict cut-off times.

Antipyretic Evaluation: Brewer’s Yeast Induced Pyrexia

This protocol simulates pathogenic fever.[10] Indazoles are evaluated for their ability to reset the hypothalamic set-point elevated by prostaglandin E2 (PGE2).

Experimental Protocol

Induction Agent: 15% or 20% Brewer’s Yeast suspension in 0.9% saline. Animals: Wistar Rats (150–200 g) are preferred over mice for more stable rectal temperature readings.

Step-by-Step Workflow:

  • Basal Temperature (T-Initial): Measure rectal temperature using a lubricated digital probe inserted 2 cm.

  • Fever Induction: Inject 10 mL/kg of Brewer’s Yeast suspension subcutaneously (s.c.) below the nape of the neck.

  • Incubation: Return animals to cages for 18 hours . Food is withdrawn, but water is provided.[7]

  • Fever Confirmation (T-18h): Measure temperature 18 hours post-injection.

    • Selection: Only animals showing a rise of ≥0.5°C (or >38°C absolute) are selected for the study.

  • Drug Administration: Administer test indazoles, Vehicle, or Paracetamol (150 mg/kg p.o.) as the standard.

  • Measurement: Record rectal temperature at 1, 2, 3, and 4 hours post-dosing.

Data Analysis & Statistical Validation

Calculation of Analgesic Activity (% Inhibition)

For the Writhing Test , efficacy is calculated as:



  • 
    : Mean number of writhes in Control group.
    
  • 
    : Mean number of writhes in Test group.
    
Calculation of Antipyretic Activity

For the Yeast Model , efficacy is often expressed as the reduction in fever:



(Note: A simpler and more common metric is comparing the absolute mean temperature drop against the control group using ANOVA).
Statistical Methods
  • Data Format: Mean ± Standard Error of Mean (SEM).

  • Test: One-way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test (comparing all columns to the Vehicle Control).

  • Significance: P < 0.05 is considered statistically significant.

References

  • BenchChem. (2025).[7] Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. Retrieved from

  • National Institutes of Health (NIH) / PMC. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Retrieved from

  • RJPT SimLab. (2024). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from

  • Bio-protocol. (2020). Acetic acid-induced writhing test in mice. Retrieved from

  • Scholars Research Library. (2011). Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. Retrieved from

  • Wikipedia. (2024). Hot plate test. Retrieved from

Sources

Application Note: Development of Topical Formulations for Indazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Indazole scaffolds (e.g., 1H-indazole derivatives) are privileged structures in medicinal chemistry, forming the core of potent p38 MAPK inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine. However, their therapeutic potential in topical applications is often limited by poor aqueous solubility (BCS Class II) and significant retention within the stratum corneum, which prevents adequate permeation into the viable epidermis/dermis where inflammation signaling occurs.

This Application Note provides a rigorous workflow for developing a Nanovesicular Ethosomal Gel . Unlike conventional creams, ethosomes (lipid vesicles containing high ethanol concentrations) fluidize the stratum corneum lipids, allowing the indazole payload to penetrate deeper into the dermal layers.

Pre-Formulation Characterization

Before formulation, the physicochemical "personality" of the specific indazole derivative (herein referred to as IND-API ) must be defined to ensure stability and bioavailability.

Key Parameters to Define
ParameterTypical Range (Indazoles)Criticality for Topical Delivery
LogP (Octanol/Water) 2.5 – 4.0High: Lipophilic nature aids stratum corneum entry but hinders partitioning into the hydrophilic viable epidermis.
pKa 3.5 – 5.0 (Weak Base)Medium: pH of the formulation must ensure the drug remains largely unionized for permeation, yet soluble enough to prevent crystallization.
Molecular Weight 200 – 450 DaHigh: <500 Da is ideal for passive diffusion.
Melting Point >150°CHigh: High crystal lattice energy often correlates with low solubility; requires solvation assistance (e.g., Transcutol, Ethanol).

Formulation Protocol: Ethosomal Nanocarriers

Rationale: Standard liposomes fail to penetrate the stratum corneum effectively. Ethosomes utilize ethanol (20–45%) to act as a permeation enhancer and to impart flexibility to the vesicle membrane.

Workflow Diagram

FormulationWorkflow cluster_0 Phase A: Organic Phase cluster_1 Phase B: Aqueous Phase Phospholipids (SPC) Phospholipids (SPC) Ethanol Dissolution Ethanol Dissolution Phospholipids (SPC)->Ethanol Dissolution Stir 700rpm Injection Injection Ethanol Dissolution->Injection Syringe Pump (1 mL/min) IND-API IND-API IND-API->Ethanol Dissolution Distilled Water Distilled Water Heating (30°C) Heating (30°C) Distilled Water->Heating (30°C) Heating (30°C)->Injection Homogenization Homogenization Injection->Homogenization Colloidal Suspension Probe Sonication Probe Sonication Homogenization->Probe Sonication Size Reduction (3 cycles, 5 min) Carbopol Gel Base Carbopol Gel Base Probe Sonication->Carbopol Gel Base Incorporation Final Ethosomal Gel Final Ethosomal Gel Carbopol Gel Base->Final Ethosomal Gel

Figure 1: "Cold Method" preparation workflow for Indazole-loaded Ethosomes.

Detailed Protocol (Batch Size: 100g)

Materials:

  • Indazole Derivative (IND-API): 1.0% w/w

  • Phospholipon 90G (Soy Phosphatidylcholine): 3.0% w/w

  • Ethanol (Absolute): 30.0% w/w

  • Propylene Glycol: 10.0% w/w

  • Carbopol 980 (Gelling Agent): 1.0% w/w

  • Triethanolamine (TEA): q.s. to pH 6.5

  • Distilled Water: q.s. to 100%

Step-by-Step Procedure:

  • Organic Phase: In a covered vessel, dissolve Phospholipon 90G and IND-API in Ethanol and Propylene Glycol. Stir magnetically at 700 rpm (room temperature) until a clear yellow solution is obtained. Critical: Ensure the vessel is sealed to prevent ethanol evaporation.

  • Aqueous Phase: Heat distilled water to 30°C.

  • Vesicle Formation: Inject the Organic Phase into the Aqueous Phase using a syringe pump (flow rate: 1 mL/min) while stirring at 1500 rpm. A milky colloidal suspension will form immediately.

  • Size Reduction: Subject the suspension to Probe Sonication (20 kHz) for 15 minutes (Pulse: 5s ON, 2s OFF) in an ice bath to prevent drug degradation. Target vesicle size: 100–200 nm.

  • Gel Incorporation: Disperse Carbopol 980 in a separate aliquot of water. Allow to swell for 2 hours. Gently mix the ethosomal suspension into the gel base. Neutralize with TEA to pH 6.5 to achieve viscosity.

Validation Protocol: Ex Vivo Permeation (Franz Diffusion Cell)

This is the "Gold Standard" validation step. A common failure mode for lipophilic indazoles is violation of sink conditions in the receptor fluid.

Experimental Setup
  • Apparatus: Vertical Franz Diffusion Cell (effective diffusion area ~1.77 cm²).

  • Membrane: Excised human skin (dermatomed to 500 µm) or Porcine ear skin (structurally similar to human).

  • Donor Compartment: 0.5g of Ethosomal Gel (infinite dose).

The "Sink Condition" Rule

For lipophilic drugs (LogP > 2), standard phosphate buffer (PBS) is insufficient as a receptor fluid; the drug will saturate the fluid and diffusion will stop artificially.

  • Correct Receptor Fluid: PBS (pH 7.4) + 20% Ethanol (or 1% SLS).

  • Validation Check: The solubility of IND-API in the receptor fluid must be at least 10x the maximum expected concentration at the end of the experiment.

Sampling Protocol
  • Equilibration: Mount skin and equilibrate with receptor fluid at 32°C ± 1°C for 30 minutes.

  • Application: Apply formulation to the stratum corneum side.

  • Sampling: Withdraw 500 µL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Replenishment: Immediately replace withdrawn volume with fresh, pre-warmed receptor fluid to maintain volume and sink conditions.

  • Analysis: Quantify IND-API via HPLC-UV (typically 254–280 nm for indazoles).

Mechanistic Evaluation (Efficacy)

Indazole derivatives often function by inhibiting the p38 MAPK pathway or COX enzymes. The following diagram illustrates the cellular mechanism the formulation aims to engage.

MechanismOfAction cluster_cell Cytoplasm Extracellular Stimuli UV Radiation / LPS (Inflammation Trigger) MKK3/6 MKK3/6 (Upstream Kinase) Extracellular Stimuli->MKK3/6 Activates Cell Membrane Cell Membrane p38 MAPK p38 MAPK (Phosphorylated) MKK3/6->p38 MAPK Phosphorylation MK2 MK2 (Downstream Effector) p38 MAPK->MK2 NF-kB NF-kB Activation p38 MAPK->NF-kB Indazole Inhibitor Indazole Inhibitor (Delivered via Ethosome) Indazole Inhibitor->p38 MAPK Allosteric/ATP Inhibition Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1B) Indazole Inhibitor->Cytokines Result: Reduced Levels Nucleus Nucleus (Gene Transcription) MK2->Nucleus NF-kB->Nucleus Nucleus->Cytokines Expression

Figure 2: Pharmacodynamic pathway of Indazole-based p38 MAPK inhibition post-permeation.

References

  • OECD Guidelines for the Testing of Chemicals. (2004).[1][2] Test No. 428: Skin Absorption: In Vitro Method.[1][2][3][4] OECD Publishing.[2] [Link]

  • Touitou, E., et al. (2000). Ethosomes—novel vesicular carriers for enhanced delivery: characterization and skin permeation properties. Journal of Controlled Release. [Link]

  • Viel, P. O., et al. (2023). Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. [Link]

  • European Medicines Agency (EMA). (2018). Draft Guideline on quality and equivalence of topical products.[Link]

  • Gaikwad, P. L., et al. (2022).[5] Indazole From Natural Resources And Biological Activity.[6][7] Journal of Pharmaceutical Negative Results. [Link]

Sources

Troubleshooting & Optimization

Navigating the Regioselective Synthesis of N-1 Alkylindazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the challenges in the regioselective synthesis of N-1 alkylindazoles. The indazole scaffold is a critical pharmacophore in numerous therapeutic agents, but the selective functionalization of the N-1 position over the N-2 position is a persistent challenge.[1][2][3] Direct alkylation often results in difficult-to-separate regioisomeric mixtures, impacting yield and downstream applications.[4][5][6]

This guide, structured as a series of troubleshooting questions and detailed protocols, provides in-depth, field-proven insights to help you navigate the nuanced landscape of indazole alkylation.

Troubleshooting Guide: Common Issues and Solutions in N-1 Alkylindazole Synthesis

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower your decision-making.

Q1: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles with poor selectivity. How can I favor the N-1 isomer?

A1: Achieving high N-1 regioselectivity hinges on a delicate interplay of several factors, primarily the choice of base and solvent, as well as the inherent electronic and steric properties of your indazole substrate. [1][4] The 1H-indazole tautomer is generally the more thermodynamically stable form, and reaction conditions can be tuned to exploit this.[1][3][7]

Key Strategies to Enhance N-1 Selectivity:

  • The "NaH in THF" System: This combination is a robust and widely cited method for achieving high N-1 selectivity.[1][2][3][4] Sodium hydride (NaH), a strong, non-nucleophilic base, in a non-polar aprotic solvent like tetrahydrofuran (THF), is highly effective.[8]

    • Causality: The prevailing hypothesis is the formation of a sodium-chelated intermediate. The sodium cation is thought to coordinate with the N-2 nitrogen and a suitable electron-donating group at the C-3 position (like a carboxylate), sterically hindering the approach of the electrophile to the N-2 position and directing alkylation to N-1.[4][5][8]

  • Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role.

    • Indazoles with C-3 substituents such as 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide have demonstrated greater than 99% N-1 regioselectivity when using NaH in THF.[1][2][3]

  • Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the more stable N-1 substituted product through thermodynamic equilibration.[1][7]

  • Alternative High-Selectivity System: The use of cesium carbonate (Cs2CO3) in dioxane has also been reported as a highly effective method for selective N-1 alkylation, especially with alkyl tosylates.

Q2: I need to synthesize the N-2 alkylated isomer. What conditions favor N-2 alkylation?

A2: While the N-1 isomer is often the thermodynamic product, specific strategies can be employed to favor the formation of the N-2 regioisomer.

Key Strategies to Enhance N-2 Selectivity:

  • Mitsunobu Reaction: This reaction is a well-established method for achieving N-2 selectivity.[5][6] It typically shows a strong preference for the formation of the N-2 isomer.[1][2][7]

    • Causality: The mechanism of the Mitsunobu reaction, involving a phosphonium intermediate, is believed to favor attack at the N-2 position.[5][9]

  • Substituent-Directed N-2 Alkylation: The presence of specific substituents on the indazole ring can dramatically shift the regioselectivity. For instance, indazoles bearing electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C-7 position have been shown to exhibit excellent N-2 regioselectivity (≥96%).[1][2][3]

  • Copper-Catalyzed N-Arylation: For the synthesis of N-2 aryl indazoles, copper-catalyzed cross-coupling reactions have been developed that show high regioselectivity for the N-2 position.[10]

Q3: My indazole alkylation reaction is sluggish, resulting in low yields or incomplete conversion. What factors should I investigate?

A3: Low yields or incomplete reactions in indazole alkylation can often be traced back to suboptimal reaction conditions, particularly the base and solvent combination.

Troubleshooting Steps for Low Conversion:

  • Base and Solvent Incompatibility: The choice of base and solvent is critical. For example, using weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a solvent like THF may fail to produce any significant amount of the N-alkylated product.[4][7] In such cases, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane may be necessary.[4] However, be aware that using K2CO3 in DMF can often lead to a nearly 1:1 mixture of N-1 and N-2 isomers.[11]

  • Reaction Temperature: For some systems, particularly with NaH in THF, increasing the reaction temperature (e.g., to 50 °C) can drive the reaction to completion while maintaining high N-1 regioselectivity.[7]

  • Solubility Issues: The solubility of the base in the chosen solvent can be a limiting factor. For instance, the low solubility of Cs2CO3 in dioxane at room temperature might explain why some reactions fail under these conditions, whereas heating can significantly improve the outcome.[5][12]

Experimental Protocols

The following are detailed, step-by-step methodologies for key N-alkylation procedures.

Protocol 1: Highly N-1 Regioselective Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high N-1 regioselectivity and is particularly effective for indazoles with C-3 substituents that can participate in chelation.[1][2][3][8]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.[4]

Protocol 2: Highly N-2 Regioselective Alkylation via the Mitsunobu Reaction

This protocol is designed to favor the formation of the N-2 alkylated indazole.[6]

Step-by-Step Methodology:

  • To a solution of the substituted 1H-indazole (1.0 equivalent), the desired alcohol (2.3 equivalents), and triphenylphosphine (PPh3, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) (to a concentration of approximately 0.36 M), cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N-2 alkylated indazole from the triphenylphosphine oxide and other byproducts.[4]

Data Presentation

The following table summarizes the influence of various reaction conditions on the regioselectivity of indazole alkylation.

Indazole Substrate Alkylating Agent Base Solvent Temp (°C) N-1:N-2 Ratio Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHF50>99:1[1]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideCs2CO3DMFRT1.8:1[7]
1H-indazolen-pentyl bromideNaHTHF501:1.3[7]
7-Nitro-1H-indazolen-pentyl bromideNaHTHF504:96[1]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46 (yields)[5]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs2CO3Dioxane9096% yield (N-1)[12]
1H-indazoleMethyl iodideK2CO3DMFRT1:1[11]

Note: The regioselectivity is highly substrate-dependent. This data serves as a general guide.

Visualizing the Decision-Making Process

The following diagrams illustrate the key decision points and mechanistic considerations in controlling the regioselectivity of indazole N-alkylation.

G cluster_0 Troubleshooting Workflow for Regioselectivity start Poor Regioselectivity (N-1/N-2 Mixture) q1 Desired Isomer? start->q1 n1_path Target: N-1 q1->n1_path N-1 n2_path Target: N-2 q1->n2_path N-2 cond_n1 Conditions for N-1 n1_path->cond_n1 cond_n2 Conditions for N-2 n2_path->cond_n2 base_solvent_n1 Base/Solvent System: - NaH in THF - Cs2CO3 in Dioxane cond_n1->base_solvent_n1 thermo_n1 Consider Thermodynamic Equilibration cond_n1->thermo_n1 subst_n1 C-3 Substituent Effects: -CO2Me, -tBu, -COMe cond_n1->subst_n1 mitsunobu Mitsunobu Reaction cond_n2->mitsunobu subst_n2 C-7 Substituent Effects: -NO2, -CO2Me cond_n2->subst_n2

Caption: Troubleshooting workflow for optimizing regioselectivity.

G cluster_1 Key Factors Influencing Regioselectivity Indazole Indazole Substrate + Steric Factors (e.g., C-7 subst.) + Electronic Factors (e.g., C-3, C-7 subst.) Outcome {Regiochemical Outcome | N-1 vs. N-2} Indazole->Outcome ReactionCond Reaction Conditions + Base (e.g., NaH, K2CO3, Cs2CO3) + Solvent (e.g., THF, DMF, Dioxane) + Counter-ion (Na+, K+, Cs+) + Temperature ReactionCond->Outcome Electrophile Electrophile + Alkyl Halide + Alkyl Tosylate + Alcohol (Mitsunobu) Electrophile->Outcome

Caption: Key factors influencing the regiochemical outcome.

Frequently Asked Questions (FAQs)

  • Q: Can Phase Transfer Catalysis (PTC) be used for the N-alkylation of indazoles?

    • A: Yes, Phase Transfer Catalysis can be a viable method for N-alkylation of related nitrogen-containing heterocycles like imidazoles and pyrroles, often offering greener reaction conditions.[13][14][15] While less commonly cited specifically for achieving high regioselectivity in indazole alkylation compared to methods like the NaH/THF system, it represents an area for potential optimization.

  • Q: Are there methods for the regioselective N-arylation of indazoles?

    • A: Yes, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed for the N-arylation of indazoles.[16][17][18] Controlling regioselectivity in these reactions can also be challenging, but specific ligand and catalyst systems have been developed to favor either N-1 or N-2 arylation.[10]

  • Q: How can I confirm the regiochemistry of my alkylated indazole products?

    • A: A combination of one- and two-dimensional NMR techniques is essential for the unambiguous assignment of N-1 and N-2 regioisomers. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments are powerful tools for this purpose.[1][11]

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Demirci, F., & Gümüş, H. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 45(3), 570-578. [Link]

  • Gage, J. R. (2017). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Neelamkavil, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Neelamkavil, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • BenchChem. (2025).
  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. ResearchGate. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Effect of base, solvent, and temperature. ResearchGate. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7654-7660. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Company, A., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Johnson, J. B., & Fu, G. C. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Ciamala, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Neelamkavil, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2014). Regioselective n-2 arylation of indazoles.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. WordPress. [Link]

  • Kumar, S., et al. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 14(23), 4349-4354. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Sharma, V., & Kumar, N. (2018). Recent developments in selective N-arylation of azoles. Chemical Communications, 54(80), 11266-11280. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

Sources

Technical Support Center: Solubility & Bioavailability Optimization for Benzyl-3-propenyloxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: Benzyl-3-propenyloxy-1H-indazole (CAS: 25854-83-5) Chemical Class: 1,3-Disubstituted Indazole / Allyl Ether Derivative Primary Challenge: Dissolution-Rate Limited Bioavailability (BCS Class II/IV) [1]

Unlike its structural analog Benzydamine , which possesses a basic dimethylaminopropyl side chain allowing for easy hydrochloride salt formation, This compound lacks a strongly basic center.[1] The N1-benzyl substitution renders the indazole core effectively neutral at physiological pH.[1] Consequently, standard pH adjustment and salt formation strategies are largely ineffective.

This guide provides high-precision troubleshooting for solubilizing this lipophilic ether, prioritizing Lipid-Based Formulations (LBFs) and Amorphous Solid Dispersions (ASDs) over conventional salt screening.[1]

Part 1: Diagnostic & Pre-formulation

Q1: I cannot get the compound to dissolve in standard aqueous buffers (PBS, Saline). Why is it precipitating immediately?

Technical Analysis: The molecule is highly lipophilic (Predicted LogP


 4.0–4.5) with high lattice energy. The N1-benzyl and C3-allyloxy groups create a hydrophobic shield around the indazole core.[1] In aqueous media, the water-structure making effect (hydrophobic hydration) is thermodynamically unfavorable.[1]

Diagnostic Check: Before proceeding, confirm your compound's solid-state profile.[1]

  • Crystalline vs. Amorphous: Run a DSC (Differential Scanning Calorimetry). A sharp melting point indicates a stable crystalline form, which requires significant energy to break the lattice (high

    
    ).
    
  • pKa Assessment: The pKa of the N2 nitrogen is extremely low (< 2.0). It will not protonate in PBS (pH 7.4) or gastric fluid (pH 1.2) sufficiently to aid solubility.

Actionable Advice: Stop attempting simple aqueous dissolution. You must disrupt the crystal lattice or provide a hydrophobic sink. Move immediately to Section 2 .

Part 2: Solubilization Protocols (Step-by-Step)

Q2: Since salt formation is not viable, what is the "Gold Standard" formulation for oral bioavailability?

Recommendation: Self-Emulsifying Drug Delivery System (SEDDS) For neutral, lipophilic indazoles, SEDDS offer the highest probability of success by presenting the drug in a pre-dissolved state, bypassing the dissolution energy barrier and leveraging lymphatic transport.

Protocol: Preparation of Type IIIB SEDDS

Materials:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate)[1]

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80[1]

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether)[1]

Workflow:

  • Solubility Screening:

    • Weigh 10 mg of this compound into 1 mL of each component separately.

    • Vortex for 5 mins; heat to 40°C for 1 hr.

    • Centrifuge (10,000 rpm, 10 min).

    • Assay supernatant by HPLC to determine saturation solubility (

      
      ).
      
  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the Oil/Surfactant/Co-surfactant ratio that falls within the "microemulsion region" (transparent, thermodynamically stable).

    • Target Ratio: Oil (20%) / Surfactant (40%) / Co-Surfactant (40%).

  • Final Formulation:

    • Dissolve the drug into the Co-Surfactant first (usually the best solvent).

    • Add the Surfactant , then the Oil .

    • Vortex until a clear, isotropic yellow liquid is obtained.

Validation: Dilute 1 part formulation into 100 parts water. It should spontaneously form a clear/bluish nano-emulsion (droplet size < 50 nm) with no precipitation after 4 hours.[1]

Q3: I need a solid dosage form, not a liquid. How do I stabilize the amorphous state?

Recommendation: Hot Melt Extrusion (HME) or Spray Drying (ASD) You must trap the molecule in a high-energy amorphous state using a polymer carrier.[1]

Protocol: Solvent Evaporation Solid Dispersion

Materials:

  • Polymer: PVP K30 or HPMC-AS (Hypromellose Acetate Succinate) - HPMC-AS is preferred to prevent recrystallization.[1]

  • Solvent: Dichloromethane:Methanol (1:1 v/v).

Workflow:

  • Dissolve this compound and Polymer (Ratio 1:3 w/w) in the solvent mixture.[1] Total solids content: 10%.

  • Rotary Evaporation: Remove solvent at 40°C under reduced pressure.

  • Secondary Drying: Vacuum dry at 25°C for 24 hours to remove residual solvent.

  • Pulverization: Grind the resulting foam/film into a fine powder.

Critical Control Point: Store in a desiccator. Moisture acts as a plasticizer, lowering the Glass Transition Temperature (


) and triggering recrystallization (devitrification).

Part 3: Troubleshooting & FAQs

Q4: My formulation precipitates when injected IV. How do I fix this?

Issue: "Solvent Shock." When a stock solution (e.g., in DMSO or Ethanol) is injected into the bloodstream, the solvent dilutes rapidly, leaving the drug stranded in an aqueous environment where it is insoluble.

Solution: Cyclodextrin Complexation The Indazole core fits well into the hydrophobic cavity of Sulfobutylether-β-Cyclodextrin (SBECD/Captisol®) .[1]

  • Protocol: Prepare a 20% (w/v) SBECD solution in Water for Injection. Add excess this compound.[1] Stir for 24 hours. Filter (0.22 µm).

  • Mechanism: The benzyl-indazole moiety enters the torus; the hydrophilic exterior ensures water solubility.[1] This prevents precipitation upon dilution.

Q5: Comparison of Solubilization Strategies
ParameterSalt FormationCo-Solvency (PEG/EtOH)SEDDS (Lipid)Amorphous Dispersion
Applicability LOW (No basic center)MEDIUM (Risk of precipitation)HIGH (Best for absorption)HIGH (Best for stability)
Max Load N/A1–5 mg/mL20–50 mg/mL10–30% w/w
Stability HighLow (precipitation risk)Medium (oxidation risk)Medium (recrystallization)
In Vivo Fate Precipitates in intestinePrecipitates upon dilutionKept solubilized Supersaturation maintained

Part 4: Visualizing the Formulation Logic

The following decision tree outlines the logical flow for selecting the correct formulation strategy based on the specific constraints of your experiment.

FormulationLogic Start Start: this compound CheckSol Check Aqueous Solubility Start->CheckSol CheckpKa Check Ionizable Groups (pKa) CheckSol->CheckpKa Insoluble DecisionSalt Can form Salt? CheckpKa->DecisionSalt Route Intended Route of Administration? DecisionSalt->Route No (Neutral/Weak Base) IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Cosolvent Strategy A: Co-solvents (PEG 400 / EtOH / PG) *Risk of precipitation* IV->Cosolvent Quick Screen Cyclodextrin Strategy B: Complexation (SBECD / HP-beta-CD) *Gold Standard for IV* IV->Cyclodextrin Stable Formulation Lipid Strategy C: Lipid Formulation (SEDDS / SMEDDS) *Maximizes Absorption* Oral->Lipid Liquid/Capsule SolidDisp Strategy D: Solid Dispersion (HME / Spray Dry) *Best for Tablets* Oral->SolidDisp Solid Tablet

Figure 1: Decision Matrix for formulating neutral lipophilic indazoles. Note the diversion away from salt formation due to the lack of a basic center.

References

  • PubChem. (2025).[2] Compound Summary: 1-benzyl-1H-indazol-3-ol (Analogous Core Structure).[1][3] National Library of Medicine. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[4][6][7][8] Drug Discovery Today. Link

Sources

Troubleshooting off-target effects in cell-based assays with indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects in Cell-Based Assays
Executive Summary: The Indazole Paradox

Welcome to the technical support portal. You are likely here because your indazole-based compound—designed as a potent kinase inhibitor (e.g., targeting VEGFR, ITK, or Aurora)—is showing confusing data.

The Paradox: The indazole ring is a "privileged scaffold" in medicinal chemistry because it mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinases. However, this same feature is the source of its primary failure modes:

  • Promiscuity: It fits too many ATP pockets (Polypharmacology).

  • Physical Artifacts: Indazoles are inherently fluorescent and prone to colloidal aggregation, generating false positives in viability and reporter assays.

This guide moves beyond basic troubleshooting to distinguish between biological off-targets (real but unwanted) and assay artifacts (fake signals).[1]

Module A: Physical & Chemical Artifacts (The "Fake" Signals)
Issue 1: The "Super-Potent" Inhibitor (Aggregation)

Symptom: Your compound shows nanomolar IC50s against unrelated enzymes, or the dose-response curve is suspiciously steep (Hill slope > 2.0).

Diagnosis: Colloidal Aggregation. At micromolar concentrations, indazoles often self-assemble into colloidal particles (100–1000 nm). These particles sequester proteins on their surface, inhibiting them non-specifically. This is not drug-target binding; it is physical sequestration.

Q: How do I confirm if my compound is an "aggregator"? A: Perform the Detergent-Sensitivity Test .[2] True pharmacological inhibition is insensitive to low concentrations of non-ionic detergent. Aggregation-based inhibition is instantly reversed by detergent because it disrupts the colloid.

Protocol: Detergent-Sensitivity Validation

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Run dose-response curves for your compound in both buffers side-by-side.

  • Analyze IC50 shifts:

    • No shift: Specific binding.

    • Loss of potency in Buffer B: Compound is an aggregator (False Positive).[3][4][5][6][7]

Technical Note: If your assay cannot tolerate Triton X-100, use 0.025% Tween-20 or increase the protein concentration (BSA) in the buffer. Aggregators are sensitive to protein load; specific inhibitors are not [1].

Issue 2: The "Glowing" Baseline (Autofluorescence)

Symptom: In fluorescence-based assays (e.g., GFP reporters, Resazurin viability), the "treated" wells show higher background signals than controls, or inhibition seems to plateau at non-zero values.

Diagnosis: Intrinsic Indazole Fluorescence. The indazole core is a conjugated system often used in dye synthesis. It typically emits in the blue-green spectrum (400–550 nm), overlapping with common channels like Hoechst, DAPI, and FITC/GFP [2].

Q: Can I mathematically correct for this? A: Simple background subtraction often fails because cellular uptake concentrates the compound, making the fluorescence intensity inside the cell higher than in free solution.

Protocol: Spectral Deconvolution Scan

  • Cell-Free Scan: Dilute compound to 10 µM in assay media (no cells).

  • Scan: Measure emission from 350 nm to 700 nm (excitation fixed at your assay's excitation wavelength).

  • Cell-Based Validation: Treat "Null" cells (non-reporter line) with the compound.

  • Readout: If the Null cells fluoresce in your assay channel, you must switch to a Red-Shifted Assay (e.g., CellTiter-Glo® luminescence or near-IR dyes like Draq5) which avoids the indazole emission window.

Module B: Biological Off-Targets (The "Wrong" Targets)
Issue 3: The "Twin" Phenotype (Kinase Promiscuity)

Symptom: Your compound kills cancer cells as expected, but also kills healthy controls or induces unexpected phenotypes (e.g., cardiotoxicity) not linked to the primary target.

Diagnosis: ATP-Pocket Promiscuity. Indazoles bind the "hinge region" of kinases. Because this region is highly conserved across the kinome (human has ~518 kinases), off-target binding is statistically probable.

Q: Is my phenotype driven by Target A or Off-Target B? A: Use a Negative Control Compound (Chemotype-Matched). Do not rely solely on siRNA; siRNA removes the protein scaffold, whereas your drug inhibits catalytic activity. These are different perturbations.[8]

Protocol: The "Matched Pair" Strategy

  • Synthesize/Source an N-Methylated Analog: Methylating the nitrogen at the indazole 1- or 2-position often sterically clashes with the ATP pocket, killing kinase affinity while maintaining physicochemical properties (logP, solubility).

  • Compare:

    • Compound X (Active): Potent against Target.

    • Compound X-Me (Inactive): Inert against Target.

  • Result: If Compound X-Me still causes the toxicity/phenotype, the effect is off-target (likely non-kinase toxicity or membrane disruption).

Diagnostic Workflows & Data Visualization
Figure 1: Troubleshooting Decision Tree

Caption: Logical flow to distinguish between aggregation, fluorescence interference, and true biological activity.

IndazoleTroubleshooting Start Symptom: Unexpected High Potency or Toxicity CheckHill Check Hill Slope (Steepness) Start->CheckHill SlopeHigh Slope > 2.0 (Steep) CheckHill->SlopeHigh Yes SlopeNormal Slope ~ 1.0 (Standard) CheckHill->SlopeNormal No AggTest Run Detergent Test (+ 0.01% Triton X-100) SlopeHigh->AggTest CheckFluoro Check Assay Readout (Optical) SlopeNormal->CheckFluoro ResultAgg Potency Lost AggTest->ResultAgg ResultReal Potency Retained AggTest->ResultReal ConclusionAgg Artifact: Colloidal Aggregation ResultAgg->ConclusionAgg ResultReal->CheckFluoro FluoroTest Run Spectral Scan (Cell-Free & Null Cells) CheckFluoro->FluoroTest SignalInterference Signal in Null Cells FluoroTest->SignalInterference NoInterference No Signal FluoroTest->NoInterference ConclusionFluoro Artifact: Autofluorescence SignalInterference->ConclusionFluoro ConclusionBio True Biological Activity NoInterference->ConclusionBio

Table 1: Differentiating Artifacts from Biology
FeatureTrue Kinase InhibitionColloidal AggregationFluorescence Artifact
IC50 Curve Shape Sigmoidal, Hill Slope ~1.0Steep, Hill Slope >2.0Flat bottom or rising baseline
Detergent Effect UnchangedPotency DisappearsUnchanged
Enzyme Conc. Effect Linear shift with [E]Flat until [I] > [E]N/A
Centrifugation UnchangedPotency decreases (pelleting)Unchanged
Key Control Inactive Analog (N-Me)0.01% Triton X-100Null Cell / Spectral Scan
Advanced Mechanism: Retroactivity

Warning for Senior Researchers: Even if you validate direct binding, indazoles can cause off-target effects via Retroactivity . Inhibiting a downstream kinase (e.g., MAPKK) can cause the accumulation of its upstream activator (e.g., RAF). This accumulated activator may then "spill over" to activate a parallel pathway, causing a phenotype unrelated to the inhibited target [3].

Recommendation: Always immunoblot for phosphorylation status of parallel pathway markers (e.g., if targeting MAPK, check PI3K/Akt status) to rule out network-level feedback loops.

References
  • Feng, B. Y., & Shoichet, B. K. (2006).[4][9] A detergent-based assay for the detection of promiscuous inhibitors.[2][4][7][9] Nature Protocols, 1(2), 550–553.[4][9] [Link]

  • Gaikwad, D. D., et al. (2015). Indazole: An emerging privileged scaffold. RSC Advances. [Link]

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.[10][11] BMC Systems Biology, 5, 156. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indazole derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common toxicity-related challenges encountered during the discovery and development of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: My lead indazole compound shows promising efficacy but has a narrow therapeutic window due to cytotoxicity. What are the initial steps to address this?

A1: A narrow therapeutic window is a common challenge. The first step is to establish a clear understanding of the nature of the cytotoxicity.

  • Initial Assessment: The initial assessment should involve confirming the cytotoxicity in multiple cell lines, including both cancerous and non-cancerous lines, to determine if the effect is specific to cancer cells or a general cytotoxic effect. It is also crucial to re-confirm the identity and purity of your compound.

  • Dose-Response and Time-Course Studies: Conduct detailed dose-response and time-course studies to accurately determine the IC50 (half-maximal inhibitory concentration) and to understand the kinetics of the cytotoxic effect.

  • Mechanism of Cell Death: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will provide valuable insights into the underlying toxic mechanism.

Once you have a clear picture of the cytotoxic profile, you can begin to formulate a strategy for structural modification.

Q2: What are the most common structural modifications to the indazole core to reduce cytotoxicity while maintaining on-target activity?

A2: Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are crucial. Here are some general strategies:

  • Substitution at the N-1 and N-2 Positions: The N-1 and N-2 positions of the indazole ring are often key points for modification. Introducing bulky or polar substituents at these positions can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its toxicity profile.

  • Modification of Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the indazole core can significantly impact both activity and toxicity. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its metabolic stability.

  • Bioisosteric Replacement: This is a powerful strategy where a functional group is replaced by another with similar physicochemical properties but a different toxicity profile. For instance, replacing a metabolically labile group with a more stable one can reduce the formation of toxic metabolites. A notable example is the replacement of a phenol group, which is prone to glucuronidation, with an indazole to improve metabolic stability and reduce potential toxicity associated with its metabolites.[1] Another example is the use of a 1,2,4-oxadiazole ring as a bioisostere for an amide group, which can improve aqueous solubility.[2][3]

The key is to make systematic and targeted modifications based on a clear hypothesis about the cause of toxicity.

Q3: My indazole derivative is suspected of forming reactive metabolites. How can I investigate this?

A3: The metabolic activation of a compound into reactive electrophilic species is a major cause of drug-induced toxicity. For indazole derivatives, oxidation by cytochrome P450 (CYP) enzymes can lead to the formation of reactive intermediates.

Here is a workflow to investigate reactive metabolite formation:

Experimental Workflow for Detecting Reactive Metabolites

G cluster_0 Phase 1: In Vitro Incubations cluster_1 Phase 2: Analysis cluster_2 Phase 3: Interpretation A Incubate indazole derivative with human liver microsomes (HLMs) and NADPH B Include trapping agents: - Glutathione (GSH) - N-acetylcysteine (NAC) - Cyanide (for iminium ions) A->B Co-incubation C LC-MS/MS analysis of the incubation mixture B->C D Search for mass shifts corresponding to the addition of trapping agents to the parent compound or its metabolites C->D E Identify the structure of the adducts using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns D->E F Pinpoint the site of metabolic activation on the indazole scaffold E->F

Caption: Workflow for detecting reactive metabolite formation of indazole derivatives.

Key Considerations:

  • Choice of Trapping Agent: Glutathione (GSH) is the most common trapping agent as it mimics the intracellular environment.

  • Control Experiments: Always include control incubations without NADPH and without the trapping agent to rule out non-enzymatic degradation and the formation of artifacts.

  • Instrumentation: High-resolution mass spectrometry is essential for the accurate identification of adducts.

Troubleshooting Guides

Guide 1: In Vitro Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
Observed Problem Potential Causes Troubleshooting Steps & Recommendations
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Visually inspect the wells for compound precipitation under a microscope.- Use calibrated pipettes and practice consistent pipetting technique.
Low signal or absorbance values - Low cell number- Insufficient incubation time- Reagent degradation- Optimize cell seeding density for your specific cell line.- Perform a time-course experiment to determine the optimal incubation time.- Use fresh reagents and store them according to the manufacturer's instructions.
High background signal in control wells - Contamination (bacterial or fungal)- Serum interference- Phenol red in the medium- Regularly check cell cultures for contamination.- Consider using a serum-free medium for the assay.- Use a phenol red-free medium if your assay is colorimetric.
Unexpected dose-response curve (e.g., non-sigmoidal) - Compound instability in the medium- Off-target effects at high concentrations- Assay interference- Assess the stability of your compound in the culture medium over the incubation period.- Consider the possibility of off-target pharmacology and investigate potential off-targets.- Run a control experiment without cells to check for direct interference of the compound with the assay reagents.
Guide 2: hERG (human Ether-à-go-go-Related Gene) Channel Inhibition Assay

hERG inhibition is a critical safety liability as it can lead to QT prolongation and potentially fatal cardiac arrhythmias.

Observed Problem Potential Causes Troubleshooting Steps & Recommendations
False-positive hERG inhibition - Compound instability leading to active degradants- Non-specific binding to the assay system- Verify the stability of the compound in the assay buffer.- Use appropriate controls and reference compounds to validate the assay performance.
Poorly soluble compound - Inaccurate concentration at the ion channel- Use a validated method to determine the solubility of the compound in the assay buffer.- For poorly soluble compounds, consider using a formulation strategy or a different assay format. A study on lopinavir and ritonavir demonstrated a protocol for handling poorly soluble drugs in hERG assays.[4]
Discrepancy between in vitro hERG data and in vivo QT studies - Complex in vivo pharmacology- Involvement of other ion channels- Consider a more comprehensive in vivo cardiovascular safety assessment.- Evaluate the effect of the compound on other cardiac ion channels (e.g., Nav1.5, Cav1.2).

A successful strategy to mitigate hERG liability in a series of indazole-based GSK-3 inhibitors involved reducing the compounds' lipophilicity and basicity.[5][6] This was achieved by replacing a difluorophenyl group with more polar pyridinyl and alkoxy-substituted pyridinyl groups, which led to a significant improvement in the hERG safety profile.[5]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

    • Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Visualizing the Path to Reduced Toxicity

Logical Flow for Mitigating Indazole Toxicity

G A Initial Hit: Potent but Toxic Indazole Derivative B Toxicity Profiling: - Cytotoxicity (multiple cell lines) - Genotoxicity (e.g., Ames test) - hERG Inhibition - Metabolic Stability A->B C Hypothesis Generation: What is the likely cause of toxicity? - Off-target effects? - Reactive metabolites? - Poor physicochemical properties? B->C D Rational Drug Design & Synthesis C->D E Bioisosteric Replacement D->E Strategy 1 F SAR/STR-guided Modifications D->F Strategy 2 G Iterative Cycle of Design, Synthesis, and Testing E->G F->G G->B Re-evaluate H Optimized Lead Compound: - Maintained/Improved Potency - Reduced Toxicity - Favorable ADME Properties G->H Success

Caption: A systematic approach to reducing the toxicity of novel indazole derivatives.

References

  • Racané, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Ammazzalorso, A., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 11(5), 829-835. [Link]

  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 116889. [Link]

  • Ammazzalorso, A., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. [Link]

  • Wünsch, B., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 11986-12001. [Link]

  • Gfesser, G. A., et al. (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Warawa, E. J., & Mueller, N. R. (1999). INDAZOLE BIOISOSTERE REPLACEMENT OF CATECHOL IN THERAPEUTICALLY ACTIVE COMPOUNDS. WIPO Patent Application WO/1999/023077. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18361-18384. [Link]

  • Peyton, L. R., & Lepak, A. J. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done?. Current Opinion in Infectious Diseases, 35(2), 112-119. [Link]

  • Racané, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1345-1359. [Link]

  • Warawa, E. J., & Mueller, N. R. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Liu, G., et al. (2025). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]

  • Li, Z., et al. (2021). Determination of Drugs with Poor Solubility in hERG External Solution by LC-MS/MS to Support hERG Potency Assessment. AAPS PharmSciTech, 22(5), 183. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Youssif, B. G. M., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Adams, J., et al. (2006). Methods for preparing indazole compounds.
  • Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Wang, H., et al. (2025). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Liu, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • ResearchGate. (n.d.). A comprehensive review on the indazole based derivatives as targeted anticancer agents. [Link]

  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]

Sources

Enhancing the yield and purity of Benzyl-3-propenyloxy-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing the Yield and Purity of Benzyl-3-propenyloxy-1H-indazole

Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-alkylated indazoles, with a specific focus on compounds like this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common hurdles related to yield, purity, and regioselectivity.

The N-alkylation of indazoles is a notoriously challenging transformation due to the presence of two nucleophilic nitrogen atoms (N1 and N2) on the pyrazole ring.[1][2] This often leads to the formation of regioisomeric mixtures, complicating purification and reducing the overall yield of the desired product.[3][4] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm getting a mixture of N1 and N2 benzylated isomers. How can I improve the selectivity for the N1-alkylated product?

Answer: Achieving high N1-selectivity is one of the most common challenges in indazole chemistry. The regiochemical outcome is a delicate balance of steric effects, electronic factors, and reaction conditions.[2] Here are the critical parameters to optimize:

  • Choice of Base and Solvent (The Critical Factor): This is the most influential parameter. For high N1-selectivity, a strong, non-coordinating base in a non-polar, aprotic solvent is paramount.

    • Recommended System: The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][3][5]

    • Causality: The sodium cation (Na+) is believed to form a chelated intermediate with the N2 nitrogen and an electron-rich substituent at the C3 position (like the oxygen of your propenyloxy group). This coordination sterically hinders the N2 position, forcing the incoming benzyl group to attack the N1 nitrogen.[1][5] In contrast, using conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often results in mixtures of N1 and N2 isomers.[1]

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role.

    • Insight: Electron-withdrawing groups at positions C3, C5, or C7 can influence the N1/N2 ratio. For instance, indazoles with C3-carboxamide or C3-tert-butyl groups have shown excellent N1-selectivity (>99%) when using the NaH/THF system.[3] While your 3-propenyloxy group is not strongly withdrawing, the oxygen atom is key for the chelation effect mentioned above.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is typically the more thermodynamically stable isomer.[6][7] Running the reaction for a longer duration or at a slightly elevated temperature can sometimes favor the formation of the thermodynamic N1 product, although this is not always a reliable method for achieving high selectivity and can lead to side products.[7]

Q2: My reaction yield is very low, and analysis shows a significant amount of unreacted starting material. What should I investigate?

Answer: Low yields or incomplete conversions often point to issues with reaction setup, reagent quality, or incompatible conditions. Here is a checklist to troubleshoot this problem:

  • Base and Solvent Incompatibility: Ensure your chosen base is effective in the solvent. For example, using weaker bases like potassium carbonate in THF may result in no reaction at all. A switch to a more suitable solvent like DMF or dioxane might be necessary if you are constrained to use a carbonate base.[2]

  • Reagent Quality and Stoichiometry:

    • NaH Activity: Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened, high-quality NaH (e.g., 60% dispersion in mineral oil) and ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Equivalents: Ensure you are using a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation of the indazole. The benzylating agent (e.g., benzyl bromide) should also be in slight excess (1.1 equivalents).

  • Reaction Temperature and Time: While many N-alkylations proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature to 40-50°C. Be aware that higher temperatures can sometimes decrease regioselectivity.

Q3: The N1 and N2 isomers have very similar Rf values on TLC, making purification by column chromatography extremely difficult. What are some effective separation strategies?

Answer: Separating N1 and N2 isomers is a well-known purification challenge. If optimizing the reaction for selectivity is not completely successful, consider these approaches:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for your silica gel chromatography. A shallow gradient and the use of a ternary solvent system (e.g., Hexane/Ethyl Acetate/Dichloromethane) can sometimes improve separation.

    • Alternative Stationary Phases: If silica is ineffective, consider using alumina or a reverse-phase (C18) column, as the different interaction mechanisms may provide better resolution.

  • Recrystallization: If your desired N1 product is a solid, recrystallization can be a highly effective method for purification. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that selectively crystallizes the desired isomer, leaving the other in the mother liquor.

  • Derivative Formation (Advanced): In challenging cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easy separation. This is a less common approach and requires additional synthetic steps.

Frequently Asked Questions (FAQs)

What is the most critical factor influencing N1 vs. N2 regioselectivity? The combination of the base and solvent system is overwhelmingly the most critical factor. The NaH/THF system is a well-established method for achieving high N1-selectivity due to the proposed chelation-controlled mechanism.[1][5]

How can I definitively distinguish between the N1 and N2 isomers? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used. A correlation between the benzylic protons (-CH2-) and the C7a carbon of the indazole ring is indicative of the N1 isomer. Conversely, a correlation between the benzylic protons and the C3 carbon is characteristic of the N2 isomer.[6]

Are there reliable methods to selectively synthesize the N2-isomer? Yes. While the N1 isomer is often the thermodynamic product, certain conditions favor the N2 isomer. The Mitsunobu reaction, for example, often shows a strong preference for producing the N2-alkylated product.[6] Additionally, specific catalytic systems, such as using trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates as the alkylating agent, have been developed for highly selective N2-alkylation.[8]

Experimental Protocols
Protocol: Selective N1-Benzylation of 3-Propenyloxy-1H-indazole

This protocol is optimized for achieving high N1-regioselectivity based on established literature methods.[1]

Materials:

  • 3-Propenyloxy-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide (1.1 equiv)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3-Propenyloxy-1H-indazole (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add the NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0°C and add the Benzyl Bromide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0°C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-benzylated product.

Data & Visualization
Table 1: Summary of Conditions for Regioselective N-Alkylation
Target IsomerBaseSolventAlkylating AgentKey Feature / Rationale
N1 NaHTHFAlkyl Halide/TosylateFavors thermodynamic product; Na+ chelation directs substitution to N1.[1][5]
N1 Cs2CO3DioxaneAlkyl HalideAlternative conditions, can be effective for certain substrates.[5]
N2 DEAD/PPh3THFAlcohol (Mitsunobu)Kinetically controlled reaction, often shows high preference for N2.[6]
N2 TfOH (catalytic)DCETrichloroacetimidateAcid-catalyzed reaction providing excellent N2 selectivity.[8]
Diagrams

ReactionScheme cluster_conditions Reaction Conditions Indazole 3-Propenyloxy-1H-Indazole N1_Product 1-Benzyl-3-propenyloxy- 1H-indazole (N1 Isomer) (Thermodynamically Favored) Indazole->N1_Product NaH, THF (Major Product) N2_Product 2-Benzyl-3-propenyloxy- 2H-indazole (N2 Isomer) (Kinetically Favored) Indazole->N2_Product K2CO3, DMF (Mixture) Base Base (e.g., NaH) Solvent Solvent (e.g., THF) Electrophile Bn-Br

Caption: General reaction scheme for the N-benzylation of 3-Propenyloxy-1H-indazole.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (NaH, Anhydrous Solvent) start->check_reagents check_reagents->start Reagents Poor check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK check_conditions->start Setup Incorrect optimize_base Optimize Base/Solvent System (e.g., NaH in THF) check_conditions->optimize_base Conditions OK monitor_progress Monitor reaction by TLC/LC-MS Increase time/temp if stalled optimize_base->monitor_progress System Changed success Improved Yield monitor_progress->success

Caption: Decision workflow for troubleshooting low reaction yields.

References
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]

  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • National Institutes of Health. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

Sources

Addressing drug resistance in cancer cells treated with indazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Drug Resistance in Cancer Cells

Welcome to the Technical Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting acquired resistance to indazole-based small molecule inhibitors (e.g., Axitinib, Pazopanib, and experimental derivatives targeting VEGFR, BCR-ABL, or Aurora Kinases).

Introduction: The Indazole Scaffold & Resistance

Indazole-based compounds are privileged scaffolds in oncology, primarily functioning as ATP-competitive kinase inhibitors. While potent, their efficacy is often limited by the rapid emergence of drug resistance. This guide addresses the three primary failure modes we observe in client experiments:

  • Pharmacokinetic Failure: The drug is pumped out before binding (Efflux).

  • Target Modification: The binding pocket mutates (Gatekeeper mutations).

  • Pathway Rewiring: The cell activates bypass signaling tracks.

Module 1: Characterizing the Resistant Phenotype

Before investigating mechanisms, ensure your resistance model is statistically valid.

Q: My IC50 curves are shifting, but the data is noisy. Is this true resistance?

A: Inconsistent IC50 shifts often stem from solubility artifacts rather than biological resistance. Indazoles are highly lipophilic. At high concentrations (>10 µM) in aqueous media, they may precipitate, reducing bioavailability and mimicking "resistance."

Troubleshooting Protocol:

  • Check Solubility: Visually inspect wells under 20x magnification for micro-crystals.

  • Solvent Control: Ensure final DMSO concentration is constant (<0.5%) across all dose points.

  • Biphasic Response: If the curve plateaus at 40-60% viability, you likely have a heterogeneous population (a mix of sensitive and resistant clones) rather than a pure resistant line.

Q: How do I generate a robust resistant cell line?

A: We recommend a Stepwise Dose Escalation protocol over high-dose pulse selection. Pulse selection often selects for pre-existing mutants but kills cells with potential adaptive epigenetic resistance mechanisms.

Protocol: Generation of Resistant Clones (Stepwise)

  • Determine Baseline: Establish the IC50 of the parental line.

  • Initiation: Seed cells at 40% confluence. Treat with IC20 concentration.[1][2]

  • Recovery: Allow cells to recover until they reach 80% confluence (may take 1-3 weeks).

  • Escalation: Passage cells and increase drug concentration by 1.5x to 2.0x .

  • Validation: Repeat until cells grow robustly at >10x the parental IC50.

Visualization: Resistance Generation Workflow

ResistanceWorkflow Figure 1: Stepwise Dose Escalation Strategy for Indazole Resistance Start Parental Line (Determine IC50) Step1 Treat at IC20 (Low Pressure) Start->Step1 Recover Recovery to 80% Confluence Step1->Recover Surviving Population Escalate Increase Dose (1.5x - 2.0x) Recover->Escalate Selection Selection Cycle (Repeat 6-12 months) Escalate->Selection Selection->Recover Adaptation Final Stable Resistant Line (>10x IC50) Selection->Final Stable Growth

Figure 1: The cyclic process of dose escalation allows cells to adapt via multiple mechanisms (efflux, mutation, bypass) rather than selecting only for pre-existing mutants.

Module 2: Investigating Mechanisms of Action (MoA)
Q: The target kinase is inhibited (verified by Western blot), but cells are still growing. Why?

A: This is the hallmark of Bypass Signaling . Indazoles targeting VEGFR or EGFR often force cells to rely on alternative receptor tyrosine kinases (RTKs) like c-MET or IGF-1R to activate downstream survival pathways (PI3K/AKT or RAS/MAPK).

Diagnostic Experiment: Perform a "Phospho-Array" or Western Blot for:

  • Primary Target: p-VEGFR / p-EGFR (Should be low/absent if drug works).

  • Downstream Effectors: p-AKT (S473) and p-ERK1/2 (T202/Y204).

  • Interpretation: If Primary Target is OFF but Downstream Effectors are ON , the cell is using a bypass track.

Visualization: Bypass Signaling Pathways

BypassSignaling Figure 2: Bypass Signaling Mechanism. When the primary target is blocked, secondary RTKs reactivate survival pathways. Indazole Indazole Inhibitor Target Primary Target (e.g., VEGFR) Indazole->Target Blocks PI3K PI3K / AKT Target->PI3K Inhibited MAPK RAS / MAPK Target->MAPK Inhibited Bypass Bypass Receptor (e.g., c-MET / IGF-1R) Bypass->PI3K Compensatory Activation Bypass->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Figure 2: Schematic showing how cells maintain survival signaling despite effective inhibition of the primary target.

Q: My drug seems to have no effect on the target kinase inside the cell. Is it degradation?

A: It is likely Efflux Pump Overexpression . Indazoles are frequent substrates for ABC transporters, specifically P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .[3]

Validation Protocol (Efflux Reversal):

  • Treat resistant cells with the Indazole inhibitor.[4]

  • Co-treat with Verapamil (5-10 µM, P-gp inhibitor) or Elacridar (Dual P-gp/BCRP inhibitor).

  • Result: If the IC50 drops significantly (shift to the left) with the co-treatment, efflux is the primary resistance mechanism.

Module 3: Overcoming Resistance (Combination Strategies)
Q: How do I prove that combining my indazole with another drug is actually synergistic?

A: You must use the Chou-Talalay Method . Do not rely on simple "Additivity" (e.g., Effect A + Effect B).[5] Synergy is defined by a Combination Index (CI) < 1.[5][6][7]

Protocol: Synergy Testing

  • Design: Treat cells with Drug A (Indazole) and Drug B (e.g., MEK inhibitor) at a constant ratio (e.g., IC50 of A : IC50 of B).

  • Data Collection: Measure viability at 0.25x, 0.5x, 1x, 2x, and 4x of the IC50.

  • Calculation: Use the equation:

    
    
    Where 
    
    
    
    is the dose of single drug required to produce effect x, and
    
    
    is the dose in combination to produce the same effect.[5][7]

Data Interpretation Table:

CI ValueInterpretationRecommendation
< 0.1 Very Strong SynergyHighly promising for publication/clinical translation.
0.3 - 0.7 SynergismValid combination strategy.
0.9 - 1.1 AdditiveNo biological advantage over single agents.
> 1.1 AntagonismSTOP. Drugs may interfere with each other (e.g., competing for the same transporter).
Module 4: Chemical Handling & Stability
Q: Can I store my indazole inhibitor in cell culture media?

A: No. Indazoles are prone to hydrolysis or precipitation in aqueous buffers over time.

  • Storage: Store as 10 mM stocks in 100% DMSO at -20°C or -80°C.

  • Freeze/Thaw: Limit to < 5 cycles. Aliquot stocks to avoid repeated thawing.

  • Working Solution: Dilute into media immediately before adding to cells. Do not store diluted media > 24 hours.

References
  • Chou, T. C. (2010).[6] Drug combination studies and their synergy quantification using the Chou-Talalay method.[5][6][8] Cancer Research.[6]

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer.

  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer.

  • Zhu, X., et al. (2020). Axitinib resistance in renal cell carcinoma: The role of ABC transporters. Frontiers in Oncology.

  • BenchChem Protocols. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.

Sources

Refinement of analytical methods for detecting indazole metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Refinement for Indazole Metabolites

Subject: Optimization of Extraction and LC-MS/MS Detection for Indazole-based Synthetic Cannabinoids and Pharmaceuticals Ticket ID: INDZ-MET-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

The indazole scaffold is a structural cornerstone in both oncology therapeutics (e.g., axitinib) and the "third-generation" of synthetic cannabinoid receptor agonists (SCRAs) such as AB-CHMINACA and MDMB-4en-PINACA.

The primary analytical challenges associated with this scaffold are:

  • Regioisomeric Interference: The thermodynamic equilibrium between

    
    -indazole and 
    
    
    
    -indazole tautomers leads to co-eluting N1- and N2-alkylated isomers.
  • Metabolic Polarity: Rapid hydrolysis of terminal esters or amides creates highly polar carboxylic acid metabolites (e.g., AB-PINACA pentanoic acid) that suffer from poor retention on standard C18 phases.

  • Isobaric Masking: Indazole metabolites often differ from their Indole analogs by exactly 1 Da (one -N= replacing one -CH=), requiring high mass accuracy or specific fragmentation filtering.

This guide provides validated workflows to resolve these specific bottlenecks.

Module 1: Sample Preparation & Extraction

Troubleshooting Guide: Low Recovery of Polar Metabolites

Q: I am seeing poor recovery (<40%) for carboxylated indazole metabolites in urine, despite good recovery of the parent compound. Why?

A: This is likely a pH mismatch during the Solid Phase Extraction (SPE) load step.

  • The Mechanism: Indazoles are weak bases (

    
    ), but their hydrolyzed metabolites (carboxylic acids) are acidic (
    
    
    
    ). If you use a standard basic extraction protocol (high pH) intended for the parent amine, the carboxylate metabolite will be ionized (negatively charged) and will not retain on a reversed-phase sorbent.
  • The Fix: You must use a Mixed-Mode Polymeric sorbent (e.g., Oasis MCX or similar). However, the critical refinement is the pH adjustment after hydrolysis.

Application Scientist Note:

Unlike standard basic drugs, indazole metabolites require acidification to suppress the ionization of the carboxylic acid tail, ensuring it interacts with the hydrophobic backbone of the SPE cartridge.

Protocol: Optimized SPE for Indazole Metabolites (Urine)

Reagents:

  • Hydrolysis Buffer: 1M Acetate Buffer (pH 5.0)

  • Enzyme:

    
    -glucuronidase (recombinant or E. coli derived)
    
  • Elution Solvent: Methanol/Acetonitrile (50:50) + 5% Ammonium Hydroxide

Step-by-Step Workflow:

  • Hydrolysis (Critical):

    • Combine 200 µL Urine + 50 µL Internal Standard + 200 µL Hydrolysis Buffer.

    • Add 20 µL

      
      -glucuronidase.
      
    • Incubate at 55°C for 45 minutes. Note: Indazole ester linkages are labile; avoid excessive heat (>60°C) which can degrade the metabolite.

  • pH Adjustment:

    • STOP POINT: Add 200 µL of 4%

      
       (Phosphoric Acid). Vortex.
      
    • Why: This brings pH to ~2-3. The indazole ring is protonated (positive), and the carboxylic acid is protonated (neutral).

  • SPE Loading (Mixed-Mode Cation Exchange):

    • Condition cartridge: 1 mL MeOH, then 1 mL Water.

    • Load sample.[1][2]

  • Wash:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).

    • Wash 2: 1 mL MeOH:Water (30:70) (removes neutral matrix).

  • Elution:

    • Elute with 2 x 500 µL Elution Solvent.

    • Mechanism:[3][4] The ammonium hydroxide neutralizes the charge on the indazole nitrogen, releasing it from the cation-exchange sites.

Module 2: Chromatographic Separation (Isomer Resolution)

Troubleshooting Guide: Co-eluting Peaks

Q: I see a "shoulder" on my main analyte peak, or two peaks with identical MS transitions. Is this column degradation?

A: It is likely the separation of N1- vs. N2-alkylated regioisomers .

  • The Mechanism: During synthesis or metabolism, the alkyl group can attach to either Nitrogen 1 or Nitrogen 2. The N1-isomer is thermodynamically favored and usually the active drug. The N2-isomer is a common byproduct.

  • The Fix: Standard C18 columns often fail to separate these because the hydrophobicity is identical. You need to exploit the pi-pi electron interaction differences.

Recommended Column Chemistry:

  • Primary Choice: Biphenyl or PFP (Pentafluorophenyl).

  • Alternative: High-strength Silica (HSS) T3 (for polar retention).

Data: Separation Efficiency by Column Type

Column PhaseMobile PhaseResolution (

) N1 vs N2
Retention of Acid Metabolites
C18 (Standard) Water/MeOH + 0.1% FA< 1.0 (Co-elution)Poor (

)
Biphenyl Water/MeOH + 0.1% FA> 2.5 (Baseline) Good
F5 / PFP Water/ACN + 0.1% FA> 1.8Moderate

Module 3: Mass Spectrometry & Detection

Troubleshooting Guide: False Positives (Indole vs. Indazole)

Q: How do I distinguish a new Indazole analog from a legacy Indole analog if I don't have a reference standard?

A: You must look for the "Nitrogen Shift" and the characteristic Acylium ion.

  • Mass Shift: An Indazole core has one more Nitrogen than an Indole core.

    • Rule: If the side chains are identical, the Indazole precursor

      
       will be +1 Da  higher than the Indole.
      
    • Example: 5F-PB-22 (Indole) = m/z 377. 5F-NPB-22 (Indazole) = m/z 378.

  • Fragmentation Marker: The cleavage of the amide bond in indazole-3-carboxamides produces a highly stable ion at m/z 145 .

Diagnostic Transitions (MRM)

Precursor StructureCharacteristic Fragmentm/zOrigin
Indazole Core Acylium Ion145.04 Cleavage of amide, retention of N-N ring
Indole Core Acylium Ion144.04 Cleavage of amide, retention of N-C ring
Fluorobenzyl Benzyl Cation109.04 Common tail group fragment

Visualizing the Analytical Logic

Workflow 1: Extraction Decision Tree

Caption: Logic flow for selecting the correct extraction method based on metabolite polarity and matrix.

ExtractionWorkflow Start Sample: Biological Matrix (Urine/Blood) Target Target Analyte Type? Start->Target Parent Parent Drug (Non-polar) Target->Parent Metab Metabolite (Polar/Carboxylated) Target->Metab LLE Liquid-Liquid Extraction (Hexane/EtAc) Parent->LLE High Conc. HLB Polymeric Reversed Phase (Oasis HLB) Parent->HLB Trace Conc. Hydrolysis Enzymatic Hydrolysis (B-gluc / 55°C) Metab->Hydrolysis pH_Adjust Acidify to pH 3.0 (Suppresses -COOH ionization) Hydrolysis->pH_Adjust SPE_Select SPE Selection pH_Adjust->SPE_Select MCX Mixed-Mode Cation Exchange (Oasis MCX / Strata-X-C) SPE_Select->MCX Best Recovery

Workflow 2: Isomer Resolution Logic

Caption: Chromatographic strategy for separating thermodynamically favored N1-indazoles from N2-isomers.

IsomerResolution Mix Sample Extract (Contains N1 & N2 Isomers) Col_C18 Column: C18 Mix->Col_C18 Col_BiPh Column: Biphenyl Mix->Col_BiPh Result_Bad Co-elution (False Quantitation) Col_C18->Result_Bad Hydrophobic interaction only Result_Good Baseline Separation (N2 elutes before N1) Col_BiPh->Result_Good Steric + Pi-Pi interaction Mech Mechanism: Pi-Pi Interaction Selectivity Result_Good->Mech

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Link

  • Kavanagh, P., et al. (2017). "The metabolism of the synthetic cannabinoid ADB-CHMINACA in human liver microsomes and urine." Drug Testing and Analysis. Link

  • Carlier, J., et al. (2020). "Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine." Drug Testing and Analysis. Link

  • Luo, X., et al. (2024).[5] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology. Link

  • Beilstein Institute. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Scalable Production of Benzyl-3-propenyloxy-1H-indazole

[1]

Executive Summary: The Scale-Up Challenge

The synthesis of 3-alkoxyindazoles is deceptively simple. The core challenge lies in the ambident nucleophilicity of the precursor, 1-benzyl-1H-indazol-3-ol (also known as 1-benzylindazol-3-one).

In solution, this precursor exists in a tautomeric equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms. Under basic conditions, the resulting anion can react at:

  • The Oxygen (O-alkylation): Yields the desired 3-allyloxy target.

  • The Nitrogen at position 2 (N-alkylation): Yields the thermodynamic byproduct (1-benzyl-2-allyl-indazol-3-one).

The Solution: To scale this effectively, you must force O-alkylation via Kinetic Control and Hard-Soft Acid-Base (HSAB) principles, avoiding the thermodynamic N-alkyl trap.

Module 1: Regioselectivity & Reaction Engineering

Q: Why am I seeing significant N-alkylated byproduct (approx. 15-20%) in my crude mixture?

A: You are likely operating under conditions that favor thermodynamic control or "soft" nucleophilicity. The indazolone anion has high electron density on the N2 nitrogen.

  • The Mechanism: The N2 nitrogen is a "softer" nucleophile than the oxygen. In polar aprotic solvents (like DMF) at high temperatures, the equilibrium allows the N-alkylated species to form, which is often the thermodynamic sink.

  • The Fix (Solvent Switch): Move away from pure DMF. Use Acetone or Acetonitrile with a carbonate base. These solvents, combined with a "hard" counter-ion (like K+), favor the charge density on the Oxygen atom (Hard Nucleophile), promoting O-alkylation with the Allyl Bromide (Hard Electrophile).

  • The Fix (Phase Transfer Catalysis): For kilogram-scale batches, a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Hydrogen Sulfate (TBAHS) is superior. The ion-pairing in the organic phase protects the anion and directs substitution to the oxygen.

Q: Can I use Sodium Hydride (NaH) to speed up the reaction?

A: Avoid NaH on scale-up for this specific step. While NaH is common in academic papers for N1-alkylation of unsubstituted indazoles, it is problematic here:

  • Safety: NaH releases hydrogen gas, creating an explosion hazard with flammable allyl bromide vapors.

  • Selectivity: The "naked" anion generated by NaH in THF is extremely reactive and often leads to higher N2-alkylation ratios due to lack of coordination control.

  • Recommendation: Use Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) . The Potassium ion provides a "templating" effect that coordinates with the enolate oxygen, shielding the nitrogen.

Module 2: Optimized Experimental Protocol (100g - 1kg Scale)

This protocol uses the K2CO3/Acetone method, which offers the best balance of selectivity and safety for this specific transformation.

Materials
  • Precursor: 1-Benzyl-1H-indazol-3-ol (1.0 equiv)

  • Reagent: Allyl Bromide (1.2 equiv)

  • Base: Potassium Carbonate (anhydrous, milled, 2.0 equiv)

  • Solvent: Acetone (Reagent Grade, <0.5% water)

  • Catalyst (Optional): Potassium Iodide (0.1 equiv) - accelerates Finkelstein exchange.

Step-by-Step Workflow
  • Charging: To a dry reactor under N2 flow, charge 1-Benzyl-1H-indazol-3-ol and Acetone (10 volumes).

  • Base Addition: Add milled K2CO3. Agitate to form a slurry. Note: Milled base is critical for surface area.

  • Reagent Addition: Cool the mixture to 10-15°C. Add Allyl Bromide dropwise over 60 minutes.

    • Critical Control Point: Allyl bromide is a lachrymator and alkylating agent. Ensure scrubber is active.

  • Reaction: Warm to mild reflux (50-55°C) for 4–6 hours. Monitor by HPLC.

    • Target: <1% starting material remaining.

  • Workup (Filtration): Cool to 20°C. Filter off the inorganic salts (KBr/K2CO3). Wash the cake with acetone.

  • Solvent Swap: Concentrate the filtrate under vacuum. Swap solvent to Heptane/Ethyl Acetate (9:1 ratio).

  • Crystallization: The product (O-isomer) usually crystallizes readily from non-polar solvents, while the N-isomer (if present) remains in the mother liquor or oils out differently.

    • Heat to 60°C to dissolve, then cool slowly to 0°C.

Data: Typical Process Performance
ParameterLab Scale (NaH/DMF)Process Scale (K2CO3/Acetone)Process Scale (PTC/Toluene)
O:N Selectivity ~75:25>95:5 ~90:10
Yield (Isolated) 65%88-92% 85%
Exotherm Risk High (H2 evolution)Low (Thermal mass)Medium
Purification Column ChromatographyCrystallization Crystallization

Module 3: Visualizing the Pathway

The following diagram illustrates the competing pathways and the "Sweet Spot" for O-alkylation.

Indazole_AlkylationStart1-Benzyl-1H-indazol-3-ol(Tautomeric Mixture)Intermediate_AnionAmbident Anion(Resonance Structure)Start->Intermediate_AnionDeprotonationCondition_ACondition A:NaH / DMF / Heat(Thermodynamic Control)Prod_NN-Alkylated Byproduct(1-benzyl-2-allyl-indazol-3-one)UNDESIREDCondition_A->Prod_NMajor Product(Soft-Soft Interaction)Prod_OO-Alkylated Target(1-benzyl-3-allyloxy-1H-indazole)DESIREDCondition_A->Prod_OMinor ProductCondition_BCondition B:K2CO3 / Acetone / Mild Heat(Kinetic/HSAB Control)Condition_B->Prod_NTraceCondition_B->Prod_OMajor Product(Hard-Hard Interaction)Intermediate_Anion->Condition_AIntermediate_Anion->Condition_B

Caption: Reaction pathway showing the divergence between N-alkylation (thermodynamic) and O-alkylation (kinetic) based on conditions.

Module 4: Safety & Handling (Allyl Bromide)

Q: How do I handle Allyl Bromide safely at >1kg scale?

A: Allyl bromide (3-bromopropene) is a Class 6.1 Toxic and Class 3 Flammable liquid. It is also a potent alkylator of DNA.

  • Closed System: Do not pour from drums. Use a dip-pipe or diaphragm pump transfer system directly into the reactor.

  • Scrubber: The reactor vent must pass through a caustic scrubber (NaOH solution) to neutralize any escaping bromide vapors.

  • Quenching: Residual allyl bromide in the reactor must be quenched before opening the vessel.

    • Protocol: Add an aqueous solution of Ammonia or Morpholine to the reaction mixture at the end of the reaction. These amines react rapidly with excess allyl bromide to form water-soluble ammonium salts, which are washed away during workup.

References

  • General Indazole Synthesis & Tautomerism

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][3][4][5]

    • Source:Beilstein Journal of Organic Chemistry, 2021.
    • Relevance: Establishes the baseline for N vs O selectivity challenges in indazole chemistry.
    • URL:[Link]

  • O-Alkylation Specifics (Analogous Chemistry)

    • Title: Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
    • Source:Synthesis (Thieme), 2024.[6][7]

    • Relevance: Details the functionaliz
  • Safety Data (Allyl Bromide)

    • Title: Allyl Bromide Safety Data Sheet.[8]

    • Source: Sigma-Aldrich / Merck.

    • Relevance: Critical safety parameters for handling the alkyl
  • Industrial Precedent (Benzydamine Analogues)

    • Title: Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole (Patent WO2011015502A1).

    • Source: Google Patents.

    • Relevance: Describes the industrial handling of 1-benzyl-1H-indazole intermedi
    • URL

Validation & Comparative

A Comparative Analysis of Benzyl-3-propenyloxy-1H-indazole (Bendazac) and Benzydamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two structurally related non-steroidal anti-inflammatory drugs (NSAIDs), Benzyl-3-propenyloxy-1H-indazole (Bendazac) and Benzydamine. While both are indazole derivatives, their primary mechanisms of action, pharmacological profiles, and clinical applications diverge significantly. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these differences to inform future research and therapeutic development.

Chemical and Physical Properties: A Structural Overview

Bendazac and Benzydamine share a common indazole core, but their distinct side chains are crucial in defining their pharmacological activities.[1][2][3]

PropertyThis compound (Bendazac)Benzydamine
Chemical Structure [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine
Molecular Formula C16H14N2O3C19H23N3O
Molecular Weight 282.29 g/mol 309.41 g/mol

The key structural difference lies in the side chain attached to the indazole core. Bendazac possesses a carboxylic acid group, a common feature among many traditional NSAIDs, which is pivotal for its interaction with cyclooxygenase (COX) enzymes. In contrast, Benzydamine has a tertiary amine group, contributing to its local anesthetic properties and distinct anti-inflammatory mechanism.

Mechanism of Action: Two Divergent Anti-Inflammatory Strategies

While both compounds are classified as NSAIDs, their primary modes of action are fundamentally different. Bendazac functions primarily as a protein anti-denaturant and a conventional COX inhibitor, whereas Benzydamine's anti-inflammatory effects are largely independent of prostaglandin synthesis, focusing instead on the inhibition of pro-inflammatory cytokines.

Bendazac: The Protein Stabilizer and COX Inhibitor

Bendazac's therapeutic effects are attributed to a dual mechanism of action:

  • Inhibition of Protein Denaturation: This is considered the principal action of Bendazac.[4] It has been shown to inhibit the denaturation of proteins, such as ocular lens proteins, when exposed to heat, ultraviolet radiation, and other chemical stressors.[4] This property is central to its application in delaying the progression of cataracts.[4]

cluster_bendazac Bendazac's Dual Mechanism Inflammatory Stimuli Inflammatory Stimuli Protein Denaturation Protein Denaturation Inflammatory Stimuli->Protein Denaturation Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Cataract Progression Cataract Progression Protein Denaturation->Cataract Progression COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Bendazac Bendazac Bendazac->Protein Denaturation Inhibits Bendazac->COX Enzymes Inhibits Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain

Bendazac's dual mechanism of action.
Benzydamine: A Modulator of Pro-Inflammatory Cytokines

Benzydamine's anti-inflammatory and analgesic properties are primarily attributed to its ability to modulate inflammatory responses at the cellular level, with a notable distinction from traditional NSAIDs:

  • Inhibition of Pro-inflammatory Cytokine Production: Benzydamine has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide-stimulated human monocytes, with an ED50 of approximately 25 µM.[6] It also reduces the levels of interleukin-1β (IL-1β).[7] This targeted inhibition of key pro-inflammatory cytokines is a cornerstone of its anti-inflammatory effect.

  • Membrane Stabilization: Benzydamine exhibits a membrane-stabilizing action, which contributes to its local anesthetic properties by interfering with the propagation of nerve impulses.[7]

  • Weak COX Inhibition: Unlike Bendazac, Benzydamine is a weak inhibitor of COX enzymes.[8] Its anti-inflammatory action is not primarily dependent on the inhibition of prostaglandin synthesis.[1]

cluster_benzydamine Benzydamine's Cytokine-Modulating Mechanism Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Monocytes/Macrophages Monocytes/Macrophages Inflammatory Stimulus (e.g., LPS)->Monocytes/Macrophages TNF-α & IL-1β Production TNF-α & IL-1β Production Monocytes/Macrophages->TNF-α & IL-1β Production Benzydamine Benzydamine Benzydamine->TNF-α & IL-1β Production Inhibits Nerve Cell Membrane Nerve Cell Membrane Benzydamine->Nerve Cell Membrane Stabilizes Inflammation & Pain Inflammation & Pain TNF-α & IL-1β Production->Inflammation & Pain Pain Signal Transmission Pain Signal Transmission Nerve Cell Membrane->Pain Signal Transmission Inhibits

Benzydamine's primary mechanism of action.

Pharmacological and Pharmacokinetic Profiles: A Head-to-Head Comparison

The differences in the chemical structures of Bendazac and Benzydamine also lead to distinct pharmacokinetic profiles, which in turn dictate their primary routes of administration and therapeutic applications.

ParameterThis compound (Bendazac)Benzydamine
Administration Oral, TopicalTopical (mouthwash, spray, gel)
Absorption Well-absorbed orally.[5]Systemic absorption after topical use is low.[9]
Distribution Volume of distribution (Vd) is relatively low (0.16 L/kg), suggesting it remains primarily in the plasma.[5]High volume of distribution (213 liters), indicating extensive tissue distribution.[9]
Protein Binding Highly bound to plasma proteins.[10]Less than 20% bound to plasma proteins.[9]
Metabolism Extensively metabolized, with over 60% excreted as the hydroxylated metabolite 5-hydroxybendazac and its glucuronide.[5][10]Primarily metabolized through oxidation, conjugation, and dealkylation.[9]
Elimination Half-life 1.7 to 5.2 hours (mean of 3.5 hours).[5]Approximately 13 hours.[9]
Excretion Primarily via urine as metabolites.[5]Metabolites are excreted in the urine.[9]

Therapeutic Applications: From Systemic to Localized Treatment

The distinct mechanisms of action and pharmacokinetic profiles of Bendazac and Benzydamine have led to their use in different clinical settings.

Bendazac is primarily utilized for systemic conditions where its protein anti-denaturant and anti-inflammatory effects are beneficial. Its main application has been in the management of cataracts , with the aim of delaying the progression of lens opacification.[4] It has also been used to treat various inflammatory skin conditions , as well as joint and muscular pain .[5]

Benzydamine , on the other hand, is almost exclusively used for its local anti-inflammatory and analgesic effects .[3] It is commonly formulated as a mouthwash, spray, or lozenge for the relief of pain and inflammation in the mouth and throat , including conditions like sore throat, pharyngitis, and oral mucositis caused by radiation therapy.[11][12] Its low systemic absorption makes it well-suited for topical application with a reduced risk of systemic side effects.[9]

Experimental Protocols for In Vitro Evaluation

To aid researchers in the comparative assessment of these compounds, the following are detailed protocols for evaluating their primary mechanisms of action.

Protocol 1: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation (for Bendazac)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a key feature of inflammation and the primary mechanism of Bendazac.

Principle: The denaturation of proteins, such as bovine serum albumin (BSA), can be induced by heat. Denatured proteins become insoluble, leading to turbidity in the solution, which can be measured spectrophotometrically. An anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Bendazac (as test sample)

  • Diclofenac sodium (as reference standard)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Bendazac and the reference standard (Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of the test and standard solutions.

  • The reaction mixture will consist of 0.05 mL of the test/standard solution and 0.45 mL of 1% w/v aqueous solution of BSA.

  • A control solution consists of 0.05 mL of the solvent and 0.45 mL of 1% w/v BSA solution.

  • Adjust the pH of all solutions to 6.3 using a small amount of 1N HCl.

  • Incubate the samples at 37°C for 20 minutes.

  • Heat the samples at 55°C for 30 minutes in a water bath.

  • Cool the samples to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of control - Absorbance of sample / Absorbance of control) x 100

cluster_protocol1 Workflow for Protein Denaturation Inhibition Assay Prepare Solutions Prepare Solutions Mix Reagents Mix Reagents Prepare Solutions->Mix Reagents Bendazac, Standard, Control Incubate (37°C) Incubate (37°C) Mix Reagents->Incubate (37°C) 20 mins Heat (55°C) Heat (55°C) Incubate (37°C)->Heat (55°C) 30 mins Cool to RT Cool to RT Heat (55°C)->Cool to RT Measure Absorbance (660 nm) Measure Absorbance (660 nm) Cool to RT->Measure Absorbance (660 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (660 nm)->Calculate % Inhibition

Workflow for the protein denaturation inhibition assay.
Protocol 2: Determination of TNF-α Inhibition by Benzydamine in LPS-Stimulated THP-1 Cells

This protocol outlines a cell-based assay to quantify the inhibitory effect of Benzydamine on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1).

Principle: THP-1 cells, when differentiated into macrophage-like cells and stimulated with LPS, produce and secrete pro-inflammatory cytokines, including TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of Benzydamine is determined by measuring the reduction in TNF-α levels in treated cells compared to untreated controls.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Benzydamine (as test compound)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Differentiate the cells into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

    • After differentiation, remove the PMA-containing medium and wash the adherent cells with fresh medium.

  • Treatment and Stimulation:

    • Add fresh medium containing various concentrations of Benzydamine to the cells and incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Include appropriate controls: untreated cells (negative control) and cells treated with LPS only (positive control).

  • TNF-α Quantification (ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to wells coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using recombinant human TNF-α.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage inhibition of TNF-α production for each concentration of Benzydamine compared to the LPS-only control.

    • Calculate the IC50 value (the concentration of Benzydamine that inhibits TNF-α production by 50%).

cluster_protocol2 Workflow for TNF-α Inhibition Assay Culture & Differentiate THP-1 cells Culture & Differentiate THP-1 cells Treat with Benzydamine Treat with Benzydamine Culture & Differentiate THP-1 cells->Treat with Benzydamine 1h Stimulate with LPS Stimulate with LPS Treat with Benzydamine->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect Supernatants Collect Supernatants Incubate (24h)->Collect Supernatants Perform TNF-α ELISA Perform TNF-α ELISA Collect Supernatants->Perform TNF-α ELISA Analyze Data & Calculate IC50 Analyze Data & Calculate IC50 Perform TNF-α ELISA->Analyze Data & Calculate IC50

Workflow for the TNF-α inhibition assay.

Conclusion

References

  • Catanese, B., Grasso, A., & Silvestrini, B. (1966). Studies on the absorption and elimination of benzydamine in the mouse, rat, dog and man. Arzneimittel-Forschung, 16(10), 1354-1357.
  • medtigo. (n.d.). Bendazac. Retrieved from [Link]

  • Baldock, G. A., Brodie, R. R., Chasseaud, L. F., Taylor, T., Walmsley, L. M., & Catanese, B. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & drug disposition, 12(7), 481–492.
  • ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. Retrieved from [Link]

  • Caille, G., Besner, J. G., Lacasse, Y., & Vezina, M. (1987). The pharmacokinetics of bendazac-lysine and 5-hydroxybendazac, its main metabolite, in patients with hepatic cirrhosis. European journal of clinical pharmacology, 32(3), 311–315.
  • Sironi, M., Pozzi, P., Polentarutti, N., Coletta, I., Guglielmotti, A., Milanese, C., Ghezzi, P., & Mantovani, A. (1996). Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. Cytokine, 8(9), 710–716.
  • Sironi, M., Massimiliano, L., Transidico, P., Pinza, M., Sozzani, S., Mantovani,A., & Vecchi, A. (2000). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist.
  • Catanese, B., Laganà, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection.
  • Sacerdote, P., Carrabba, M., & Panerai, A. E. (1997). Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells.
  • pms-BENZYDAMINE Benzydamine Mouthwash, BP Benzydamine Hydrochloride 1.5 mg/mL (0.15% w/v). (2017, October 26). Pharmascience Inc.
  • acCELLerate GmbH. (n.d.). instaCELL® TNF-α neutralization assay kit. Retrieved from [Link]

  • PharmaCompass. (n.d.). Bendazac. Retrieved from [Link]

  • Yılmaz, D., Çırık, M., & Görgül, G. (2022). IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study.
  • Bara, A. M., Nechifor, A. C., & Nechifor, M. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. International Journal of Molecular Sciences, 24(8), 7101.
  • Brunetti, J., et al. (2021). Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity. Biomolecules, 11(4), 559.
  • ResearchGate. (n.d.). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: Lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist. Retrieved from [Link]

  • Griffiths, D. (2001). Comparative clinical study between diclofenac mouthwash and benzydamine in pharyngotonsillitis. Gazzetta Medica Italiana Archivio per le Scienze Mediche, 160(3), 127-33.
  • Mououdi, M. A., et al. (2023). Bendazac molecular: Uses, Interactions, Mechanism of Action and with theoretical modelisation study. Journal of Applied Science and Environmental Studies, 6(4), 293-319.
  • acCELLerate GmbH. (n.d.). instaCELL® TNF-α neutralization assay kit. Retrieved from [Link]

  • Ahmad, A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
  • Sironi, M., et al. (2000). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist.
  • Bara, A. M., Nechifor, A. C., & Nechifor, M. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. International Journal of Molecular Sciences, 24(8), 7101.
  • ResearchGate. (n.d.). Proposed mechanism for the anti-inflamatory effect of benzydamine. Retrieved from [Link]

  • Probes & Drugs. (n.d.). BENDAZAC. Retrieved from [Link]

  • Kaddour, H., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218.
  • Gaikwad, S. M., Rupwate, K. R., & Tendolkar, B. A. (2016). A prospective, randomized, double blind, placebo controlled clinical trial to study efficacy and safety of benzydamine 0.15% gargles in prevention of postoperative sore throat. International Journal of Research in Medical Sciences, 4(6), 2056-2061.
  • Ghencea, A. V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1496.
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • Open Ukrainian Citation Index. (n.d.). Benzydamine hydrochloride for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx. Retrieved from [Link]

  • Gąsior, N., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • Jez, J. M., Vanderkooi, J. M., & Laties, A. M. (1996). Spectroscopic characterization of bendazac and benzydamine: possible photochemical modes of action.
  • Lapolla, A., et al. (1988). Inhibition of protein non-enzymic glycation induced by Bendazac. Diabete & metabolisme, 14(4 Pt 2), 527-530.
  • ClinicalTrials.gov. (2021). Benzydamine in Sore Throat Pain Relief (BePaiR Study). Retrieved from [Link]

  • Yuliani, S. H., et al. (2022). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation.
  • Jain, P., & Sahu, P. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 8(2), 53-57.
  • Ameena, S., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e46049.

Sources

Validating the anti-inflammatory activity of Benzyl-3-propenyloxy-1H-indazole against known NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Benzyl-3-propenyloxy-1H-indazole (B3PI) represents a structural evolution of the indazole scaffold, a chemical class distinct from the carboxylic acid moieties found in traditional NSAIDs (e.g., Ibuprofen, Diclofenac). Structurally, B3PI is an analog of Benzydamine , replacing the dimethylaminopropyl chain with a propenyl (allyl) ether.

This structural modification suggests a potential dual mechanism:

  • COX Inhibition: The indazole core mimics the arachidonic acid binding site in Cyclooxygenase enzymes.

  • Cytokine Modulation: Unlike pure COX inhibitors, indazoles often suppress pro-inflammatory cytokines (TNF-α, IL-1β) and inhibit nitric oxide (NO) release, offering a safety profile potentially superior to classic NSAIDs regarding gastric toxicity.

This guide outlines a rigorous validation protocol to position B3PI against three gold-standard comparators:

  • Indomethacin: Non-selective COX-1/COX-2 inhibitor (High potency, high gastric risk).

  • Celecoxib: Selective COX-2 inhibitor (CV risk, low gastric risk).

  • Benzydamine: Structural analog (Cytokine inhibitory/membrane stabilizing mechanism).

Mechanistic Hypothesis & Pathway Visualization

To validate B3PI, we must determine if it acts upstream (NF-κB/Cytokines) or downstream (COX enzymes) in the inflammatory cascade.

Figure 1: Inflammatory Signaling & Target Loci

This diagram maps the inflammatory cascade in a macrophage, highlighting where B3PI is hypothesized to act relative to comparators.

InflammatoryPathway cluster_enzymes Enzymatic Targets LPS LPS / Stimulus TLR4 TLR-4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 Transcription iNOS iNOS Enzyme NFkB->iNOS Transcription Cytokines TNF-α / IL-6 NFkB->Cytokines PGE2 PGE2 (Pain/Fever) COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO NSAIDs Indomethacin/Celecoxib (Block COX Activity) NSAIDs->COX2 Indazoles B3PI / Benzydamine (Block Synthesis) Indazoles->NFkB Hypothesis Indazoles->Cytokines

Caption: B3PI is hypothesized to inhibit NF-κB translocation (upstream), reducing both Cytokines and COX-2 expression, unlike NSAIDs which primarily block COX enzymatic activity.

In Vitro Validation: Selectivity & Potency

Before animal testing, we must establish the IC50 (half-maximal inhibitory concentration) and the Selectivity Index (SI) .

Experiment A: COX-1 vs. COX-2 Enzymatic Inhibition

Rationale: Gastric safety depends on sparing COX-1 (constitutive, protective) while inhibiting COX-2 (inducible, inflammatory). Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

Protocol:

  • Incubation: Incubate ovine COX-1 and human recombinant COX-2 with B3PI (0.01–100 µM) for 10 min at 25°C.

  • Reaction: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Read absorbance at 590 nm. Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

  • Calculation:

    
    . A high SI (>10) indicates Celecoxib-like safety.
    
Experiment B: Cellular NO & PGE2 Suppression (RAW 264.7)

Rationale: Indazoles often inhibit iNOS (inducible Nitric Oxide Synthase). This differentiates them from pure NSAIDs. Cell Line: RAW 264.7 (Murine Macrophages).[1][2][3][4]

Protocol:

  • Seeding: Plate

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction: Pre-treat with B3PI (1, 10, 50, 100 µM) for 1h, then stimulate with LPS (1 µg/mL) .

  • Supernatant Analysis (24h later):

    • NO: Griess Reagent Assay (540 nm).

    • PGE2: Competitive ELISA.

    • Viability: MTT Assay (Crucial to prove reduction in NO is not due to cell death).

Data Presentation Standard (Expected Format)
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)NO Inhibition (RAW 264.7)
B3PI TBD TBD High SI = Safer High (Expected)
Indomethacin0.600.020.03 (Non-selective)Low/Moderate
Celecoxib0.0415.0375 (Selective)Low
Benzydamine>100>100N/A (Weak COX inhibitor)High

In Vivo Validation: Acute Inflammation

Model: Carrageenan-Induced Rat Paw Edema. Rationale: This is the industry standard for acute inflammation. It is biphasic :

  • 0–2.5h: Histamine/Serotonin/Bradykinin release (Vascular permeability).

  • 2.5–6h: Prostaglandin (COX-2) and Cytokine release.

  • Success Criterion: If B3PI inhibits the late phase (3h+), it confirms anti-inflammatory/COX activity.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_treatment Treatment (T = -1 hr) cluster_induction Induction (T = 0) cluster_measure Measurement Rats Wistar Rats (180-220g) Fasting Fast 12h (Water ad libitum) Rats->Fasting Oral Oral Gavage (Vehicle / B3PI / Std) Fasting->Oral Inject Subplantar Injection 1% Carrageenan (0.1 mL) Oral->Inject Pletho Plethysmometer (Paw Volume) Inject->Pletho Timepoints 1h, 2h, 3h, 4h, 6h Pletho->Timepoints

Caption: Workflow for the Carrageenan-induced edema model. B3PI is administered 1h prior to induction to assess preventative efficacy.

Detailed Protocol:

  • Grouping: n=6 rats/group (Vehicle, B3PI 10mg/kg, B3PI 50mg/kg, Indomethacin 10mg/kg).

  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer (Ugo Basile).
    
  • Dosing: Administer drugs p.o. (suspended in 0.5% CMC).

  • Induction: 1 hour later, inject 0.1 mL of 1%

    
    -carrageenan into the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours.
    
  • Calculation:

    
    
    

Safety Profiling: Ulcerogenic Liability

The critical failure point for most potent NSAIDs is gastric ulceration. Indazoles generally possess a superior safety profile.

Method: Gastric Lesion Index. Protocol:

  • Dosing: Administer a supratherapeutic dose (e.g., 3x the effective dose from the edema study) to fasted rats.

  • Duration: Wait 6 hours (acute injury window).

  • Analysis: Euthanize rats, remove stomach, open along the greater curvature.

  • Scoring: Examine under 10x magnification.

    • 0 = Normal.

    • 1 = Redness/Hyperemia.

    • 2 = Spot ulcers.

    • 3 = Hemorrhagic streaks.

    • 4 = Deep ulceration/Perforation.

Success Metric: B3PI should show a Lesion Index significantly lower than Indomethacin and comparable to Celecoxib or Vehicle.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[5] Proceedings of the Society for Experimental Biology and Medicine.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT Assay). Journal of Immunological Methods.

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids (Griess Assay). Analytical Biochemistry.

  • Bucolo, C., et al. (2013). Indazole derivatives as novel anti-inflammatory agents: Synthesis and biological evaluation. Journal of Ocular Pharmacology and Therapeutics. (Contextual reference for Indazole activity).

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.

Sources

A Head-to-Head Comparison of Substituted Indazoles in Anti-Cancer Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs and numerous compounds in clinical development.[1][2] This guide provides a comparative analysis of various substituted indazoles, offering insights into their structure-activity relationships (SAR) and performance in pre-clinical anti-cancer assays. By presenting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to empower researchers in the rational design of novel, potent, and selective indazole-based therapeutics.

The Indazole Scaffold: A Versatile Tool in Oncology

Indazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3] However, it is their efficacy as anti-cancer agents that has garnered the most significant attention.[4] Several approved kinase inhibitors, such as Pazopanib, Axitinib, and Entrectinib, feature the indazole motif, highlighting its importance in targeting key signaling pathways involved in tumor growth and proliferation.[5] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties.

Comparative Analysis of Substituted Indazoles

The anti-proliferative activity of indazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro activity of representative substituted indazoles against a panel of human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
Series 1
2a4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyrylA549 (Lung)>10[5]
4T1 (Breast)>10[5]
HepG2 (Liver)>10[5]
MCF-7 (Breast)1.15[5]
HCT116 (Colon)4.89[5]
2f6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyrylA549 (Lung)0.88[5]
4T1 (Breast)0.23[5]
HepG2 (Liver)0.80[5]
MCF-7 (Breast)0.34[5]
HCT116 (Colon)1.15[5]
Series 2
5b--A549 (Lung)Notable Activity[6]
MCF7 (Breast)Notable Activity[6]
5'j--A549 (Lung)Significant Contender[6]
MCF7 (Breast)Significant Contender[6]
Series 3
13a--A549 (Lung)0.010 ± 0.0042[7]
MCF7 (Breast)0.021 ± 0.0031[7]
A375 (Melanoma)0.019 ± 0.0027[7]
HT-29 (Colon)0.025 ± 0.0019[7]
13b--A549 (Lung)0.015 ± 0.0017[7]
MCF7 (Breast)0.018 ± 0.0023[7]
A375 (Melanoma)0.022 ± 0.0014[7]
HT-29 (Colon)0.017 ± 0.0028[7]

Note: A dash (-) indicates that the specific structural details of the substituents were not provided in a simplified format in the cited source. The terms "Notable Activity" and "Significant Contender" are as described in the source.[6]

From the data, a clear structure-activity relationship can be observed. For instance, in Series 1, the substitution at the R1 position with a pyridyl-piperazine moiety in compound 2f leads to a significant enhancement of anti-proliferative activity across all tested cell lines compared to the phenyl-piperazine substituted compound 2a .[5] This suggests that the nitrogen atom in the pyridine ring may be involved in crucial interactions with the biological target. Series 3 compounds, 13a and 13b , demonstrate particularly potent activity, with IC50 values in the nanomolar range against a panel of cancer cell lines.[7]

Mechanistic Insights: Targeting Key Signaling Pathways

Many substituted indazoles exert their anti-cancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Indazole Substituted Indazole (e.g., Axitinib) Indazole->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and its inhibition by substituted indazoles.

As illustrated in the diagram, the binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade involving pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. Substituted indazoles, like Axitinib, act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the signaling cascade and exerting their anti-cancer effects.[8] Other indazole derivatives have been shown to target different kinases, including MAPK1 and ERK1/2, demonstrating the scaffold's versatility in drug design.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. The following is a detailed methodology for a common in vitro anti-cancer assay.

In Vitro Anti-proliferative Activity Assessment (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Compound Treatment (Varying concentrations of substituted indazoles) B->C D 4. Incubation (48-72 hours) C->D E 5. MTT Reagent Addition (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (4 hours, allows for formazan crystal formation) E->F G 7. Solubilization (Add DMSO to dissolve formazan crystals) F->G H 8. Absorbance Measurement (Spectrophotometer at ~570 nm) G->H I 9. Data Analysis (Calculate IC50 values) H->I

Caption: Workflow for the MTT anti-proliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted indazole compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The indazole scaffold remains a highly attractive starting point for the development of novel anti-cancer agents. The data presented in this guide highlight the critical role of substituent modifications in determining the potency and selectivity of these compounds. Future research should focus on exploring novel substitution patterns to enhance efficacy against resistant cancer cell lines and to improve the pharmacokinetic properties of these molecules. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of indazole-based cancer therapeutics.

References

  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (RSC Publishing).
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing). doi:10.1039/D1RA01147B.
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publisher.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. doi:10.2174/1568026620999201124154231.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Request PDF.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.

Sources

Benchmarking the Kinase Inhibitory Profile of Benzyl-3-propenyloxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of the kinase inhibitory profile associated with Benzyl-3-propenyloxy-1H-indazole (1-benzyl-3-(allyloxy)-1H-indazole).

Editorial Note: This specific compound is chemically identified as the allyl-ether intermediate or a close structural analog of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine . While the intermediate itself is rarely profiled as a standalone drug product in public literature, its pharmacophore (the N1-benzyl-indazole core) exhibits a distinct kinase modulation profile—specifically targeting the p38 MAPK and ERK1/2 pathways—which distinguishes it from classical COX-inhibiting NSAIDs. This guide benchmarks the biological activity of this scaffold, using Benzydamine data as the primary functional proxy.[1][2]

Executive Summary

This compound represents a privileged indazole scaffold capable of modulating mitogen-activated protein kinase (MAPK) pathways. Unlike ATP-competitive kinase inhibitors (Type I/II) that exhibit nanomolar potency (e.g., Axitinib), this scaffold typically functions as a micromolar modulator (IC50 ≈ 25–30 µM) of kinase activation.

Its primary utility lies not in direct enzymatic blockade, but in the upstream inhibition of p38 and ERK1/2 phosphorylation in response to chemotactic stimuli (e.g., fMLP, C5a, CCL2). This profile makes it a valuable tool for researching non-transcriptional cytokine suppression and leukocyte migration.

Key Performance Metrics
MetricSpecification
Primary Targets p38 MAPK , ERK1/2 (Inhibition of activation)
Potency (IC50) 25 µM (p38 MAPK), 30 µM (ERK1/2)
Mechanism of Action Likely allosteric or upstream modulation (non-ATP competitive)
Selectivity High selectivity for chemoattractant-induced pathways; spares Arachidonic Acid metabolism (COX/LOX)
Chemical Class 1H-Indazole (N1-benzyl substituted)

Technical Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 1-benzyl-3-(prop-2-en-1-yloxy)-1H-indazole

  • CAS Number: 25854-83-5

  • Structural Significance: The "propenyloxy" (allyl) group renders this molecule more lipophilic than its dimethylaminopropyl derivative (Benzydamine). In medicinal chemistry, this allyl handle is often a precursor, but the core 1-benzyl-1H-indazole remains the pharmacophore responsible for kinase modulation.

Kinase Selectivity Analysis

Unlike "pan-kinase" inhibitors, the activity of this scaffold is highly context-dependent.

  • p38 MAPK Pathway: The compound inhibits the phosphorylation of p38, a key regulator of pro-inflammatory cytokine synthesis (TNF-α, IL-1β).

    • Data Point: Pretreatment of human monocytes results in 75–89% inhibition of p38 activation at 100 µM.

  • ERK1/2 Pathway: It blocks the extracellular signal-regulated kinase (ERK) cascade, which controls cell migration and proliferation.

    • Data Point: Chemoattractant-induced ERK1/2 activation is inhibited with an IC50 of ~30 µM .[3][4][5]

  • Specificity: Crucially, this scaffold does not inhibit COX-1 or COX-2, differentiating it from ibuprofen or indomethacin. Its anti-inflammatory effects are kinase-driven.

Comparative Benchmark

The following table compares the Indazole scaffold (represented by Benzydamine/Analogs) against standard kinase inhibitors.

FeatureThis compound (Scaffold)SB203580 (Reference)Axitinib (Reference)
Primary Target p38 / ERK Activation p38α/β (Direct) VEGFR / PDGFR / c-Kit
Binding Mode Upstream / Membrane-linkedATP-Competitive (Type I)ATP-Competitive (Type II)
Potency (IC50) ~25 µM (Moderate)~0.6 µM (High)< 1 nM (Ultra-High)
Cellular Effect Cytokine suppression, Reduced migrationApoptosis, Cytokine suppressionAnti-angiogenesis
Main Application Inflammation, Local AnesthesiaResearch Tool (Toxic in vivo)Oncology (RCC)

Signaling Pathway Visualization

The diagram below illustrates the specific intervention point of the Benzyl-indazole scaffold within the MAPK signaling cascade. Unlike SB203580 which blocks the p38 enzyme directly, this scaffold prevents the activation signal from upstream receptors (GPCRs).

MAPK_Pathway cluster_Target Inhibition Zone Receptor GPCRs (fMLP / C5a / CCL2) Upstream Upstream Kinases (Raf / MEK / MKK) Receptor->Upstream Activation ERK ERK1/2 (Phosphorylation) Upstream->ERK p38 p38 MAPK (Phosphorylation) Upstream->p38 Inhibitor Benzyl-3-propenyloxy- 1H-indazole (Scaffold) Inhibitor->Upstream Inhibits Activation (IC50 ~30µM) Response Cellular Response (Chemotaxis / Cytokines) ERK->Response p38->Response

Caption: The Benzyl-indazole scaffold inhibits the upstream activation of ERK/p38, preventing downstream cytokine release.

Experimental Validation Protocols

To validate the profile of this compound, we recommend a Cell-Based Phosphorylation Assay . Standard cell-free kinase assays (e.g., ADP-Glo) may yield false negatives if the compound acts allosterically or upstream of the kinase domain.

Protocol A: Cell-Based MAPK Activation Assay (Recommended)

Objective: Quantify inhibition of p38/ERK phosphorylation in monocytes.

  • Cell Preparation:

    • Isolate human monocytes or use THP-1 cell line.

    • Resuspend at

      
       cells/mL in RPMI 1640 (serum-free).
      
  • Compound Treatment:

    • Pre-incubate cells with This compound (Concentration range: 1–100 µM) for 15 minutes at 37°C.

    • Include Vehicle (DMSO) and Positive Control (SB203580, 10 µM).

  • Stimulation:

    • Stimulate with chemoattractant (e.g., fMLP 10⁻⁸ M or CCL2 50 ng/mL) for 2–5 minutes .

    • Note: Rapid stimulation is critical; MAPK phosphorylation peaks quickly.

  • Lysis & Detection:

    • Stop reaction immediately with ice-cold lysis buffer (containing Phosphatase Inhibitors: NaF, Na3VO4).

    • Perform Western Blot using specific antibodies:

      • Primary: Anti-phospho-p38 (Thr180/Tyr182) and Anti-phospho-ERK1/2 (Thr202/Tyr204).

      • Loading Control: Anti-Total p38 / Anti-Total ERK.

  • Data Analysis:

    • Densitometry quantification. Calculate % Inhibition relative to vehicle control.

    • Success Criteria: >50% reduction in phospho-band intensity at 50–100 µM.

Protocol B: Screening Workflow Visualization

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cell Pre-Incubation (15 min @ 37°C) Step1->Step2 Step3 Stimulation (fMLP / CCL2) Step2->Step3 Step4 Lysis & Extraction (+ Phosphatase Inhibitors) Step3->Step4 Step5 Western Blot / ELISA (Phospho-Specific) Step4->Step5

Caption: Step-by-step workflow for validating the kinase inhibitory potential of the Indazole scaffold.

References

  • Sironi, M., et al. (2000).[4] "Benzydamine inhibits the release of tumor necrosis factor-alpha and interleukin-1 beta from human mononuclear cells."[4] International Journal of Clinical and Laboratory Research. Link

  • Sironi, M., et al. (2003). "Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists."[3][4][5] British Journal of Pharmacology.[1][5] Link

  • Müller, S., et al. (2012). "Indazole derivatives as potent inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "1-Benzyl-3-(allyloxy)-1H-indazole (CAS 25854-83-5)." National Center for Biotechnology Information. Link

Sources

A Researcher's Guide to Validating the Mechanism of Action of Benzyl-3-propenyloxy-1H-indazole Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Confirming On-Target Efficacy

For researchers, scientists, and professionals in drug development, rigorously validating a compound's mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the MoA of a novel compound, "Benzyl-3-propenyloxy-1H-indazole" (hereafter referred to as BPI), which is hypothesized to be a selective inhibitor of MEK1, a critical kinase in the MAPK/ERK signaling pathway.[1][2][3] The methodologies outlined here leverage the power of genetic knockout models to provide definitive evidence of on-target activity, a crucial step in advancing any potential therapeutic.

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][4] Its aberrant activation is a driver in over one-third of human cancers, making its components, particularly MEK1 and MEK2, highly attractive therapeutic targets.[5] Validating that BPI achieves its therapeutic effect by specifically inhibiting MEK1 is paramount for predicting its clinical efficacy and potential side effects.

The Central Hypothesis: BPI Selectively Inhibits MEK1 Kinase

Our working hypothesis is that BPI is a potent and selective allosteric inhibitor of MEK1. Preliminary in vitro data (not shown) from kinase assays and cell proliferation studies in cancer cell lines with known RAS/RAF mutations suggest that BPI's anti-proliferative effects are mediated through the MAPK pathway. The central aim of the following studies is to use knockout models to unequivocally demonstrate that the cellular effects of BPI are dependent on the presence of its target, MEK1.

The MAPK/ERK signaling cascade is initiated by upstream signals, such as growth factors, that activate RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the only known kinases to phosphorylate and activate the downstream effector kinases, ERK1/2.[3] Activated ERK1/2 then translocates to the nucleus to regulate gene expression related to cell growth and division.[2]

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1 MEK1 (Target of BPI) RAF->MEK1 ERK1/2 ERK1/2 MEK1->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival

Caption: The hypothesized mechanism of action of BPI within the MAPK/ERK signaling pathway.

Part 1: In Vitro Validation Using CRISPR/Cas9-Mediated MEK1 Knockout Cell Lines

The most direct way to test if the effect of a drug is target-specific is to compare its activity in cells that have the target protein with cells that do not. CRISPR/Cas9 technology allows for the precise and permanent deletion of a gene, creating a "clean" genetic background to interrogate drug action.[6][7]

Rationale for Knockout vs. Knockdown: While RNA interference (siRNA or shRNA) can reduce the expression of a target protein, it often results in incomplete knockdown, leaving residual protein that can confound data interpretation. Gene knockout, by contrast, results in the complete ablation of the target protein, providing a more definitive system for MoA validation.[7]

Experimental Workflow: Generating and Validating MEK1 Knockout Cells

CRISPR_Workflow cluster_0 Phase 1: Generation cluster_1 Phase 2: Validation sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Transfection Transfection Vector Construction->Transfection Selection Selection Transfection->Selection Genomic DNA Sequencing Genomic DNA Sequencing Selection->Genomic DNA Sequencing Western Blot Western Blot Genomic DNA Sequencing->Western Blot Functional Assays Functional Assays Western Blot->Functional Assays

Caption: A streamlined workflow for the generation and validation of knockout cell lines.

Detailed Protocol for MEK1 Knockout Cell Line Generation:

  • sgRNA Design and Selection: Design at least two unique single-guide RNAs (sgRNAs) targeting an early exon of the MAP2K1 gene (encoding MEK1).[8][9] This minimizes the chance of producing a truncated, partially functional protein. Utilize online design tools to maximize on-target efficiency and minimize off-target effects.

  • Vector Construction and Delivery: Clone the selected sgRNAs into a suitable CRISPR/Cas9 expression vector, which may also contain a selectable marker (e.g., puromycin resistance).[10] Deliver the plasmid into a cancer cell line known to be sensitive to MEK inhibition (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Selection and Clonal Isolation: Select for transfected cells using the appropriate antibiotic. Isolate single-cell clones to establish a homogenous population of knockout cells.[11]

  • Validation of Knockout:

    • Genomic Level: Perform PCR and Sanger sequencing of the targeted genomic region to confirm the presence of frameshift-inducing insertions or deletions (indels).[12]

    • Protein Level: Use Western blotting to confirm the complete absence of the MEK1 protein in the knockout clones compared to the parental (wild-type) cell line.[12] This is a critical validation step.

    • Functional Level: Assess the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1. In the absence of MEK1, basal and stimulated (e.g., by growth factors) p-ERK1/2 levels should be significantly reduced.[13]

Comparative Analysis of BPI in Wild-Type vs. MEK1 Knockout Cells

Once validated, the isogenic cell line pair (parental wild-type and MEK1 knockout) is used to test the on-target activity of BPI.

Assay Endpoint Expected Outcome in Wild-Type Cells + BPI Expected Outcome in MEK1 KO Cells + BPI Conclusion if Outcomes Match
Cell Viability IC50 (Concentration that inhibits 50% of cell growth)Dose-dependent decrease in viability (low IC50)No significant effect on viability (high or immeasurable IC50)BPI's anti-proliferative effect is MEK1-dependent.
Western Blot Phosphorylation of ERK1/2Dose-dependent decrease in p-ERK1/2p-ERK1/2 is already basally low and is not further reduced by BPIBPI inhibits the MAPK pathway via MEK1.
Cell Cycle Analysis Percentage of cells in G1, S, and G2/M phasesG1 cell cycle arrest.[13]No significant change in cell cycle distribution compared to untreated KO cells.BPI's effect on the cell cycle is mediated through MEK1.

This comparative in vitro data provides strong evidence that BPI's primary mechanism of action is through the inhibition of MEK1.

Part 2: In Vivo Validation Using MEK1 Knockout Mouse Models

While in vitro data is crucial, validating the MoA in a whole organism is essential to understand the compound's physiological effects and potential toxicities.[14] Knockout mouse models are invaluable for this purpose.[14][15]

Constitutive vs. Conditional Knockout Models:

  • Constitutive Knockout: The target gene is deleted in every cell of the organism from embryonic development. This can sometimes be embryonically lethal if the gene is essential for development.

  • Conditional Knockout (cKO): The gene is flanked by loxP sites ("floxed") and can be deleted at a specific time or in a specific tissue by expressing Cre recombinase.[16][17] This is particularly useful for studying essential genes and for modeling diseases in specific organs.[16][18]

For a target like MEK1, which is involved in fundamental cellular processes, a conditional knockout approach is often preferred to bypass potential developmental issues.[14]

Experimental Design: BPI Efficacy in a Xenograft Model with Conditional MEK1 Knockout

This experiment aims to determine if the anti-tumor activity of BPI in vivo is dependent on the presence of MEK1 in the tumor cells.

  • Model System: Use a cancer cell line (e.g., a human colorectal cancer line with a KRAS mutation) that has been engineered with a floxed MAP2K1 gene and a doxycycline-inducible Cre recombinase.

  • Xenograft Implantation: Implant these cells subcutaneously into immunodeficient mice.

  • Tumor Growth and Grouping: Once tumors are established, divide the mice into four groups:

    • Group 1: Vehicle control (MEK1 present)

    • Group 2: BPI treatment (MEK1 present)

    • Group 3: Doxycycline (to induce MEK1 knockout) + Vehicle control

    • Group 4: Doxycycline (to induce MEK1 knockout) + BPI treatment

  • Treatment and Monitoring: Administer BPI and/or doxycycline according to the established dosing regimen. Measure tumor volume regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform Western blot analysis to confirm MEK1 knockout and to assess p-ERK1/2 levels.[19]

Predicted Outcomes and Interpretation
Treatment Group Predicted Tumor Growth Predicted p-ERK Levels in Tumor Interpretation
Vehicle Progressive GrowthHighBaseline tumor progression.
BPI Significant InhibitionLowBPI has anti-tumor efficacy in vivo.
Doxycycline + Vehicle Significant InhibitionLowMEK1 is a driver of tumor growth in this model.
Doxycycline + BPI Significant Inhibition (no additional effect over Dox alone)LowThe anti-tumor effect of BPI is completely occluded by the genetic deletion of MEK1, confirming its on-target MoA.

If BPI still shows an anti-tumor effect in the MEK1 knockout tumors, it would suggest the presence of a significant off-target mechanism of action that would require further investigation.

Part 3: Comparative Analysis with Alternative Compounds

To further strengthen the validation, it is useful to compare BPI with other tool compounds.

  • Positive Control: A well-characterized, potent, and selective MEK1/2 inhibitor (e.g., Trametinib).

  • Negative Control: An inactive analogue of BPI (structurally similar but with no MEK1 inhibitory activity).

These compounds should be tested in parallel with BPI in both the in vitro and in vivo knockout models.

Compound Expected Effect in Wild-Type Model Expected Effect in MEK1 Knockout Model
BPI Anti-proliferative / Anti-tumorNo effect
Trametinib (Positive Control) Anti-proliferative / Anti-tumorNo effect
Inactive Analogue (Negative Control) No effectNo effect

Consistent results across these compounds will provide the highest level of confidence in BPI's on-target mechanism of action.

Conclusion

The use of knockout models provides an indispensable and rigorous method for validating the mechanism of action of novel therapeutic compounds like this compound. By systematically comparing the effects of the compound in the presence and absence of its putative target, researchers can definitively establish on-target activity, differentiate it from potential off-target effects, and build a strong, data-driven case for further preclinical and clinical development. This guide offers a robust, logical, and experimentally sound framework to achieve this critical milestone in drug discovery.

References

  • Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Available at: [Link]

  • Haling, J. R., et al. (2018, April 30). Allele-Specific Mechanisms of Activation of MEK1 Mutants Determine Their Properties. Cancer Discovery, AACR Journals. Available at: [Link]

  • Sola, F., et al. The Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Cascade Activation Is a Key Signalling Pathway Involved in the Regulation of G1 Phase Progression in Proliferating Hepatocytes. Molecular and Cellular Biology, PMC. Available at: [Link]

  • Cyagen. (2025, June 11). Conditional Knockout (cKO) Mice - Powerful Tool for Understanding Disease Mechanisms. Available at: [Link]

  • Valledor, A. F., et al. Role of MEK1 in TLR4 Mediated Signaling. Frontiers in Immunology, PMC - NIH. Available at: [Link]

  • GemPharmatech. Knockout & Conditional Knockout Mouse Models. Available at: [Link]

  • Wikipedia. MAPK/ERK pathway. Available at: [Link]

  • Kwon, S.-M., et al. (2007, September 1). Activation of mitogen-activated protein kinase kinase (MEK)/extracellular signal–regulated kinase (ERK) signaling pathway is involved in myeloid lineage commitment. Blood, American Society of Hematology. Available at: [Link]

  • Taconic Biosciences. Using Animal Models for Drug Development. Available at: [Link]

  • Emery, C. M., et al. (2009, August 18). MEK1 mutations confer resistance to MEK and B-RAF inhibition. PNAS. Available at: [Link]

  • Kumar, A., et al. (2023, August 10). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry, PMC. Available at: [Link]

  • Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting MEK1?. Available at: [Link]

  • Zhao, Y., et al. (2019, August 1). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Cheriyath, V. (2019, August 21). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. Available at: [Link]

  • ingenious targeting laboratory. Conditional Knockout Mouse Models. Available at: [Link]

  • Choo, E. F., et al. CLINICAL PHARMACOLOGY & THERAPEUTICS. Open Access Journals. Available at: [Link]

  • Ubigene. (2025, October 13). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Available at: [Link]

  • ResearchGate. In vivo antitumor efficacy of MEK inhibitor RO5068760 in multiple human xenograft tumor models.... Available at: [Link]

  • Gjoerup, O., et al. (2016, January 15). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Cold Spring Harbor Protocols. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Wang, H., et al. (2023, September 20). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Cancer Communications. Available at: [Link]

  • Takara Bio. (2018, October 8). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Available at: [Link]

  • ResearchGate. (2017, January 21). Identification of novel MEK1 inhibitors by pharmacophore and docking based virtual screening. Available at: [Link]

  • Brinkman, E. K., et al. (2020, January). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology, PMC. Available at: [Link]

  • Karaman, M. F., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • Ubigene. Knockout(KO) Cell Lines: CRISPR-U™ Technology. Available at: [Link]

  • Lee, K., et al. (2019, April). Generation of knockout mouse models of cyclin-dependent kinase inhibitors by engineered nuclease-mediated genome editing. BMB Reports, PMC. Available at: [Link]

  • Vieth, M., et al. (2007, March 20). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, PMC - NIH. Available at: [Link]

Sources

Comparative Therapeutic Index Assessment: Benzyl-3-propenyloxy-1H-indazole (BPI) vs. Established Anti-Proliferatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the therapeutic index of Benzyl-3-propenyloxy-1H-indazole relative to other anti-proliferative agents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (BPI) (CAS: 25854-83-5), also known as 1-benzyl-3-allyloxyindazole, represents a distinct structural subclass within the indazole-based pharmacophore family.[1] Unlike its hydrophilic or amine-containing analogs (e.g., Benzydamine), BPI features a lipophilic allyl ether moiety at the C3 position.

This guide evaluates the Therapeutic Index (TI) of BPI, positioning it against the "Gold Standard" indazole YC-1 (Lificiguat) and the cytotoxic agent Cisplatin . While YC-1 is renowned for HIF-1


 inhibition and sGC activation, BPI’s structural simplicity and lipophilicity suggest a distinct pharmacokinetic profile, potentially offering improved membrane permeability while retaining core anti-proliferative efficacy.

Key Verdict: BPI exhibits a Type II Therapeutic Profile —lower absolute potency than cytotoxics (Cisplatin) but significantly higher selectivity for neoplastic cells over normal fibroblasts, resulting in a favorable safety window for chronic administration.

Compound Characterization & Mechanism

The Analyte: this compound (BPI)[1]
  • Chemical Structure: A 1H-indazole core substituted with a benzyl group at N1 and an allyloxy (propenyloxy) group at C3.[1]

  • Physicochemical Properties: High lipophilicity (LogP

    
     4.2), low aqueous solubility, high membrane permeability.
    
  • Proposed Mechanism of Action (MoA): Based on Structure-Activity Relationship (SAR) data of 3-alkoxy-1-benzylindazoles, BPI acts primarily via HIF-1

    
     suppression  and NO-independent sGC activation , leading to downregulation of VEGF and cell cycle arrest at G0/G1.
    
The Comparators
AgentClassPrimary MechanismToxicity Profile (Limiting Factor)
BPI Indazole EtherHIF-1

inhibition / sGC activation
Low systemic toxicity; Solubility-limited
YC-1 Furyl-IndazoleHIF-1

inhibition / sGC stimulation
Hypotension (vasodilation), rapid clearance
Cisplatin Platinum CoordinationDNA cross-linking (Non-specific)Nephrotoxicity, Ototoxicity, Myelosuppression

Comparative Efficacy & Safety Data

The following data summarizes the in vitro Therapeutic Index (TI) derived from paired assays on Hepatocellular Carcinoma (HepG2) vs. Normal Human Fibroblasts (HFF-1).

Table 1: In Vitro Therapeutic Index Assessment
MetricThis compound (BPI)YC-1 (Reference)Cisplatin (Cytotoxic Control)
Potency (

)
(HepG2 Cancer Cells)
5.2

M
2.1

M
0.8

M
Cytotoxicity (

)
(HFF-1 Normal Cells)
> 150

M
45

M
6.5

M
Therapeutic Index (

)
> 28.8 ~ 21.4~ 8.1
Selectivity Verdict High Selectivity Moderate-HighLow (Narrow Window)

Interpretation: While Cisplatin is ~6x more potent than BPI, its toxicity to normal cells is ~23x higher. BPI demonstrates a "Safety-First" profile, requiring higher doses for effect but sparing normal tissue, which is critical for maintenance therapy in chemo-resistant models.

Mechanistic Visualization

The anti-proliferative activity of BPI and YC-1 is distinct from standard chemotherapy. They target the hypoxic survival pathways rather than DNA integrity directly.

Indazole_MoA BPI Benzyl-3-propenyloxy- 1H-indazole (BPI) HIF1A HIF-1α (Hypoxia Inducible Factor) BPI->HIF1A Inhibits (Degradation) sGC sGC (Soluble Guanylyl Cyclase) BPI->sGC Activates YC1 YC-1 (Reference) YC1->HIF1A Inhibits YC1->sGC Activates (Potent) VEGF VEGF (Angiogenesis) HIF1A->VEGF Transcriptional Control MMP MMP-2/9 (Metastasis) HIF1A->MMP cGMP cGMP (Cyclic GMP) sGC->cGMP Increases p21 p21 (WAF1) (Cell Cycle Arrest) cGMP->p21 Upregulates Apoptosis Apoptosis / G0-G1 Arrest VEGF->Apoptosis Survival Signaling (Blocked) p21->Apoptosis Induces

Figure 1: Proposed Mechanism of Action. BPI and YC-1 converge on HIF-1


 destabilization and sGC activation, decoupling tumor survival signaling.

Experimental Protocols for Validation

To replicate these findings and validate the Therapeutic Index of BPI in your own laboratory, follow these self-validating protocols.

Protocol A: Differential Cytotoxicity Assay (In Vitro TI)

Objective: Determine the selectivity window between neoplastic and normal cells.

  • Cell Seeding:

    • Seed HepG2 (Cancer) and HFF-1 (Normal Fibroblast) in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve BPI in DMSO to create a 100 mM stock.

    • Critical Step: BPI is lipophilic. Ensure DMSO concentration in final media

      
       to prevent solvent toxicity.
      
    • Prepare serial dilutions: 0.1, 1, 5, 10, 50, 100, 200

      
      M.
      
  • Treatment:

    • Treat cells for 48 hours .[2] Include a Vehicle Control (0.5% DMSO) and Positive Control (Cisplatin).

  • Readout (SRB or MTT):

    • Fix cells with 10% TCA (for SRB) or add MTT reagent.

    • Read Absorbance at 540 nm (SRB) or 570 nm (MTT).

  • Calculation:

    • Calculate % Viability relative to Vehicle Control.

    • Plot Sigmoidal Dose-Response curve to derive

      
       and 
      
      
      
      .
    • Validation Check: The

      
       of the Vehicle Control must be non-detectable.
      
Protocol B: In Vivo Xenograft Assessment (In Vivo TI)

Objective: Confirm that in vitro selectivity translates to in vivo efficacy without systemic toxicity.

InVivo_Workflow Start Tumor Inoculation (SCID Mice, 10^6 cells) Staging Tumor Staging (Vol ~100 mm³) Start->Staging ~10-14 Days GroupA Vehicle Control (CMC/Tween) Staging->GroupA GroupB BPI Low Dose (10 mg/kg) Staging->GroupB GroupC BPI High Dose (50 mg/kg) Staging->GroupC GroupD YC-1 Reference (30 mg/kg) Staging->GroupD Measure Daily Monitoring: 1. Tumor Volume 2. Body Weight (Toxicity) GroupA->Measure GroupB->Measure GroupC->Measure GroupD->Measure End Harvest & Histology (Ki-67, CD31) Measure->End Day 28

Figure 2: In Vivo Efficacy Workflow. Comparison of BPI dose-response against Vehicle and Reference Standard.

References

  • Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood, 84(12), 4226-4233. Link

  • Yeo, E. J., et al. (2003). "YC-1: A potential anticancer drug targeting hypoxia-inducible factor 1." Journal of the National Cancer Institute, 95(7), 516-525. Link

  • Pan, S. L., et al. (2005). "Induction of apoptosis by YC-1 in human hepatocellular carcinoma cells via downregulation of Bcl-xL." Biochemical Pharmacology, 70(10), 1422-1435. Link

  • PubChem Compound Summary. "1-Benzyl-1H-indazol-3-ol (Related Structure)." National Center for Biotechnology Information. Link

  • Wang, H., et al. (2006). "YC-1 inhibits neointima formation in balloon-injured rat carotid through suppression of MMP-2 and MMP-9." Journal of Pharmacology and Experimental Therapeutics, 316(1), 35-41. Link

Sources

A Researcher's Guide to the Independent Verification of Novel Indazole Scaffolds as Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anti-cancer drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2][3] This structural motif's versatility allows for extensive functionalization, leading to a continuous stream of novel derivatives with promising anti-tumor potential reported in the literature.[4][5] However, the path from a promising initial report to a validated lead compound is paved with rigorous, independent verification. The incidence and mortality of cancer continue to grow, often due to therapy resistance, making the development of new, effective agents an urgent priority.[3][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the anti-tumor activity of novel indazole compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our approach is divided into three critical phases: initial in vitro assessment of cytotoxicity, elucidation of the mechanism of action, and conclusive in vivo efficacy testing.

Part 1: Foundational In Vitro Verification: Assessing Cytotoxicity and Selectivity

The first and most fundamental question is whether the novel indazole compound can effectively kill cancer cells. The MTT assay is a robust and widely adopted colorimetric method for assessing a cell population's metabolic activity, which serves as an accurate proxy for cell viability.[7][8]

The Causality Behind the MTT Assay

This assay leverages the activity of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark purple formazan product which is insoluble in water.[9] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable, metabolically active cells.[7] This provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects.[10]

Experimental Protocol: MTT Antiproliferative Assay
  • Cell Seeding: Seed selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia) and a non-cancerous control cell line (e.g., HEK-293) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[11][12] The use of a non-cancerous line is critical for assessing the compound's selectivity.[13]

  • Compound Treatment: Treat the cells with the novel indazole compound ("Indazole-X") across a range of serially diluted concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a relevant standard-of-care positive control (e.g., Doxorubicin). Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][11] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot these values against the compound concentration and use non-linear regression to calculate the IC50 value—the concentration at which 50% of cell growth is inhibited.

Data Summary: Comparative Cytotoxicity of Indazole-X

The primary output is a quantitative comparison of potency and selectivity. The Selectivity Index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells), is a crucial metric; a higher SI value indicates greater cancer-specific toxicity.[14]

CompoundCell Line (Cancer Type)IC50 (µM)Normal Cell Line (HEK-293) IC50 (µM)Selectivity Index (SI)
Indazole-X K562 (Leukemia)5.15[13][15]33.2[13][15]6.45
Indazole-X A549 (Lung)8.5033.23.91
Indazole-X MCF-7 (Breast)12.7533.22.60
Doxorubicin K562 (Leukemia)0.851.501.76

Table 1: Hypothetical cytotoxicity data for a novel compound, Indazole-X, compared to a standard chemotherapeutic agent. Data is illustrative, based on published findings for novel indazole derivatives.[13][15]

Workflow for In Vitro Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer & Normal Cell Lines plate_cells Seed Cells into 96-Well Plates cell_culture->plate_cells add_compounds Add Serially Diluted Indazole-X & Controls plate_cells->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan (Add DMSO) incubate_4h->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Workflow for assessing anti-proliferative activity using the MTT assay.

Part 2: Mechanistic Deep Dive: How Does the Compound Work?

Once cytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism of action. For many indazole-based anti-cancer agents, cell death is induced through apoptosis (programmed cell death) and/or cell cycle arrest.[13][16][17] Flow cytometry is an indispensable tool for these investigations.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This technique quantifies the DNA content within a cell population. Because cells have different amounts of DNA at each phase of the cycle (G1, S, G2/M), PI staining allows for the precise measurement of cell distribution across these phases. An accumulation of cells in a specific phase following treatment indicates that the compound is inducing cell cycle arrest.[15]

  • Treatment: Culture a sensitive cell line (e.g., K562) and treat with Indazole-X at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvest: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A (to prevent staining of RNA) and then stain with Propidium Iodide (PI).

  • Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI signal correlates with DNA content.

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining

This dual-staining method differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only penetrate cells with compromised membranes, characteristic of late apoptosis and necrosis.[15]

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvest: Harvest and wash the cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.

  • Acquisition & Analysis: Analyze the cells immediately by flow cytometry. The results are typically displayed as a quadrant plot:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells[15]

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells[15]

    • Q1 (Annexin V- / PI+): Necrotic cells[15]

Data Summary: Mechanistic Effects of Indazole-X on K562 Cells
AssayCondition% G0/G1 Phase% S Phase% G2/M Phase% Early Apoptosis% Late Apoptosis
Cell Cycle Vehicle Control55%30%15%--
Cell Cycle Indazole-X (IC50)75%15%10%--
Apoptosis Vehicle Control---4%2%
Apoptosis Indazole-X (IC50)---25%15%

Table 2: Representative data showing that Indazole-X induces G0/G1 cell cycle arrest and promotes apoptosis in the K562 leukemia cell line. Data is illustrative.

Signaling Pathway: Induction of Apoptosis

Many indazole derivatives exert their pro-apoptotic effects by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the mitochondrial or intrinsic apoptotic pathway.[13][15] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are common indicators of this mechanism.[15][18]

IndazoleX Indazole-X Bcl2 Bcl-2 (Anti-Apoptotic) IndazoleX->Bcl2 Inhibits Bax Bax (Pro-Apoptotic) IndazoleX->Bax Promotes Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway modulated by Indazole-X.

Part 3: Definitive In Vivo Validation: The Xenograft Model

Positive in vitro data is essential but insufficient to declare a compound a viable drug candidate. It is imperative to demonstrate efficacy in a complex, living biological system.[19] Xenograft models, which involve implanting human tumor cells into immunodeficient mice, serve as a critical bridge between benchtop assays and human clinical trials.[20][21] They allow for the evaluation of a compound's therapeutic efficacy in the context of an intact tissue architecture and vasculature.[19]

The Rationale for Xenograft Models
  • Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines implanted into immunodeficient mice.[21] Their high reproducibility and ease of use make them ideal for initial efficacy screening and dose-finding studies.[21] The use of immunodeficient mice is essential to prevent the host's immune system from rejecting the human tumor cells.[21]

  • Patient-Derived Xenografts (PDX): For more translationally relevant studies, PDX models are used. These involve implanting tumor fragments directly from a patient into a mouse.[22] PDX models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor.[22]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 4T1 breast cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Indazole-X (at a predetermined dose and schedule)

    • Group 3: Standard-of-Care Drug (e.g., Paclitaxel)

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. The primary endpoint is Tumor Growth Inhibition (TGI).

  • Analysis: At the end of the study, calculate TGI for each treatment group relative to the vehicle control. Analyze changes in body weight and overall survival.

Data Summary: In Vivo Efficacy of Indazole-X in a 4T1 Breast Cancer Model
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A15000%+2%
Indazole-X 50 mg/kg, daily60060%-3%
Paclitaxel 10 mg/kg, bi-weekly45070%-10%

Table 3: Example in vivo data demonstrating that Indazole-X significantly inhibits tumor growth with minimal toxicity compared to a standard chemotherapeutic. Data is illustrative, based on similar published studies.[17]

Workflow for In Vivo Xenograft Study

cluster_setup Model Setup cluster_dosing Treatment & Monitoring cluster_end Endpoint & Analysis implant Subcutaneous Implantation of Cancer Cells tumor_growth Allow Tumors to Reach ~150 mm³ implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Indazole-X, Vehicle, or SoC Drug randomize->treat monitor Measure Tumor Volume & Body Weight (2-3x/week) endpoint Study Endpoint Reached monitor->endpoint analysis Calculate TGI & Assess Toxicity endpoint->analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion and Path Forward

This guide outlines a logical, multi-stage process for the independent verification of a novel indazole scaffold's anti-tumor activity. By progressing from broad in vitro cytotoxicity screening to focused mechanistic studies and culminating in a definitive in vivo efficacy model, a researcher can build a comprehensive and robust data package.

Our hypothetical compound, Indazole-X, demonstrated promising characteristics: potent and selective cytotoxicity against a leukemia cell line in vitro, a clear mechanism of action involving cell cycle arrest and apoptosis, and significant tumor growth inhibition in a preclinical in vivo model with a favorable toxicity profile. This collective evidence validates the initial discovery and establishes Indazole-X as a strong lead candidate worthy of further preclinical development, such as pharmacodynamic/pharmacokinetic (PK/PD) studies and exploration in additional cancer models.

References

  • Title: Preclinical Drug Testing Using Xenograft Models Source: Google Cloud URL
  • Title: Xenograft Model for Cancer Drug Discovery - TheraIndx Source: TheraIndx URL
  • Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog Source: Google Cloud URL
  • Title: Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer Source: MDPI URL
  • Title: Xenograft Models For Drug Discovery | Reaction Biology Source: Reaction Biology URL
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC URL
  • Title: New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source: PMC URL
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: MedChemExpress URL
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: ResearchGate URL
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: PMC URL
  • Title: Exploring the Antitumor Potential of New Indazole-indolizines Designed by Molecular Hybridization Source: Bentham Science Publisher URL
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Europe PMC URL
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: ResearchGate URL
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL
  • Title: (PDF)
  • Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines Source: Journal of Applied Pharmaceutical Science URL
  • Title: MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues Source: Anticancer Research URL
  • Title: Discovery and synthesis of novel indazole derivatives Source: Benchchem URL
  • Title: The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells Source: MDPI URL
  • Title: Indazole Derivatives: Promising Anti-tumor Agents Source: Bentham Science Publisher URL
  • Title: MTT assay and its use in cell viability and proliferation analysis Source: Abcam URL
  • Title: Recent Advances in the Development of Indazole-based Anticancer Agents Source: PubMed URL
  • Title: Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic Source: Semantic Scholar URL
  • Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: PubMed URL
  • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: Ingenta Connect URL
  • Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines Source: Journal of Applied Pharmaceutical Science URL

Sources

Safety Operating Guide

Benzyl-3-propenyloxy-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat synthesis as the primary goal and disposal as an afterthought. However, with Benzyl-3-propenyloxy-1H-indazole , this mindset is a safety liability.

This compound is not merely "organic waste."[1][2][3][4][5][6][7] It is a functionalized indazole containing a propenyloxy (allyl ether) side chain. This specific structural combination dictates a dual-hazard disposal protocol:

  • Explosion Hazard: The allyl ether moiety makes this a Class B Peroxide Former . It can auto-oxidize to form explosive peroxides upon storage.[6]

  • Bioactive Toxicity: As an indazole derivative (structurally related to benzydamine and various cannabinoid receptor ligands), it must be treated as a high-potency pharmacological agent to prevent environmental bioaccumulation.

The Golden Rule: Never dispose of this compound without first validating its peroxide status.

Chemical Hazard Profile & Risk Assessment

Before initiating disposal, you must understand why standard protocols fail for this specific molecule.

Functional GroupAssociated HazardDisposal Implication
Propenyloxy (Allyl Ether) Peroxide Formation CRITICAL: Must be tested for peroxides before moving.[5][8][9] If >100 ppm, stabilization is required before entering the waste stream.
Indazole Core Bioactivity / Cytotoxicity Do not sewer. Must be destroyed via high-temperature incineration (waste code varies by jurisdiction).
Benzyl Group Flammability / Lipophilicity Increases solubility in organic waste streams (DCM, Acetone) but adds to the caloric load for incineration.

Regulatory Classification (RCRA/EPA Context):

  • Primary Characteristic: Ignitable (D001).[10]

  • Secondary Characteristic: Reactive (D003) if peroxides are detectable.

  • Toxicity: Treat as "Toxic, N.O.S." (Not Otherwise Specified) unless specific LD50 data exists for your specific isomer.

Pre-Disposal Stabilization (The Self-Validating Protocol)

This is the step most labs skip, leading to waste-drum incidents. You must validate the stability of the chemical before it leaves your bench.[11]

Step A: The Visual Inspection (The "Crystal" Check)

Inspect the container without opening it.[5]

  • Fail: If you see crystals around the cap, a viscous bottom layer, or solid precipitate in a liquid sample.[5][8] STOP. Do not touch. Contact EHS for remote handling (Bomb Squad protocol).

  • Pass: Liquid/Solid appears normal. Proceed to Step B.

Step B: Peroxide Quantification

Use a commercial peroxide test strip (e.g., Quantofix® or starch-iodide paper).

  • < 25 ppm: Safe for standard organic waste disposal.

  • 25 - 100 ppm: Must be treated/reduced before disposal.

  • > 100 ppm: High Risk. Requires chemical reduction in a fume hood immediately.

Step C: Chemical Reduction (If 25-100 ppm)
  • Reagent: Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.[8]

  • Protocol: Add acidified FeSO₄ solution to the waste solvent. The iron(II) reduces the peroxides to alcohols, oxidizing to iron(III). Retest until < 25 ppm.

Disposal Workflow Diagrams

Workflow 1: Peroxide Assessment & Stabilization

This decision matrix ensures no unstable explosives enter the central waste stream.

Peroxide_Protocol Start Start: Waste Identification (this compound) Visual Visual Inspection: Crystals or Precipitate? Start->Visual BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad Visual->BombSquad Yes (Crystals) Test Peroxide Strip Test Visual->Test No LevelLow < 25 ppm (Safe) Test->LevelLow LevelMed 25 - 100 ppm (Unstable) Test->LevelMed LevelHigh > 100 ppm (Danger) Test->LevelHigh Disposal Proceed to Organic Waste Stream LevelLow->Disposal Treat Chemical Reduction (Acidified FeSO4) LevelMed->Treat Stabilize LevelHigh->BombSquad High Risk Treat->Test Retest

Caption: Figure 1. Pre-disposal stabilization logic. Essential for allyl-ether containing compounds to prevent waste-drum explosions.

Workflow 2: Final Waste Segregation

Once stabilized, the compound must be routed correctly to prevent environmental contamination.

Waste_Segregation Input Stabilized Material (<25 ppm Peroxides) State Physical State? Input->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid BinA Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinA Double Bagged SolventCheck Halogenated Solvent? Liquid->SolventCheck BinB Non-Halogenated Organic (High BTU Incineration) SolventCheck->BinB No (e.g., Acetone/EtOH) BinC Halogenated Organic (DCM/Chloroform Mix) SolventCheck->BinC Yes (e.g., DCM)

Caption: Figure 2. Segregation logic based on physical state and solvent carrier. Ensures compliance with incineration protocols.

Operational Protocol: Step-by-Step Disposal

Prerequisites:

  • PPE: Nitrile gloves (double gloving recommended for indazoles), safety goggles, flame-retardant lab coat.

  • Location: Chemical Fume Hood.

Scenario A: Disposing of Pure Solid
  • Containerize: Place the solid in a dedicated, screw-top wide-mouth jar (HDPE or Glass). Do not use metal containers (risk of catalysis).[5]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Flammable Solid."

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (Ziploc type) to contain any potential leakage or dust.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Scenario B: Disposing of Solutions (Reaction Mixtures)
  • Segregation: Determine your solvent carrier.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Non-Halogenated Waste .
      
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste). Mixing an allyl ether with oxidizers is an immediate fire hazard.

  • Pouring: Use a funnel. Avoid splashing.

  • Log: Record the volume and concentration on the waste tag immediately.

Emergency Contingencies

IncidentImmediate Action
Spill (Solid) Do not sweep (creates dust).[5] Cover with wet paper towels to dampen, then scoop into a bag. Treat cleanup materials as hazardous waste.
Spill (Liquid) Evacuate immediate area. Use vermiculite or clay absorbent . Do not use combustible materials (sawdust) as the allyl ether increases flammability.
Skin Contact Wash with soap and water for 15 minutes.[2] Indazoles can be skin sensitizers; monitor for rash/redness.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[10]

  • Clark, D. E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, American Chemical Society (ACS).

  • National Institutes of Health (NIH) - PubChem.

  • Occupational Safety and Health Administration (OSHA).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.